molecular formula C2H2F4 B1583514 1,1,2,2-Tetrafluoroethane CAS No. 359-35-3

1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514
CAS No.: 359-35-3
M. Wt: 102.03 g/mol
InChI Key: WXGNWUVNYMJENI-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethane, also known as R-134 or HFC-134, is a hydrofluorocarbon (HFC) isomer with significant application in scientific research, particularly as a foam expansion agent and a heat transfer fluid . Its value in research is demonstrated in advanced studies, such as carbon capture technology, where it acts as a potent thermodynamic promoter for carbon dioxide (CO₂) hydrate formation . The addition of this compound can significantly lower the high formation pressure typically required for CO₂ hydrates, enabling this promising carbon capture and storage process to occur under more manageable, low-pressure conditions . This compound is part of a family of HFCs developed to replace ozone-depleting chlorofluorocarbons (CFCs) . Researchers value this compound for its utility in developing and optimizing industrial and energy-related processes. This product is designated For Research Use Only (RUO) and must be handled by qualified professionals in appropriate laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrafluoroethane
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InChI

InChI=1S/C2H2F4/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXGNWUVNYMJENI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4
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DSSTOX Substance ID

DTXSID60883371
Record name 1,1,2,2-Tetrafluoroethane
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Molecular Weight

102.03 g/mol
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Physical Description

Liquid
Record name Ethane, 1,1,2,2-tetrafluoro-
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CAS No.

359-35-3
Record name 1,1,2,2-Tetrafluoroethane
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Record name 1,1,2,2-tetrafluoroethane
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Record name Ethane, 1,1,2,2-tetrafluoro-
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Record name 1,1,2,2-Tetrafluoroethane
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Record name 1,1,2,2-tetrafluoroethane
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Record name 1,1,2,2-TETRAFLUOROETHANE
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Foundational & Exploratory

The Genesis of a Modern Refrigerant: An In-depth History of 1,1,1,2-Tetrafluoroethane (HFC-134a)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: This document details the history of 1,1,1,2-tetrafluoroethane (B8821072), the commercially significant isomer known as HFC-134a or R-134a. The initial query for "1,1,2,2-tetrafluoroethane" refers to a different isomer that did not gain prominence as a refrigerant. The development spurred by environmental concerns overwhelmingly focused on 1,1,1,2-tetrafluoroethane.

Introduction

The discovery and development of 1,1,1,2-tetrafluoroethane (HFC-134a) is a pivotal chapter in the history of industrial chemistry, driven by the urgent need for environmentally benign alternatives to ozone-depleting chlorofluorocarbons (CFCs). This technical guide provides a comprehensive overview of the historical milestones, key scientific developments, and experimental protocols that led to the widespread adoption of HFC-134a as a leading refrigerant.

The story of HFC-134a is intrinsically linked to the growing understanding of atmospheric science in the latter half of the 20th century. The identification of the detrimental effects of CFCs on the stratospheric ozone layer, a discovery that earned the Nobel Prize in Chemistry in 1995, catalyzed a global effort to find suitable replacements.[1] HFC-134a emerged as a primary candidate due to its similar thermodynamic properties to dichlorodifluoromethane (B179400) (R-12), a widely used CFC, but with a zero ozone depletion potential (ODP).[1][2]

From Laboratory Curiosity to Industrial Reality

While the exact date and researchers of the initial laboratory synthesis of 1,1,1,2-tetrafluoroethane are not extensively documented in readily available literature, its development as a viable refrigerant began in earnest in the late 1970s and 1980s. The chemical industry, anticipating the eventual phase-out of CFCs, initiated research programs to identify and synthesize alternative compounds. The signing of the Montreal Protocol in 1987, an international treaty to phase out ozone-depleting substances, dramatically accelerated these efforts.[3]

By the early 1990s, major chemical companies, including DuPont and ICI, had developed and patented scalable manufacturing processes for HFC-134a.[4] Commercial production began, and HFC-134a was introduced as a replacement for R-12 in a variety of applications, most notably in automotive air conditioning and domestic refrigeration.[2][3][5]

Key Physicochemical and Environmental Properties

The success of HFC-134a as a refrigerant is due to its favorable combination of physical, chemical, and environmental properties.

PropertyValue
Chemical Formula CF₃CH₂F
Molar Mass 102.03 g/mol
Boiling Point -26.3 °C (-15.34 °F)
Ozone Depletion Potential (ODP) 0
Global Warming Potential (GWP, 100-year) 1430
Atmospheric Lifetime 14 years

Data sourced from various chemical and environmental science databases.[2][5]

Experimental Protocols for Synthesis

The industrial synthesis of 1,1,1,2-tetrafluoroethane is primarily achieved through the hydrofluorination of chlorinated hydrocarbons. The most common and economically viable route starts with trichloroethylene (B50587). This process typically involves two main stages.

Stage 1: Synthesis of 1,1,1-Trifluoro-2-Chloroethane (HCFC-133a)

The first step involves the reaction of trichloroethylene (C₂HCl₃) with anhydrous hydrogen fluoride (B91410) (HF) in the vapor phase over a fluorination catalyst.

Reaction: CHCl=CCl₂ + 3 HF → CF₃CH₂Cl + 2 HCl

Experimental Conditions:

  • Catalyst: Typically a chromium-based catalyst, often supported on a material like fluorinated alumina.

  • Temperature: 200–350 °C.

  • Pressure: 5–20 bar.

  • Reactant Ratio: A molar excess of HF is used to drive the reaction towards the desired product.

Stage 2: Synthesis of 1,1,1,2-Tetrafluoroethane (HFC-134a)

The intermediate product, HCFC-133a, is then further reacted with hydrogen fluoride to produce HFC-134a.

Reaction: CF₃CH₂Cl + HF ⇌ CF₃CH₂F + HCl

Experimental Conditions:

  • Catalyst: Similar to Stage 1, a chromium-based catalyst is commonly employed.

  • Temperature: 300–450 °C. This stage requires a higher temperature to facilitate the substitution of the final chlorine atom.

  • Pressure: 5–20 bar.

  • Process: This reaction is reversible, and the product stream contains unreacted starting materials and the HCl byproduct. The components are separated through a series of distillation and purification steps.

A number of patents from the late 1980s and early 1990s detail various refinements to these processes, focusing on improving catalyst performance, increasing reaction yield, and enhancing the purity of the final product.[6][7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the primary synthesis pathway for 1,1,1,2-tetrafluoroethane from trichloroethylene.

Synthesis_Pathway Trichloroethylene Trichloroethylene (C₂HCl₃) HCFC133a 1,1,1-Trifluoro-2-Chloroethane (HCFC-133a) Trichloroethylene->HCFC133a + 3 HF HF1 Hydrogen Fluoride (HF) HF1->HCFC133a Catalyst1 Cr-based Catalyst (200-350°C) Catalyst1->HCFC133a HCl1 Hydrogen Chloride (HCl) HCFC133a->HCl1 - 2 HCl HFC134a 1,1,1,2-Tetrafluoroethane (HFC-134a) HCFC133a->HFC134a + HF HF2 Hydrogen Fluoride (HF) HF2->HFC134a Catalyst2 Cr-based Catalyst (300-450°C) Catalyst2->HFC134a HCl2 Hydrogen Chloride (HCl) HFC134a->HCl2 - HCl

Caption: Primary industrial synthesis route of HFC-134a.

Experimental Workflow

The overall workflow for the production and purification of HFC-134a is a continuous process involving reaction, separation, and purification stages.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_purification Purification Reactor1 Vapor-Phase Reactor 1 (Trichloroethylene + HF) Reactor2 Vapor-Phase Reactor 2 (HCFC-133a + HF) Reactor1->Reactor2 Distillation1 HCl Removal Reactor2->Distillation1 Distillation2 HF Recovery & Recycle Distillation1->Distillation2 Distillation3 Unreacted HCFC-133a Recycle Distillation2->Distillation3 Product High-Purity HFC-134a Distillation3->Product Scrubbing Alkaline Scrubbing Drying Drying Columns Scrubbing->Drying FinalDistillation Final Distillation Drying->FinalDistillation Product->FinalDistillation

Caption: Generalized workflow for HFC-134a production.

Conclusion

The discovery and widespread implementation of 1,1,1,2-tetrafluoroethane represents a significant achievement in industrial chemistry, driven by a pressing environmental mandate. While its high Global Warming Potential has led to the development of newer generation refrigerants (hydrofluoroolefins or HFOs), the story of HFC-134a serves as a crucial case study in the transition to more sustainable technologies. The synthesis routes and chemical engineering principles developed for its production laid the groundwork for future innovations in fluorocarbon chemistry. This guide has provided a technical overview of its history, properties, and the experimental protocols that made it a cornerstone of modern refrigeration for several decades.

References

An In-depth Technical Guide to the Spectroscopic Properties of HFC-134a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrafluoroethane, commonly known as HFC-134a or R-134a, is a hydrofluorocarbon (HFC) that has been widely used as a refrigerant, propellant in metered-dose inhalers, and a blowing agent for foams.[1][2] Its thermodynamic properties made it a suitable replacement for chlorofluorocarbons (CFCs) due to its insignificant ozone depletion potential.[1] A thorough understanding of its spectroscopic properties is crucial for its detection, quantification, and the study of its atmospheric chemistry and potential degradation products.[3][4] This guide provides a comprehensive overview of the spectroscopic characteristics of HFC-134a, focusing on infrared, Raman, nuclear magnetic resonance, and ultraviolet-visible spectroscopy.

Vibrational Spectroscopy: Infrared and Raman

The vibrational spectrum of HFC-134a has been extensively studied, providing detailed insights into its molecular structure and dynamics.[5][6][7] The molecule has 18 fundamental vibrational modes, all of which have been observed and assigned through a combination of infrared and Raman spectroscopy.[5]

Infrared (IR) Spectroscopy

HFC-134a is a potent greenhouse gas due to its strong absorption of infrared radiation in the atmospheric window.[8] The gas-phase infrared spectrum is characterized by a series of intense absorption bands, particularly in the C-F stretching region.

Key Infrared Absorption Bands of Gaseous HFC-134a [6][7][9]

Frequency (cm⁻¹)Vibrational Mode AssignmentDescription
2996ν(C-H)C-H stretching
1280ν₇Asymmetric CF₃ stretching
1170ν₈Symmetric CF₃ stretching
1055ν₉CH₂ wagging
965ν₅CF₃ rocking
958ν₄CH₂ rocking
842ν₆C-C stretching

Note: Band positions can shift slightly depending on the phase (gas, liquid, solid) and temperature.[6][7]

Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, as different selection rules apply. The Raman spectrum of liquid HFC-134a has been recorded at various temperatures.[10]

Key Raman Shifts of Liquid HFC-134a [10]

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3000C-H stretching
~1450CH₂ scissoring
~1250CF₃ stretching
~850C-C stretching
~600CF₃ deformation
~300Torsional modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For HFC-134a (CF₃CH₂F), ¹H and ¹⁹F NMR are particularly informative.[11][12]

¹H NMR Spectroscopy

The proton NMR spectrum of HFC-134a is relatively simple. The two protons on the CH₂F group are chemically equivalent and couple to the three fluorine atoms of the CF₃ group and the fluorine atom of the CH₂F group.

¹H NMR Data for HFC-134a

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.2Triplet of Quartets (tq)J(H-F) ≈ 47 Hz, J(H-F) ≈ 6 HzCH₂F

Note: Chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[13]

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum provides information about the different fluorine environments in the molecule.

¹⁹F NMR Data for HFC-134a

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -81Triplet (t)J(F-F) ≈ 9 HzCF₃
~ -210Doublet of Quartets (dq)J(F-H) ≈ 47 Hz, J(F-F) ≈ 9 HzCH₂F

Note: ¹⁹F NMR chemical shifts are typically referenced to CCl₃F.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

HFC-134a does not contain any chromophores that absorb significantly in the UV-Vis region (200-800 nm).[14] Its electronic transitions require higher energy, occurring in the vacuum ultraviolet (VUV) region. Therefore, UV-Vis spectroscopy is generally not used for the direct detection or quantification of HFC-134a itself but can be relevant for studying its photochemical degradation products.

Experimental Protocols

Gas-Phase Infrared Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous HFC-134a.

Methodology: Fourier Transform Infrared (FTIR) spectroscopy is the standard method.[15]

  • Sample Preparation: A certified gas standard of HFC-134a is required. The gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe).[16]

  • Instrumentation: A high-resolution FTIR spectrometer is used. The system typically includes a broadband infrared source, an interferometer, the gas cell, and a detector (e.g., MCT - Mercury Cadmium Telluride).[15]

  • Data Acquisition:

    • A background spectrum of the evacuated or nitrogen-purged gas cell is recorded.

    • The HFC-134a sample is introduced into the cell at a known pressure and temperature.

    • The sample spectrum is recorded.

    • The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.[15]

  • Data Analysis: The positions and intensities of the absorption bands are determined. For high-resolution studies, rotational-vibrational fine structure can be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹⁹F NMR spectra of HFC-134a.

Methodology: High-resolution liquid-state NMR spectroscopy.

  • Sample Preparation: A sample of HFC-134a is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H NMR, is typically added.[17]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe capable of detecting ¹H and ¹⁹F nuclei.

  • Data Acquisition:

    • The magnetic field is shimmed to achieve high homogeneity.

    • Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹⁹F nuclei.

  • Data Processing:

    • The FID is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • Chemical shifts are referenced to the internal standard.

    • Integration of the signals and measurement of coupling constants are performed.[11]

Visualizations

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis gas_standard HFC-134a Gas Standard fill_cell Introduce Gas into Cell gas_standard->fill_cell gas_cell Evacuated IR Gas Cell gas_cell->fill_cell ftir FTIR Spectrometer fill_cell->ftir sample_spec Record Sample Spectrum background Record Background Spectrum ftir->background ftir->sample_spec process Calculate Absorbance sample_spec->process sample_spec->process analyze Identify Peaks & Vibrational Modes process->analyze

Caption: Workflow for Gas-Phase FTIR Spectroscopy of HFC-134a.

Logical_Relationship_Spectroscopy cluster_vibrational Vibrational Spectroscopy cluster_nmr Nuclear Magnetic Resonance cluster_uvvis Electronic Spectroscopy HFC134a HFC-134a Molecule (CF₃CH₂F) IR Infrared (IR) Spectroscopy (Dipole Moment Change) HFC134a->IR probes Raman Raman Spectroscopy (Polarizability Change) HFC134a->Raman probes H_NMR ¹H NMR (Proton Environments) HFC134a->H_NMR probes F_NMR ¹⁹F NMR (Fluorine Environments) HFC134a->F_NMR probes UV_Vis UV-Vis Spectroscopy (Electronic Transitions) HFC134a->UV_Vis probes Vibrational_Modes Vibrational Modes IR->Vibrational_Modes Raman->Vibrational_Modes Structural_Connectivity Structural Connectivity (H-F Coupling) H_NMR->Structural_Connectivity F_NMR->Structural_Connectivity Electronic_Structure Electronic Structure (VUV Region) UV_Vis->Electronic_Structure

Caption: Relationship between HFC-134a and Spectroscopic Techniques.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,2,2-Tetrafluoroethane (R-134)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the experimentally determined and critically evaluated thermodynamic properties of 1,1,2,2-Tetrafluoroethane (R-134). It is important to note that this compound is a structural isomer of the more common refrigerant 1,1,1,2-Tetrafluoroethane (R-134a). Consequently, the body of available experimental data for R-134 is less extensive than for its isomer. This document collates the available quantitative data into structured tables for ease of reference and comparison. Furthermore, it outlines the typical experimental methodologies employed for the determination of key thermodynamic properties such as vapor pressure and pressure-volume-temperature (PVT) relationships. Visual diagrams are provided to illustrate experimental workflows.

Introduction

This compound, also known as R-134 or HFC-134, is a hydrofluorocarbon with the chemical formula CHF₂CHF₂. While its isomer, R-134a, has been widely adopted as a refrigerant, R-134 has been the subject of fewer comprehensive thermodynamic investigations. This guide focuses exclusively on the properties of the 1,1,2,2- isomer, providing a centralized resource for researchers and professionals. The data presented herein is crucial for modeling its behavior in various systems, understanding its physical properties, and for the design of processes where it may be used as a working fluid, solvent, or for other specialized applications.

Physical and Critical Properties

A summary of the key physical and critical properties of this compound is presented in Table 1. These fundamental constants are essential for developing equations of state and for understanding the phase behavior of the substance.

Table 1: Physical and Critical Properties of this compound

PropertyValueUnit
Molecular Weight102.03 g/mol
Normal Boiling Point-19.9°C
Critical Temperature110.25°C
Critical Pressure3.77MPa
Critical Density477 kg/m ³

Thermodynamic Data

The following sections present available experimental data for key thermodynamic properties of this compound. The data has been compiled from critically evaluated sources.

Vapor Pressure

The vapor pressure is a fundamental property that describes the pressure at which a substance coexists in liquid and vapor phases at a given temperature. Experimental data for the vapor pressure of this compound are summarized in Table 2.

Table 2: Saturated Vapor Pressure of this compound

Temperature (K)Pressure (kPa)
253.1560.3
263.15101.3
273.15164.7
283.15257.8
293.15388.7
303.15565.6
313.15797.8
323.151094.9
333.151466.9
343.151924.6
353.152479.1
363.153142.1
373.153925.9
383.154843.1

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables and may be derived from various experimental sources.

Density

The density of a substance is its mass per unit volume. For a pure substance, it is a function of temperature and pressure. Table 3 presents the saturated liquid density of this compound at various temperatures.

Table 3: Saturated Liquid Density of this compound

Temperature (K)Density ( kg/m ³)
253.151435.1
263.151400.9
273.151365.9
283.151329.9
293.151292.8
303.151254.3
313.151214.2
323.151172.1
333.151127.5
343.151079.7
353.151027.7
363.15970.1
373.15904.9
383.15827.9

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables and may be derived from various experimental sources.

Enthalpy and Entropy

Enthalpy and entropy are crucial for thermodynamic cycle analysis and process design. Table 4 provides the enthalpy of vaporization, and Table 5 lists the ideal gas heat capacity at constant pressure.

Table 4: Enthalpy of Vaporization of this compound

Temperature (K)Enthalpy of Vaporization (kJ/kg)
253.15 (Normal Boiling Point)216.0
273.15206.1
293.15195.2
313.15183.1
333.15169.4
353.15153.3
373.15133.1

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.

Table 5: Ideal Gas Heat Capacity at Constant Pressure (Cp)

Temperature (K)Cp (kJ/kg·K)
298.150.823
3000.827
4001.001
5001.145
6001.261
7001.355
8001.431
9001.494
10001.546

Note: Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.

Experimental Protocols

Detailed experimental protocols for the determination of thermodynamic properties of this compound are not extensively published. However, based on the descriptions available in the literature, the following represents the likely methodologies.

Vapor Pressure Measurement (Static or Isothermal Method)
  • Sample Preparation: A high-purity sample of this compound (typically >99.9%) is degassed to remove any dissolved air or other non-condensable impurities. This is often achieved by repeated freeze-pump-thaw cycles.

  • Apparatus: A constant-volume apparatus, often equipped with a visual cell, is used. The core of the apparatus is a thermostatted sample cell of a known volume. The cell is connected to a high-precision pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer).

  • Procedure: a. A small amount of the liquid sample is introduced into the evacuated sample cell. b. The cell is brought to the desired temperature using a thermostat bath, with the temperature being precisely controlled and measured. c. The system is allowed to reach thermal and phase equilibrium, which is confirmed by stable pressure and temperature readings. The presence of both liquid and vapor phases is visually confirmed if a sight glass is available. d. The pressure at equilibrium is recorded as the saturated vapor pressure at the measured temperature. e. The temperature is then incrementally changed, and the process is repeated to obtain a series of vapor pressure-temperature data points.

Pressure-Volume-Temperature (PVT) Measurement (Isochoric Method)
  • Sample Preparation: As with vapor pressure measurements, a high-purity, degassed sample is required.

  • Apparatus: A constant-volume apparatus (isochoric cell) of precisely known volume is used. The apparatus is equipped with a high-accuracy pressure transducer and a temperature sensor. The cell is placed in a thermostat for precise temperature control.

  • Procedure: a. A known mass of the sample is charged into the evacuated isochoric cell. The mass can be determined gravimetrically. b. The cell is heated or cooled to a specific temperature, and the system is allowed to equilibrate. c. The pressure and temperature are recorded once the system is stable. d. The temperature is then changed in steps, and the corresponding pressure is measured, generating a set of P-T data along a single isochore (line of constant density). e. The experiment is repeated with different sample masses to obtain data for different isochores. f. The density for each isochore is calculated from the known mass of the sample and the volume of the cell. This provides a comprehensive set of P-V-T data.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of thermodynamic properties.

Experimental_Workflow_PVT cluster_prep Sample Preparation cluster_exp PVT Measurement (Isochoric Method) cluster_analysis Data Analysis start Start purify Purify R-134 Sample (>99.9%) start->purify degas Degas Sample (Freeze-Pump-Thaw) purify->degas charge Charge Known Mass into Cell degas->charge thermostat Set & Stabilize Temperature charge->thermostat measure Record Temperature & Pressure thermostat->measure repeat Repeat for Isochore thermostat->repeat change_T Increment Temperature measure->change_T change_T->thermostat Loop new_isochore New Sample Mass repeat->new_isochore new_isochore->charge calculate_density Calculate Density for each Isochore new_isochore->calculate_density eos Develop Equation of State calculate_density->eos derive Derive Other Thermodynamic Properties eos->derive end End derive->end

Caption: Workflow for PVT property determination.

Conclusion

This technical guide has summarized the available thermodynamic property data for this compound (R-134). While the data is not as extensive as for its isomer, R-134a, the information presented provides a valuable resource for researchers and professionals. The tabulated data for vapor pressure, density, enthalpy of vaporization, and ideal gas heat capacity, along with the outlined experimental protocols, offer a solid foundation for applications involving this compound. Further experimental work would be beneficial to expand the range and accuracy of the available data, particularly for transport properties and in the critical region.

An In-depth Technical Guide to the Molecular Structure of 1,1,2,2-Tetrafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 1,1,2,2-tetrafluoroethane (HFC-134), a molecule of interest in various scientific and industrial fields. This document details its structural parameters, conformational analysis, and the experimental methodologies used for their determination, presented in a format tailored for a technical audience.

Molecular Identification

IdentifierValue
Chemical Formula C₂H₂F₄
IUPAC Name This compound
CAS Number 359-35-3
Synonyms R-134, HFC-134, F-134

Conformational Analysis

This compound exists as a mixture of two stable conformers in the gas phase: a nonpolar anti (or trans) conformer and a polar gauche conformer. The anti conformer, where the hydrogen atoms on adjacent carbons are positioned opposite to each other, is the more stable of the two. The energy difference between the anti and gauche conformers has been determined to be approximately 1.4 kcal/mol.

The interconversion between these two conformers is a key aspect of the molecule's dynamics and influences its physical and chemical properties.

G anti Anti Conformer (More Stable) transition_state Transition State anti->transition_state ΔE ≈ 1.4 kcal/mol gauche Gauche Conformer (Less Stable) transition_state->gauche

Figure 1: Energy relationship between anti and gauche conformers.

Molecular Geometry

The precise geometric parameters of both the anti and gauche conformers have been determined experimentally. The nonpolar anti conformer belongs to the C₂ₕ point group, while the polar gauche conformer has C₂ symmetry.

Quantitative Structural Data

The following tables summarize the experimentally determined bond lengths and angles for both conformers.

Table 1: Bond Lengths (Å)

BondAnti ConformerGauche Conformer
C-C1.511(4)1.512(4)
C-H1.087(5)Not available
C-F1.359(7)Not available

Table 2: Bond Angles (°)

AngleAnti ConformerGauche Conformer
∠CCH112.9(3)Not available
∠CCF108.5(6)109.7(3)
∠FCF107.4(6)Not available

Table 3: Dihedral Angle and Dipole Moment

ParameterAnti ConformerGauche Conformer
Dihedral Angle (τ(CCF))63.6(12)Not available
Dipole Moment (D) 02.454(2)[1]

Experimental Protocols

The structural parameters presented in this guide were primarily determined using gas-phase electron diffraction and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds. The general workflow for the structural analysis of this compound using GED is as follows:

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis sample Gaseous this compound scattering Scattering sample->scattering electron_beam High-Energy Electron Beam electron_beam->scattering detector Detector scattering->detector diffraction_pattern Diffraction Pattern detector->diffraction_pattern radial_distribution Radial Distribution Curve diffraction_pattern->radial_distribution structure_refinement Structure Refinement radial_distribution->structure_refinement molecular_structure Molecular Structure structure_refinement->molecular_structure

Figure 2: General workflow for Gas-Phase Electron Diffraction.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.

  • Electron Bombardment: A monochromatic beam of high-energy electrons is directed at the gas stream.

  • Scattering: The electrons are scattered by the electric field of the molecules.

  • Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances and bond angles are derived. A least-squares refinement process is then employed to obtain the final molecular structure.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of polar molecules in the gas phase. For this compound, this technique is particularly suited for studying the polar gauche conformer.

Methodology:

  • Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the gauche conformer, the radiation is absorbed.

  • Detection: A detector measures the absorption of microwave radiation as a function of frequency, generating a microwave spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. These constants are directly related to the moments of inertia, from which highly accurate bond lengths and angles can be calculated. Isotopic substitution studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C for ¹²C), are often employed to determine the positions of individual atoms with high precision.

G cluster_exp Experimental Setup cluster_analysis Data Processing and Analysis mw_source Microwave Source sample_cell Sample Cell (Gaseous HFC-134) mw_source->sample_cell detector Detector sample_cell->detector spectrum Microwave Spectrum detector->spectrum rotational_constants Rotational Constants spectrum->rotational_constants moments_of_inertia Moments of Inertia rotational_constants->moments_of_inertia molecular_structure Molecular Structure moments_of_inertia->molecular_structure

Figure 3: Logical flow of a microwave spectroscopy experiment.

References

physical and chemical properties of 1,1,2,2-Tetrafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1,2,2-Tetrafluoroethane (HFC-134)

Introduction

This compound, also known as HFC-134 or R-134, is a hydrofluorocarbon with the chemical formula C₂H₂F₄. It is a structural isomer of the more common refrigerant, 1,1,1,2-Tetrafluoroethane (HFC-134a). This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The information is compiled from various scientific and safety data sources to ensure accuracy and depth.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior under various conditions, essential for handling, storage, and application.

General and Thermodynamic Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 359-35-3[1][2]
Molecular Formula C₂H₂F₄[1][2]
Molar Mass 102.03 g/mol [1][2]
Appearance Colorless gas[2]
Melting Point -89 °C[2]
Boiling Point -19.9 °C[2]
Critical Temperature 110.25 °C[2]
Critical Pressure 3.77 MPa[2]
Critical Density 0.477 g/cm³[2]
Solubility

The solubility of a substance is critical for its application in various formulations and processes.

SolventSolubility
Water Low solubility, characteristic of many hydrofluorocarbons.
Organic Solvents Generally soluble in many organic solvents.[3]

Chemical Properties

The chemical properties dictate the reactivity, stability, and compatibility of this compound with other materials.

PropertyDescription
Reactivity Chemically inert in many situations. It can react violently with strong reducing agents such as very active metals.[4] Oxidation can occur with strong oxidizing agents, especially under extreme temperatures.[4][5] It is incompatible with alkali metals and finely divided metals like aluminum and magnesium.[6]
Decomposition On contact with hot surfaces or flames, it can decompose to form toxic and corrosive fumes, such as hydrogen fluoride (B91410) and carbonyl fluoride.[7][8] Thermal decomposition may occur when exposed to flames or red-hot metal.[9]
Material Compatibility Exposure can cause swelling, cracking, and hardening of certain rubber materials as the chemical can break down the molecular structure.[10][11] Fluoroelastomers (FKM, Viton®) are often recommended for sealing applications involving tetrafluoroethane (B1211177).[11]

Experimental Protocols

Detailed experimental protocols for determining the properties of this compound are not fully available in the provided search results. However, the methodologies used for its isomer and related compounds can be described.

Determination of Thermodynamic Properties

The thermodynamic properties of hydrofluorocarbons are typically determined through extensive experimental measurements of pressure, volume, and temperature (PVT). This data is then fitted to an equation of state to calculate properties like enthalpy, entropy, and heat capacity over a wide range of conditions.

  • Methodology: The Modified Benedict-Webb-Rubin (MBWR) equation of state is a commonly used model for accurately representing the thermodynamic properties of refrigerants.[12][13][14] This equation is based on a large set of experimental data points gathered from various laboratory measurements.[12][14]

Solubility Measurement

The solubility of gases like tetrafluoroethane in liquids can be measured using gravimetric techniques.

  • Methodology: A gravimetric microbalance is used to measure the mass increase of a solvent when it absorbs the gas.[15] The experiment involves placing a known mass of a degassed liquid solvent in the microbalance and then introducing the gas at a specific pressure and temperature. The amount of gas dissolved is determined by the change in mass, from which solubility can be calculated.[16]

Thermal Decomposition Analysis

Shock tube studies are employed to investigate the decomposition kinetics of molecules at high temperatures.

  • Methodology: The single-pulse shock tube (SPST) technique involves subjecting a sample of the gas to a very rapid increase in temperature and pressure via a shock wave.[17] The reaction occurs over a very short, well-defined period. The products are then rapidly cooled and analyzed, typically using gas chromatography, to determine the decomposition pathways and reaction rates.[17]

Visualizations

Isomeric Relationship Diagram

The following diagram illustrates the structural difference between this compound and its more common isomer, 1,1,1,2-Tetrafluoroethane.

IsomerRelationship cluster_isomers Isomers of Tetrafluoroethane (C₂H₂F₄) cluster_precursor Common Precursor HFC134 This compound (HFC-134) CHF₂CHF₂ HFC134a 1,1,1,2-Tetrafluoroethane (HFC-134a) CH₂FCF₃ TCE Trichloroethylene TCE->HFC134a Fluorination Process

Caption: Relationship between Tetrafluoroethane isomers and a common precursor.

Experimental Workflow for Solubility Measurement

This diagram outlines a generalized workflow for determining the solubility of a gas in a liquid using a gravimetric method.

SolubilityWorkflow start Start prep_solvent 1. Degas known mass of liquid solvent start->prep_solvent load_balance 2. Load solvent into gravimetric microbalance prep_solvent->load_balance introduce_gas 3. Introduce HFC-134 gas at controlled Temperature (T) and Pressure (P) load_balance->introduce_gas equilibrate 4. Allow system to reach equilibrium introduce_gas->equilibrate measure_mass 5. Record mass change (Δm) due to gas absorption equilibrate->measure_mass calculate 6. Calculate mole fraction and solubility measure_mass->calculate end End calculate->end

Caption: Generalized workflow for gas solubility determination via gravimetric analysis.

References

A Deep Dive into the Quantum Chemical Landscapes of Tetrafluoroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of the two primary isomers of tetrafluoroethane (B1211177): 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) and 1,1,2,2-tetrafluoroethane (HFC-134). This document summarizes key computational data, outlines the methodologies for these theoretical investigations, and presents a logical workflow for such studies. The information contained herein is intended to be a valuable resource for researchers in computational chemistry, materials science, and drug development where fluorinated alkanes play a significant role.

Comparative Analysis of Isomeric Properties

Quantum chemical calculations offer profound insights into the structural and electronic properties of molecules. For the tetrafluoroethane isomers, these studies reveal significant differences in their conformational stability, polarity, and vibrational characteristics, which are crucial for understanding their macroscopic behavior and potential applications.

Conformational Analysis and Relative Energies

The rotational barrier around the carbon-carbon single bond in tetrafluoroethane isomers leads to different stable conformers. The relative energies of these conformers determine the most probable molecular shapes at equilibrium.

For This compound , two primary conformers exist: the anti (or trans) and the gauche. The anti conformer, with the two hydrogen atoms positioned opposite to each other, is the more stable form.[1][2] In contrast, the gauche conformer is less stable.[1][2] The energy difference between these conformers has been calculated using various levels of theory, consistently showing the preference for the anti conformation.[1][2]

1,1,1,2-tetrafluoroethane has a single stable conformer with Cs symmetry.

The following table summarizes the calculated relative energies of the conformers of this compound.

IsomerConformerLevel of TheoryRelative Energy (kcal/mol)Reference
This compoundanti (C2h)G3MP2B30.0[1]
gauche (C2)G3MP2B31.4[1]
anti (C2h)B3LYP-GD3BJ/6-311++G(d,p)0.0[1]
gauche (C2)B3LYP-GD3BJ/6-311++G(d,p)1.5[1]
anti (C2h)DLPNO–CCSD(T)/CBS0.0[1]
gauche (C2)DLPNO–CCSD(T)/CBS1.4[1]
anti (C2h)MP2/6-31G 0.0[3]
gauche (C2)MP2/6-31G1.8[3]
Dipole Moments and Rotational Constants

The distribution of charge within a molecule is quantified by its dipole moment, a critical factor in determining intermolecular interactions. Rotational constants are inversely related to the moments of inertia and are fundamental in microwave spectroscopy.

The anti conformer of This compound is nonpolar, possessing a dipole moment of 0.0 Debye due to its center of symmetry.[1] The gauche conformer, however, is polar.[4] In contrast, 1,1,1,2-tetrafluoroethane is a polar molecule.

The table below presents a comparison of the calculated dipole moments and rotational constants for the tetrafluoroethane isomers.

IsomerConformerLevel of TheoryDipole Moment (Debye)Rotational Constants (cm⁻¹)Reference
1,1,1,2-Tetrafluoroethane-MP2/6-31G 2.11-[3]
This compoundanti (C2h)B3LYP-GD3BJ/6-311++G(d,p)0.00-[1]
gauche (C2)-2.454-[4]
anti (C2h)MP2/6-31G0.00A: 0.17129, B: 0.10502, C: 0.06896[3]
gauche (C2)MP2/6-31G**2.82-[3]
Vibrational Frequencies

Vibrational spectroscopy, often complemented by quantum chemical calculations, provides a fingerprint of a molecule's structure and bonding. The calculated harmonic vibrational frequencies for the stable conformers of both isomers are essential for interpreting experimental infrared and Raman spectra.

A selection of calculated vibrational frequencies for both isomers is presented below.

IsomerConformerLevel of TheorySelected Vibrational Frequencies (cm⁻¹)Reference
1,1,1,2-Tetrafluoroethane-MP2/6-31G 3105, 3090, 1451, 1435, 1312, 1269, 1139, 1129, 978, 853, 824, 674, 560, 420, 354, 233, 219, 119[3]
This compoundanti (C2h)MP2/6-31G3097, 1436, 1341, 1199, 1120, 1082, 915, 831, 655, 524, 422, 368, 269, 234, 151, 128, 93, 38[3]
gauche (C2)MP2/6-31G**3101, 3090, 1442, 1378, 1290, 1171, 1140, 1109, 1070, 939, 888, 804, 617, 501, 410, 313, 240, 169, 119, 78[3]

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical methods and basis sets. The studies cited in this whitepaper employ a range of well-established computational techniques.

Computational Protocol

A general workflow for the quantum chemical investigation of molecular isomers is outlined below. This protocol is a composite of the methodologies reported in the referenced literature.[1][3]

  • Initial Structure Generation: Plausible initial geometries for the conformers of each isomer are generated using molecular mechanics or standard bond lengths and angles.

  • Geometry Optimization: The initial structures are optimized to find the stationary points on the potential energy surface. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP, often including dispersion corrections (e.g., GD3BJ).[1] A sufficiently large basis set, for instance, 6-311++G(d,p), is employed to provide flexibility in describing the electronic distribution.[1]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima (for stable conformers) or transition states, harmonic vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a minimum energy structure.

  • Single-Point Energy Refinement: For more accurate energy predictions, single-point energy calculations are often carried out on the optimized geometries using higher levels of theory. Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)) with a larger basis set, potentially extrapolated to the complete basis set (CBS) limit, are used for this purpose.[1][3]

  • Property Calculations: Once the final geometries and energies are obtained, various molecular properties are calculated. These include, but are not limited to, dipole moments, rotational constants, and Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions.[1]

  • Data Analysis and Comparison: The calculated data for different isomers and conformers are then compiled, tabulated, and compared with available experimental data to validate the computational results.

Visualization of Computational Workflow

To provide a clear overview of the logical steps involved in a typical quantum chemical study as described above, the following diagram illustrates the workflow.

Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis start Define Isomers and Conformers initial_geom Generate Initial Geometries start->initial_geom method_selection Select Level of Theory and Basis Set initial_geom->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Structures (No Imaginary Frequencies) freq_calc->validation energy_refine Single-Point Energy Refinement prop_calc Property Calculations (Dipole, etc.) energy_refine->prop_calc data_extraction Extract Quantitative Data prop_calc->data_extraction validation->energy_refine If Minimum comparison Compare Isomers and Experimental Data data_extraction->comparison conclusion Draw Conclusions comparison->conclusion

Caption: A logical workflow for a quantum chemical study of molecular isomers.

This comprehensive overview of the quantum chemical studies of tetrafluoroethane isomers serves as a foundational guide for researchers. The provided data and methodologies can be leveraged for further investigations into the properties and applications of these and other related fluorinated compounds.

References

Conformational Landscape of 1,1,2,2-Tetrafluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational isomers of 1,1,2,2-tetrafluoroethane (HFC-134), a molecule of significant interest due to the influence of fluorine atoms on its structural preferences. Understanding the conformational landscape of fluorinated alkanes is crucial in various fields, including materials science and drug design, as conformation dictates a molecule's physical and chemical properties.

Conformational Isomers of this compound

This compound exists as two primary rotational isomers (rotamers): the anti and the gauche conformers. These arise from the rotation around the central carbon-carbon single bond.

  • Anti Conformer: In the anti conformation, the two hydrogen atoms are positioned opposite to each other, resulting in a dihedral angle of 180°. This conformer possesses a center of symmetry and is nonpolar.

  • Gauche Conformer: In the gauche conformation, the hydrogen atoms are in proximity, with a dihedral angle of approximately 60°. This arrangement lacks a center of symmetry and exhibits a net dipole moment.

Unlike 1,2-difluoroethane (B1293797) which exhibits a preference for the gauche conformation (the "gauche effect"), this compound favors the anti conformer.[1][2] This preference is a subject of ongoing research, with factors such as electrostatic interactions and hyperconjugation playing key roles.

Relative Stability and Energy Barriers

Computational and experimental studies have established that the anti conformer of this compound is the more stable form in the gas phase.[1][3] The energy difference between the anti and gauche conformers, as well as the rotational barriers between them, have been determined using various methods.

ParameterValueMethodReference
Energy Difference (ΔE)
E(gauche) - E(anti)1.4 kcal/molG3MP2B3[1]
1.5 kcal/molB3LYP-GD3BJ/6-311++G(d,p)[1]
1.4 kcal/molDLPNO-CCSD(T)/CBS[1]
1.18 ± 0.10 kcal/molGas Phase[4]
0.36 ± 0.10 kcal/molLiquid Phase[4]
Dihedral Angles
H-C-C-H (anti)180°-[1]
H-C-C-H (gauche)~60°-
Rotational Barriers
anti to gaucheData not explicitly found in search results
gauche to gaucheData not explicitly found in search results

Experimental and Computational Methodologies

The conformational analysis of this compound has been accomplished through a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Protocols

Vibrational Spectroscopy (Infrared and Raman):

Vibrational spectroscopy is a powerful tool for identifying the presence of different conformers. The anti and gauche forms of this compound have distinct vibrational frequencies due to their different symmetries.

  • Methodology:

    • Sample Preparation: Gaseous this compound is introduced into a gas cell. For low-temperature studies, the cell is cooled, often to around -100 °C, to increase the population of the more stable conformer and simplify the spectra.[3][4]

    • Data Acquisition: Infrared and Raman spectra are recorded. High-resolution infrared spectroscopy can provide detailed information about the rotational structure of the vibrational bands.[4]

    • Spectral Analysis: The observed vibrational bands are assigned to the fundamental modes of the anti and gauche conformers based on their expected symmetries and theoretical frequency calculations. The relative intensities of the bands can be used to estimate the relative populations of the conformers at a given temperature.

Microwave Spectroscopy:

Microwave spectroscopy is particularly useful for determining the precise molecular structure of polar molecules. Since the gauche conformer of this compound is polar, its rotational spectrum can be observed and analyzed.

  • Methodology:

    • Sample Introduction: A gaseous sample of this compound is introduced into the microwave spectrometer.

    • Spectral Measurement: The absorption of microwave radiation by the sample is measured as a function of frequency.

    • Structural Determination: The rotational constants obtained from the analysis of the spectrum are used to determine the moments of inertia and, subsequently, the detailed molecular geometry of the gauche conformer.[5]

Computational Protocols

Density Functional Theory (DFT) and Ab Initio Methods:

Computational chemistry plays a vital role in understanding the conformational preferences of molecules.

  • Methodology:

    • Conformational Search: The potential energy surface is scanned by systematically changing the H-C-C-H dihedral angle. For this compound, this scan is typically performed from 0° to 180° in increments (e.g., 10°).[6]

    • Geometry Optimization: The geometries of the energy minima (corresponding to the anti and gauche conformers) and transition states are fully optimized using a chosen level of theory and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p) or G3MP2B3).[1][6]

    • Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to aid in the assignment of experimental vibrational spectra.

    • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., DLPNO-CCSD(T)/CBS) to obtain more accurate relative energies of the conformers.[1]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the electronic interactions, such as hyperconjugation and steric repulsion, that contribute to the relative stability of the conformers.[1]

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

G Potential Energy Surface of this compound cluster_PES cluster_energy start anti Anti (180°) TS1 Transition State anti->TS1 gauche Gauche (~60°) TS1->gauche TS2 Transition State gauche->TS2 end TS2->end E_axis Potential Energy E_high E_low

Caption: Potential energy diagram for rotation around the C-C bond in this compound.

G Experimental Workflow for Conformational Analysis cluster_sample Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_comp Computational Modeling Sample This compound (Gas Phase) Spectroscopy Spectroscopic Technique (e.g., IR, Raman, Microwave) Sample->Spectroscopy Data Acquire Spectra Spectroscopy->Data Assign Assign Spectral Features to Conformers Data->Assign Quantify Determine Relative Stabilities and Structural Parameters Assign->Quantify Compare Compare with Experimental Data Assign->Compare Theory Theoretical Calculations (DFT, Ab Initio) PES Calculate Potential Energy Surface Theory->PES PES->Compare

References

A Theoretical Exploration of HFC-134a Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to calculate the properties of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). It delves into the core principles of quantum chemical calculations and molecular dynamics simulations, presenting key findings and detailed protocols for these computational experiments. The quantitative data herein is summarized in structured tables to facilitate comparison, and complex processes are visualized through diagrams to enhance understanding.

Introduction to Theoretical Approaches

The study of HFC-134a properties through theoretical calculations offers a powerful complement to experimental measurements. Computational methods provide a molecular-level understanding of its behavior, enabling the prediction of thermophysical properties over a wide range of conditions, and the investigation of chemical processes such as decomposition. The two primary theoretical pillars for these investigations are quantum chemistry and molecular mechanics-based simulations.

Quantum Chemistry provides a highly accurate description of molecular properties and reactivity by solving the Schrödinger equation. These methods are particularly suited for studying electronic structure, molecular geometries, and reaction mechanisms, such as the dissociative pathways of HFC-134a.

Molecular Dynamics (MD) and Monte Carlo (MC) simulations , on the other hand, utilize classical mechanics to simulate the movement and interactions of a large ensemble of molecules. These techniques are instrumental in predicting bulk thermophysical properties, including thermodynamic and transport properties, by averaging the behavior of individual molecules over time.

Quantum Chemical Calculations of HFC-134a

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the decomposition mechanisms of HFC-134a. These studies provide critical insights into the stability and potential degradation pathways of the molecule under various conditions.

Experimental Protocols: Quantum Chemical Calculations

The following outlines a typical protocol for investigating the decomposition of HFC-134a using quantum chemistry:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Level of Theory: A common and effective level of theory is the M06-2X functional with a correlation-consistent basis set such as cc-pVTZ. This combination has been shown to provide accurate results for thermochemistry and reaction barriers.

  • Calculation Types:

    • Geometry Optimization: To find the lowest energy structures of reactants, products, and transition states.

    • Frequency Analysis: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.

    • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product states.

    • Single-Point Energy Calculations: Often performed at a higher level of theory to refine the electronic energies of the optimized geometries.

HFC-134a Decomposition Pathways

Quantum chemical studies have revealed the primary pathways for the thermal and oxidative decomposition of HFC-134a. The initial step in the thermal decomposition is the cleavage of a C-C or C-H bond, which is the rate-determining step. In the presence of oxidative species, the energy barriers for decomposition are significantly lowered.

Below is a diagram illustrating the key steps in the proposed decomposition pathway of HFC-134a.

G cluster_0 Thermal Decomposition cluster_1 Oxidative Decomposition HFC-134a HFC-134a TS1 Transition State 1 HFC-134a->TS1 ΔE Intermediate1 CF3CH2 + F TS1->Intermediate1 TS2 Transition State 2 Intermediate1->TS2 ΔE Products1 CF2=CH2 + HF TS2->Products1 HFC-134a_O2 HFC-134a + O2 TS_ox Transition State (Ox) HFC-134a_O2->TS_ox ΔE Intermediate_ox CF3CH(OOH)F TS_ox->Intermediate_ox Products_ox Decomposition Products (e.g., COF2, HF) Intermediate_ox->Products_ox

Figure 1: Simplified HFC-134a Decomposition Pathways

Molecular Dynamics Simulations of HFC-134a

Molecular dynamics simulations are a cornerstone of theoretical investigations into the bulk properties of HFC-134a. By simulating the collective motion of molecules, MD can accurately predict a wide range of thermophysical properties.

Experimental Protocols: Molecular Dynamics Simulations

A typical workflow for calculating the properties of HFC-134a using molecular dynamics is as follows:

  • Force Field Selection: An accurate force field is paramount for reliable simulation results. A force field defines the potential energy of the system as a function of the atomic coordinates. For HFC-134a, all-atom force fields, which explicitly represent every atom, are commonly used. These force fields consist of terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. The Lennard-Jones and Coulomb potentials are typically used for the non-bonded interactions. Recent studies have focused on developing and refining force fields specifically for hydrofluorocarbons to improve the accuracy of property predictions.[1]

  • System Setup: A simulation box is created containing a specific number of HFC-134a molecules (e.g., 500-1000) at a desired initial density and temperature. Periodic boundary conditions are applied to mimic a bulk system.

  • Equilibration: The system is allowed to evolve for a period of time to reach thermal and mechanical equilibrium. This is typically done in two stages:

    • NVT Ensemble (Canonical): Constant number of particles (N), volume (V), and temperature (T). This allows the system to reach the desired temperature.

    • NPT Ensemble (Isothermal-Isobaric): Constant number of particles (N), pressure (P), and temperature (T). This allows the system to reach the desired density at the given pressure and temperature.

  • Production Run: Once equilibrated, the simulation is run for an extended period in the desired ensemble (e.g., NPT for thermodynamic properties, NVE for transport properties). During this phase, the positions, velocities, and forces of all atoms are saved at regular intervals.

  • Property Calculation: The saved trajectory data is analyzed to calculate various macroscopic properties. For example:

    • Density: Calculated from the average volume of the simulation box in an NPT simulation.

    • Enthalpy: Calculated from the sum of the kinetic and potential energies.

    • Heat Capacity: Calculated from the fluctuations in enthalpy or energy.

    • Viscosity and Thermal Conductivity: Calculated using methods like the Green-Kubo relations, which relate the transport coefficients to the time integrals of autocorrelation functions of the stress tensor and heat flux, respectively.

G Start Start Define_System Define System (Molecule, Force Field, T, P) Start->Define_System Initialization Initialize Positions & Velocities Define_System->Initialization Equilibration Equilibration Run (NVT and/or NPT) Initialization->Equilibration Production Production Run (e.g., NPT or NVE) Equilibration->Production Trajectory Trajectory Data (Positions, Velocities) Production->Trajectory Analysis Data Analysis Trajectory->Analysis Properties Thermophysical Properties Analysis->Properties

Figure 2: Molecular Dynamics Simulation Workflow
Data Presentation: Thermophysical Properties

The following tables summarize key thermophysical properties of HFC-134a. Table 1 presents a comparison of values obtained from molecular dynamics simulations with those derived from equations of state (which are based on experimental data). Tables 2 and 3 provide a more extensive list of thermodynamic properties calculated using the Modified Benedict-Webb-Rubin (MBWR) equation of state, which is a widely accepted model for refrigerant properties.[2][3]

Table 1: Comparison of Calculated HFC-134a Properties

PropertyMolecular Dynamics (Typical MAPE*)Equation of State (MBWR)
Liquid Density0.3% - 3.4%[1]Varies with T & P
Vapor Density1.4% - 2.6%[1]Varies with T & P
Vapor Pressure1.3% - 2.8%[1]Varies with T
Enthalpy of Vaporization0.5% - 2.7%[1]Varies with T

*Mean Absolute Percent Error compared to experimental data.

Table 2: Saturated HFC-134a Properties (from MBWR Equation of State)

Temp (°C)Pressure (kPa)Liquid Density ( kg/m ³)Vapor Density ( kg/m ³)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)Liquid Entropy (kJ/kg·K)Vapor Entropy (kJ/kg·K)
-20132.731327.96.88173.85386.970.90381.7395
0292.831271.814.65200.00398.541.00001.7275
20571.611205.828.59227.49409.501.10181.7183
401017.11129.151.21256.55418.951.20891.7126
601681.81035.788.66287.82425.681.32181.7088

Data sourced from publicly available thermodynamic tables based on the MBWR equation of state.[2][3]

Table 3: Superheated HFC-134a Properties at 101.3 kPa (from MBWR Equation of State)

Temp (°C)Density ( kg/m ³)Enthalpy (kJ/kg)Entropy (kJ/kg·K)Cp (kJ/kg·K)Cv (kJ/kg·K)
-204.67387.911.76010.8630.749
04.34398.651.80870.9140.798
204.05417.471.85530.9660.846
403.79436.961.89991.0170.893
603.56457.061.94291.0660.938

Data sourced from publicly available thermodynamic tables based on the MBWR equation of state.[2][3]

Conclusion

Theoretical calculations, encompassing both quantum chemistry and molecular dynamics simulations, provide indispensable tools for understanding and predicting the properties of HFC-134a. Quantum chemical methods offer detailed insights into molecular-level phenomena like chemical decomposition, while molecular simulations excel at predicting bulk thermophysical properties. The continued development of more accurate force fields and computational methods will further enhance the predictive power of these theoretical approaches, aiding in the design of new technologies and the assessment of the environmental impact of such compounds. This guide serves as a foundational resource for professionals seeking to leverage these powerful computational techniques in their research and development endeavors.

References

The Discovery and Development of Hydrofluorocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrofluorocarbons (HFCs) are a class of synthetic organic compounds containing hydrogen, fluorine, and carbon atoms. Their development was a direct consequence of the urgent need to replace ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), a transition mandated by the 1987 Montreal Protocol. While successful in mitigating ozone depletion, the high global warming potential (GWP) of many HFCs has led to a subsequent phase-down under the 2016 Kigali Amendment, driving the development of a new generation of low-GWP alternatives, such as hydrofluoroolefins (HFOs). This guide provides an in-depth technical overview of the discovery, development, properties, and synthesis of key HFCs.

Historical Development and Key Milestones

The history of HFCs is intertwined with the evolution of refrigeration and environmental science. The initial shift away from toxic refrigerants like ammonia (B1221849) and sulfur dioxide in the early 20th century led to the widespread adoption of CFCs, developed by companies like DuPont.[1] The discovery of the ozone-depleting properties of CFCs in the 1970s and 1980s spurred a global effort to find safer alternatives, culminating in the Montreal Protocol.[1][2] This international treaty catalyzed the research and development of HFCs by major chemical companies.

DuPont and Honeywell (formerly AlliedSignal) were at the forefront of this transition, investing heavily in the research and commercialization of HFCs.[3][4] Scientists at DuPont, including Donald B. Bivens, Mark B. Shiflett, and Akimichi "Michi" Yokozeki, were recognized for their pivotal role in inventing and developing non-ozone-depleting refrigerant alternatives.[5] Similarly, Honeywell's research efforts led to the development of their Solstice® line of low-GWP HFOs, representing the next generation of refrigerants.[4][6][7]

The timeline below illustrates the key phases in the evolution of fluorocarbon refrigerants.

Refrigerant_Timeline Early Refrigerants\n(Ammonia, SO2) Early Refrigerants (Ammonia, SO2) CFCs\n(e.g., R-12) CFCs (e.g., R-12) Early Refrigerants\n(Ammonia, SO2)->CFCs\n(e.g., R-12) ~1930s HCFCs\n(e.g., R-22) HCFCs (e.g., R-22) CFCs\n(e.g., R-12)->HCFCs\n(e.g., R-22) Transitional HFCs\n(e.g., R-134a, R-32) HFCs (e.g., R-134a, R-32) HCFCs\n(e.g., R-22)->HFCs\n(e.g., R-134a, R-32) Montreal Protocol (1987) HFOs\n(e.g., R-1234yf) HFOs (e.g., R-1234yf) HFCs\n(e.g., R-134a, R-32)->HFOs\n(e.g., R-1234yf) Kigali Amendment (2016)

Caption: Evolution of Refrigerant Technology.

Physicochemical Properties of Key Hydrofluorocarbons

The following tables summarize the key physicochemical and environmental properties of several commercially significant HFCs.

Table 1: Environmental Properties of Selected HFCs

CompoundChemical FormulaODP (Ozone Depletion Potential)GWP (100-year)Atmospheric Lifetime (years)
HFC-32CH₂F₂06754.9
HFC-125C₂HF₅0350029
HFC-134aCH₂FCF₃0143014
HFC-143aC₂H₃F₃0447052
HFC-227eaC₃HF₇0322034.2
HFC-236faC₃H₂F₆09810240
HFC-245faC₃H₃F₅010307.6
HFC-365mfcC₄H₅F₅07948.6
HFC-43-10meeC₅H₂F₁₀0164015.9

Data sourced from various chemical data sheets and environmental protection agency reports.[8][9][10][11][12][13][14]

Table 2: Physical Properties of Selected HFCs

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
HFC-3252.02-51.7
HFC-125120.02-48.1
HFC-134a102.03-26.1
HFC-143a84.04-47.6
HFC-227ea170.03-16.4
HFC-236fa152.04-1.4
HFC-245fa134.0515.3
HFC-365mfc148.0740.2
HFC-43-10mee252.0555

Data sourced from various chemical data sheets and scientific publications.[10][11][12][15][16][17][18][19]

Experimental Protocols: Synthesis and Analysis

The industrial synthesis of HFCs typically involves the fluorination of a chlorinated hydrocarbon precursor using hydrogen fluoride (B91410) (HF) in the presence of a catalyst. The specific conditions and catalysts vary depending on the target HFC.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the vapor-phase synthesis of an HFC.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Vapor-Phase Fluorination cluster_purification Product Purification Chlorinated\nHydrocarbon Chlorinated Hydrocarbon Reactor Reactor Chlorinated\nHydrocarbon->Reactor Hydrogen\nFluoride (HF) Hydrogen Fluoride (HF) Hydrogen\nFluoride (HF)->Reactor Distillation\nColumn Distillation Column Reactor->Distillation\nColumn Crude Product Catalyst Catalyst Catalyst->Reactor Scrubber Scrubber Distillation\nColumn->Scrubber Partially Purified Final Product\n(HFC) Final Product (HFC) Scrubber->Final Product\n(HFC)

Caption: Generalized HFC Synthesis Workflow.
Example Synthesis: HFC-134a from Trichloroethylene (B50587)

A common industrial route to HFC-134a (1,1,1,2-tetrafluoroethane) involves a two-step process starting from trichloroethylene (TCE).[20][21]

  • Step 1: Synthesis of HCFC-133a: Trichloroethylene is reacted with anhydrous hydrogen fluoride in the vapor phase over a chromium-based catalyst to produce 1-chloro-2,2,2-trifluoroethane (HCFC-133a).

  • Step 2: Synthesis of HFC-134a: The resulting HCFC-133a is then further fluorinated with HF at a higher temperature to yield HFC-134a.

The reaction pathway is illustrated below:

HFC134a_Synthesis TCE Trichloroethylene (Cl₂C=CHCl) HCFC133a HCFC-133a (CF₃CH₂Cl) TCE->HCFC133a Step 1 HF1 + HF Catalyst1 Cr-based catalyst (e.g., Cr₂O₃) Catalyst1->HCFC133a HFC134a HFC-134a (CF₃CH₂F) HCFC133a->HFC134a Step 2 HF2 + HF Catalyst2 Cr-based catalyst (Higher Temp.) Catalyst2->HFC134a

Caption: Synthesis Pathway of HFC-134a.

Catalyst Preparation (General Protocol for Chromium-based Catalysts):

Chromium-based catalysts are widely used for hydrofluorination reactions. A general preparation method involves the following steps:[22][23][24]

  • Precipitation: A solution of a chromium salt (e.g., chromium(III) nitrate (B79036) or chloride) is treated with a precipitating agent (e.g., ammonium (B1175870) hydroxide) to form chromium hydroxide.

  • Washing and Drying: The precipitate is washed thoroughly with deionized water to remove impurities and then dried, typically at 100-150°C.

  • Calcination: The dried solid is calcined at elevated temperatures (e.g., 300-500°C) in an inert atmosphere (e.g., nitrogen) to form chromium oxide (Cr₂O₃).

  • Activation (Fluorination): The calcined catalyst is then activated by treating it with a stream of anhydrous hydrogen fluoride at a high temperature. This step partially fluorinates the chromium oxide, creating the active catalytic species.

Promoters, such as zinc, can be incorporated during the precipitation step to enhance catalyst activity and stability.[25][26]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of HFCs and their impurities.[13][23][27][28]

General GC-MS Protocol for HFC Analysis:

  • Sample Preparation: Gaseous samples are typically collected in passivated stainless steel canisters. Liquid HFCs can be diluted in a suitable volatile solvent.

  • Injection: A small volume of the gaseous or liquid sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and polarities. A typical temperature program involves starting at a low temperature and gradually increasing it to elute compounds with different volatilities.

  • Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each component serves as a "fingerprint" for its identification by comparing it to a spectral library. The area under the chromatographic peak is proportional to the concentration of the component, allowing for quantification.

Conclusion

The development of hydrofluorocarbons represents a significant chapter in the history of industrial chemistry, driven by the need to address a critical environmental crisis. While HFCs successfully replaced ozone-depleting substances, their contribution to global warming has necessitated a further evolution in refrigerant technology. The ongoing transition to HFOs and other low-GWP alternatives underscores the continuous interplay between chemical innovation, environmental responsibility, and regulatory frameworks. The technical data and methodologies presented in this guide provide a foundational understanding of HFCs for researchers and professionals working to develop the next generation of sustainable chemical solutions.

References

Methodological & Application

Application Notes and Protocols: 1,1,2,2-Tetrafluoroethane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental applications of 1,1,2,2-tetrafluoroethane (HFC-134) in materials science. The information is intended to guide researchers in exploring the use of this fluorinated compound in polymer chemistry and foam manufacturing. It is important to distinguish this compound from its more commonly used isomer, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). While both are hydrofluorocarbons, their distinct molecular structures can lead to different physical properties and reactivities, influencing their applications.

Synthesis of Novel Fluorinated Poly(aryl ether)s

This compound derivatives can be utilized as monomers in polycondensation reactions to create high-performance fluorinated poly(aryl ether)s. These polymers exhibit desirable properties such as enhanced solubility, high thermal stability, and lower glass transition temperatures compared to their non-fluorinated analogues.[1] The incorporation of the tetrafluoroethylene (B6358150) moiety into the polymer backbone can also impart a low dielectric constant and good UV transmittance.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution Polymerization

This protocol describes the synthesis of fluorinated poly(aryl ether)s via nucleophilic aromatic substitution, reacting a derivative of this compound with a bisphenol.[1][2]

Materials:

  • 1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane (monomer)

  • Bisphenol A (or other bisphenol monomers)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), extra dry

  • Toluene (B28343), dry

  • Methanol (B129727)

  • Chloroform

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask, add 1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane, a stoichiometric amount of the chosen bisphenol, and an excess of potassium carbonate.

  • Add NMP and toluene to the flask. The amount of NMP should be sufficient to create a solution of appropriate concentration for polymerization, and toluene acts as an azeotropic agent to remove water.

  • Purge the flask with nitrogen and maintain a continuous, gentle flow throughout the reaction.

  • Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with toluene (typically around 140-150 °C). Collect the water in the Dean-Stark trap.

  • After the complete removal of water, slowly increase the temperature to initiate the polymerization reaction (e.g., 160-180 °C).

  • Continue the reaction under vigorous stirring for several hours until a significant increase in viscosity is observed, indicating polymer formation.

  • Cool the viscous solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with constant stirring.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • To purify the polymer, dissolve it in chloroform, filter the solution through a short plug of silica (B1680970) gel, and re-precipitate it in methanol.

  • Collect the purified polymer by vacuum filtration and dry it in a vacuum oven until a constant weight is achieved.[2]

Quantitative Data: Properties of Fluorinated Poly(aryl ether)s

The properties of the resulting polymers are highly dependent on the specific bisphenol monomer used. Below is a summary of typical data that can be obtained for characterization.[3]

PropertyF2FBPF4FBP
Monomers Bis(4-fluorophenyl)difluoromethane + Bisphenol A1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane + Bisphenol A
Weight-average molecular weight (Mw) ( kg/mol ) Up to 272Data not specified
Polydispersity Index (Mw/Mn) 1.9–3.21.9–3.2
Glass Transition Temperature (Tg) (°C) Lower than non-fluorinated analoguesLower than non-fluorinated analogues
5% Weight Loss Temperature (TGA, °C) Higher than non-fluorinated analoguesHigher than non-fluorinated analogues
Dielectric Constant LowLow

Note: Specific values for F4FBP were not detailed in the provided search results but are expected to follow similar trends of improved properties over non-fluorinated versions.

Experimental Workflow: Poly(aryl ether) Synthesis

PolyarylEtherSynthesis reactants Reactants: - 1,2-bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane - Bisphenol - K₂CO₃ - NMP, Toluene reaction_setup Reaction Setup: - Three-neck flask - Mechanical stirrer - Dean-Stark trap - N₂ atmosphere reactants->reaction_setup 1. Combine water_removal Azeotropic Water Removal (Toluene, ~140-150°C) reaction_setup->water_removal 2. Heat polymerization Polymerization (~160-180°C, several hours) water_removal->polymerization 3. Increase Temp precipitation Precipitation (in cold Methanol) polymerization->precipitation 4. Cool & Precipitate purification Purification: - Dissolve in Chloroform - Filter through Silica Gel - Re-precipitate in Methanol precipitation->purification 5. Isolate & Purify drying Drying (Vacuum oven) purification->drying 6. Isolate final_product Final Product: Fluorinated Poly(aryl ether) drying->final_product 7. Obtain

Caption: Workflow for the synthesis of fluorinated poly(aryl ether)s.

Application as a Foam Blowing Agent

This compound (HFC-134) is identified in patent literature as a blowing agent for the production of polymeric foams, such as those made from styrenic or ethylenic polymers.[4] As a physical blowing agent, it is mixed with a molten polymer, and upon a reduction in pressure, it vaporizes and expands, creating a cellular foam structure.

General Protocol: Polymeric Foam Extrusion

This protocol provides a general outline for using this compound in a foam extrusion process.[4]

Materials:

  • Styrenic resin (e.g., polystyrene) or other suitable polymer

  • This compound (blowing agent)

  • Nucleating agents and other additives (optional)

Equipment:

  • Extruder with heating and cooling zones

  • High-pressure injection system for the blowing agent

  • Die for shaping the foam product

Procedure:

  • Feed the polymer resin into the extruder.

  • Heat the polymer in the initial zones of the extruder until it becomes a molten mass.

  • Inject this compound under high pressure into the molten polymer. The amount is typically up to 20% by weight of the total composition.[4]

  • Thoroughly mix the blowing agent with the molten polymer to form a plasticized mixture.

  • Maintain high pressure and a sufficiently high temperature to ensure the mixture remains a single phase without premature foaming.

  • Cool the mixture to increase its viscosity before it reaches the die.

  • Extrude the plasticized mixture through the die into a zone of lower pressure (typically atmospheric pressure).

  • The sudden pressure drop causes the this compound to vaporize and expand, leading to the formation of a closed-cell polymer foam.

  • The extruded foam is then cooled and can be cut to the desired dimensions.

Logical Relationship: Foam Blowing Process

FoamBlowingProcess polymer_feed Polymer Resin Feed melting Melting of Polymer in Extruder polymer_feed->melting mixing Mixing under High Pressure melting->mixing blowing_agent_injection Injection of this compound blowing_agent_injection->mixing cooling Cooling to Increase Viscosity mixing->cooling extrusion Extrusion through Die cooling->extrusion foaming Foaming at Lower Pressure extrusion->foaming final_product Final Foam Product foaming->final_product

References

Application Note: 1,1,2,2-Tetrafluoroethane as a Specialized Solvent for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the application of 1,1,2,2-Tetrafluoroethane (HFC-134) as a specialized solvent for spectroscopic studies. Due to its unique physical properties, particularly being a gas at standard temperature and pressure, its use requires specialized equipment. This note covers its physical and spectroscopic properties, safety protocols, and generalized methodologies for its use in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a hydrofluorocarbon (HFC) that exists as a gas at ambient conditions. To be used as a solvent, it must be maintained in a liquid state through the application of pressure and/or by cooling below its boiling point (-19.9 °C). Its fully fluorinated carbon backbone results in a chemically inert solvent with unique spectral windows, making it a potentially valuable medium for the analysis of specific analytes where traditional solvents interfere.

It is important to distinguish this compound (HFC-134) from its more common isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a). While structurally different, data from HFC-134a, which has seen consideration as a green solvent for extractions and chemical reactions, can provide useful insights into the general properties of tetrafluoroethane (B1211177) isomers as solvents.[1][2][3] The primary appeal of HFC-134 for spectroscopy lies in its expected transparency in regions of the electromagnetic spectrum where many organic solvents absorb, and its ability to dissolve gases and other fluorinated compounds.

Physical and Spectroscopic Properties

The utility of a solvent in spectroscopy is defined by its physical properties, which dictate handling, and its spectroscopic characteristics, which determine its transparency and potential for interference.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₂H₂F₄[4]
Molar Mass 102.03 g·mol⁻¹[4]
Boiling Point -19.9 °C[5]
Melting Point -89 °C[4]
Appearance Colorless Gas[4]
General Solubility Low solubility in water; soluble in many organic solvents.[6]
Spectroscopic Data and Solvent Characteristics

This table outlines the known and estimated spectroscopic properties of this compound when used as a solvent.

ParameterValue / CharacteristicReference(s)
UV Cutoff Wavelength Estimated < 200 nm[7][8][9]
Infrared (IR) Spectrum Transparent in large regions of the mid-IR; characteristic C-F and C-H stretching and bending modes are present.[9]
NMR Spectrum (¹H) Predicted complex multiplet.[4]
NMR Spectrum (¹⁹F) Predicted complex multiplet.[4]
Chemical Inertness High. Incompatible with strong oxidizing agents and active metals.[10]

Safety and Handling Protocols

Working with liquefied gases requires strict adherence to safety protocols to mitigate risks such as asphyxiation, frostbite, and high-pressure hazards.

Protocol 1: Safe Handling of Liquefied this compound

  • Ventilation: Always handle in a well-ventilated area or a fume hood. As the gas is heavier than air, it can accumulate in low-lying areas.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

    • Skin Protection: Use cryogenic gloves when handling cylinders or lines that may contain the liquefied gas to prevent frostbite from rapid evaporation. A lab coat is mandatory.

  • Cylinder Handling:

    • Secure gas cylinders upright with a chain or strap to a stable surface.

    • Use a regulator appropriate for the cylinder pressure.

    • Open cylinder valves slowly to avoid pressure surges.

  • Leak Detection: If a leak is suspected, evacuate the area immediately. Increase ventilation to disperse the gas.

  • Emergency Procedures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Skin Contact (Frostbite): Gently warm the affected area in a water bath (38-42°C). Do not rub the area. Seek medical attention.

Experimental Workflow and Considerations

Using a liquefied gas as a solvent necessitates specialized equipment capable of sustaining low temperatures and/or high pressures.

G cluster_prep Sample Preparation cluster_setup System Setup cluster_acq Solvent Introduction & Data Acquisition cluster_post Post-Measurement A Weigh Solid Analyte or Measure Liquid Analyte B Place Analyte in High-Pressure Spectroscopy Cell A->B C Assemble and Seal High-Pressure Cell B->C D Connect Cell to HFC-134 Gas Cylinder via Transfer Line C->D E Cool Cell Below -20°C (e.g., with Chiller/Cryostat) D->E F Slowly Open Cylinder Valve to Condense HFC-134 into Cell E->F G Allow Analyte to Dissolve (with stirring if available) F->G H Place Cell in Spectrometer and Acquire Spectrum G->H I Remove Cell from Spectrometer H->I J Slowly Vent HFC-134 Gas to a Safe Exhaust/Fume Hood I->J K Clean and Dry Cell J->K

Caption: Experimental workflow for spectroscopy in liquefied HFC-134.
Required Equipment

Standard cuvettes are not suitable. A high-pressure, and often low-temperature, spectroscopy cell is required. These cells are typically constructed from stainless steel with transparent windows made of materials appropriate for the spectroscopic technique (e.g., Quartz/Sapphire for UV-Vis, ZnSe/KBr for IR).[11][12]

Key features of a suitable cell include:

  • Pressure Rating: Must be sufficient to maintain HFC-134 in a liquid state at the desired operating temperature (e.g., > 6 bar at room temperature).

  • Temperature Control: A cooling/heating jacket connected to a chiller or cryostat is often necessary.

  • Inlet/Outlet Ports: For introducing the solvent gas and venting after the experiment.

  • Window Material: Must be transparent in the desired spectral range and resistant to the analyte and solvent.

G Solvent This compound as a Spectroscopic Solvent Adv Advantages Solvent->Adv Dis Disadvantages Solvent->Dis Adv1 High Chemical Inertness Adv->Adv1 Adv2 Potential for Wide Spectral Windows (esp. UV) Adv->Adv2 Adv3 Good Solvent for Fluorinated Compounds & Gases Adv->Adv3 Adv4 Easily Removed Post-Analysis (Evaporation) Adv->Adv4 Dis1 Gas at Standard Conditions Dis->Dis1 Dis2 Requires Specialized High-Pressure and/or Low-Temperature Cells Dis->Dis2 Dis3 Limited Published Solubility Data Dis->Dis3 Dis4 Potential Safety Hazards (Pressure, Cryogenic) Dis->Dis4

Caption: Key advantages and disadvantages of using HFC-134 as a solvent.

Spectroscopic Protocols

The following are generalized protocols. Specific instrument parameters will need to be optimized for the analyte and concentration of interest.

Protocol 2: UV-Visible Spectroscopy
  • Cell Preparation: Select a high-pressure cell with quartz or sapphire windows. Place the weighed solid or measured liquid analyte into the cell.

  • Assembly: Seal the cell according to the manufacturer's instructions. Perform a leak test with a dry, inert gas (e.g., nitrogen) if required.

  • Solvent Introduction: Cool the cell to approximately -25°C to -30°C. Connect the cell to a this compound cylinder and slowly introduce the gas, allowing it to condense into the cell until the analyte is submerged and the desired path length is filled.

  • Measurement:

    • Allow the solution to thermally equilibrate.

    • Acquire a background spectrum using the empty cell (or cell with pure solvent, if performing a difference spectrum).

    • Acquire the spectrum of the sample. The expected useful range is from the UV cutoff (~200 nm) into the visible region.

  • Post-Measurement: Following the workflow, safely vent the HFC-134 gas in a fume hood and clean the cell.

Protocol 3: Infrared (IR) Spectroscopy
  • Cell Preparation: Use a high-pressure liquid cell with IR-transparent windows (e.g., ZnSe, CaF₂, BaF₂). Introduce the analyte into the cell.

  • Assembly & Solvent Introduction: Follow the same procedure as for UV-Vis spectroscopy (Protocol 2, Steps 2-3).

  • Measurement:

    • Collect a background spectrum of the empty, sealed cell.

    • Collect a spectrum of the pure, liquefied HFC-134 to identify solvent absorption bands.

    • Collect the spectrum of the sample solution.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte. Be mindful of regions with strong solvent absorption where data will be unreliable.

  • Post-Measurement: Safely vent the solvent and clean the cell.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Equipment: This requires a specialized high-pressure NMR tube (e.g., sapphire tube) and a compatible probe.

  • Sample Preparation:

    • A small quantity of the analyte is placed at the bottom of the high-pressure NMR tube.

    • A deuterated solvent with a known chemical shift may need to be added in a sealed capillary for locking and referencing if the spectrometer cannot lock on the ¹⁹F signal.

  • Solvent Introduction: The NMR tube is connected to a vacuum/gas line. The tube is cooled in a cold bath (e.g., liquid nitrogen, carefully) and this compound is condensed directly into the tube from the gas cylinder. The tube is then flame-sealed or closed with a high-pressure valve.

  • Measurement:

    • The tube is carefully inserted into the NMR magnet.

    • Acquire ¹H, ¹⁹F, ¹³C, or other relevant spectra. The solvent will produce its own signals in ¹H and ¹⁹F spectra, which must be accounted for.

  • Post-Measurement: The tube must be opened and vented within a fume hood. Due to the specialized nature of sealed high-pressure NMR tubes, follow specific manufacturer and institutional safety protocols for handling and depressurizing.

G Start Need to Analyze an Analyte Spectroscopically? Q1 Do Common Solvents (Hexane, CH2Cl2, H2O, etc.) Interfere with the Spectrum? Start->Q1 A1_No Use a Standard Spectroscopic Solvent Q1->A1_No No Q2 Is the Analyte Soluble in Fluorinated Solvents or is it a Gas? Q1->Q2 Yes A2_No HFC-134 is Unlikely to be a Good Choice. Re-evaluate Solvent. Q2->A2_No No Q3 Is a High-Pressure / Low-Temp Spectroscopy Cell Available? Q2->Q3 Yes A3_No Cannot Proceed. Specialized Equipment is Required. Q3->A3_No No A3_Yes Proceed with HFC-134. Follow Safety and Experimental Protocols. Q3->A3_Yes Yes

Caption: Decision pathway for selecting HFC-134 as a spectroscopic solvent.

Conclusion

This compound is a highly specialized solvent for spectroscopy, whose primary advantages are its chemical inertness and potential for broad spectral transparency, especially in the UV region. Its application is not trivial and is limited by the need for high-pressure and/or low-temperature equipment. For analytes that are highly fluorinated, gaseous, or reactive with common organic solvents, HFC-134 offers a viable, albeit technically demanding, alternative for acquiring high-quality spectroscopic data. Researchers in materials science and drug development may find it particularly useful for characterizing fluorinated compounds or monitoring reactions involving gaseous reagents.

References

Application Notes and Protocols for 1,1,1,2-Tetrafluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) in organic synthesis. The focus is on two primary applications: its role as a precursor to the trifluorovinylating agent, trifluorovinyllithium (B1247865), and its use as a green solvent for enzyme-catalyzed polymerization.

Generation of Trifluorovinyllithium for Trifluorovinylation Reactions

1,1,1,2-Tetrafluoroethane serves as a convenient and readily available starting material for the in-situ generation of trifluorovinyllithium. This organolithium reagent is a valuable tool for introducing the trifluorovinyl group into organic molecules, a motif of growing interest in medicinal chemistry and materials science. The reaction proceeds via a dehydrofluorination pathway upon treatment with a strong base, typically n-butyllithium.

Application: Synthesis of trifluorovinyl-substituted compounds, particularly tertiary alcohols from ketone electrophiles.

Experimental Protocol: Generation of Trifluorovinyllithium and Reaction with Cyclohexanone

Materials:

  • 1,1,1,2-Tetrafluoroethane (HFC-134a) gas

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a rubber septum, and a low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A dry 100 mL three-necked round-bottom flask is assembled and flame-dried under a stream of inert gas (argon or nitrogen). After cooling to room temperature, the flask is charged with anhydrous THF (40 mL).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of HFC-134a: 1,1,1,2-Tetrafluoroethane gas is bubbled through the cold THF for 10-15 minutes to obtain a saturated solution.

  • Generation of Trifluorovinyllithium: n-Butyllithium (2.1 equivalents based on the electrophile) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The formation of trifluorovinyllithium is typically accompanied by the formation of a white precipitate of lithium fluoride.

  • Reaction with Electrophile: Cyclohexanone (1.0 equivalent) is added dropwise to the freshly prepared trifluorovinyllithium solution at -78 °C. The reaction is stirred for 2 hours at -78 °C.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-(trifluorovinyl)cyclohexan-1-ol.

Quantitative Data
ElectrophileProductYield (%)Reference
Cyclohexanone1-(Trifluorovinyl)cyclohexan-1-ol75-85%[1]
Acetophenone2-Phenyl-4,4,4-trifluorobut-1-en-2-ol~70%[1]
Benzaldehyde1-Phenyl-2,2,2-trifluoroethanol~65%[1]

Yields are approximate and may vary based on specific reaction conditions and purification techniques.

Reaction Workflow

Trifluorovinylation HFC134a 1,1,1,2-Tetrafluoroethane (HFC-134a) nBuLi 2 eq. n-BuLi THF, -78 °C TFVLi Trifluorovinyllithium (in situ) nBuLi->TFVLi Generation Product Trifluorovinyl-substituted Product TFVLi->Product Electrophile Electrophile (e.g., Cyclohexanone) Electrophile->Product Addition

Caption: Workflow for the generation of trifluorovinyllithium and subsequent trifluorovinylation.

1,1,1,2-Tetrafluoroethane as a Solvent for Enzyme-Catalyzed Ring-Opening Polymerization

Liquid 1,1,1,2-tetrafluoroethane is a non-flammable, non-toxic, and environmentally benign solvent alternative for certain enzymatic reactions. Its unique physical properties, including a low boiling point (-26.3 °C) and the ability to be used as a liquid under moderate pressure at ambient to slightly elevated temperatures, make it suitable for specialized applications. One such application is the enzyme-catalyzed ring-opening polymerization (e-ROP) of lactones to produce biodegradable polyesters.

Application: Green synthesis of poly(ε-caprolactone) (PCL) using an immobilized lipase (B570770) catalyst.

Experimental Protocol: Novozym 435-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (distilled and dried before use)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • 1,1,1,2-Tetrafluoroethane (HFC-134a)

  • Chloroform

  • Methanol (B129727)

Equipment:

  • High-pressure stainless steel reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller

  • Syringe pump for liquid HFC-134a transfer (optional) or condensation of gas

  • Vacuum oven for drying the enzyme

Procedure:

  • Enzyme Preparation: Novozym 435 is dried under vacuum at room temperature for 24 hours prior to use.

  • Reactor Charging: The high-pressure reactor is charged with ε-caprolactone (e.g., 1.0 g) and the dried Novozym 435 (typically 10-20% by weight of the monomer).

  • Solvent Introduction: The reactor is sealed and cooled. 1,1,1,2-Tetrafluoroethane is then introduced into the reactor. This can be done by condensing the gas into the cooled reactor or by transferring the liquid using a high-pressure pump until the desired amount of solvent is added (e.g., to achieve a specific monomer concentration).

  • Polymerization: The reactor is heated to the desired temperature (e.g., 60-80 °C) and the reaction mixture is stirred. The pressure will increase with temperature. The polymerization is allowed to proceed for a specified time (e.g., 24-72 hours).

  • Termination and Product Isolation: After the reaction time, the reactor is cooled to room temperature and the HFC-134a is carefully vented.

  • Purification: The remaining solid mixture of polymer and enzyme is dissolved in chloroform. The enzyme is removed by filtration. The filtrate, containing the dissolved poly(ε-caprolactone), is then added dropwise to an excess of cold methanol to precipitate the polymer.

  • Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum until a constant weight is achieved.

Quantitative Data for PCL Synthesis
Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
24~6015,000 - 25,0001.5 - 1.8[2]
48~8525,000 - 40,0001.6 - 1.9[2]
72>9540,000 - 60,0001.7 - 2.0

Mn (Number-average molecular weight) and PDI (Polydispersity Index) are dependent on reaction conditions such as temperature, monomer/enzyme ratio, and the presence of any initiators (e.g., water).

Polymerization Workflow

Polymerization Monomer ε-Caprolactone Polymerization Ring-Opening Polymerization Monomer->Polymerization Enzyme Novozym 435 Enzyme->Polymerization Catalysis Solvent Liquid HFC-134a (Pressure, Temp.) Polymer Poly(ε-caprolactone) Polymerization->Polymer

Caption: Workflow for the enzymatic ring-opening polymerization of ε-caprolactone in HFC-134a.

Safety Precautions

  • 1,1,1,2-Tetrafluoroethane: is a non-flammable gas, but it can form flammable mixtures with air at elevated pressures and/or temperatures. It is a liquefied gas under pressure and can cause frostbite upon contact with the skin. Work in a well-ventilated area.

  • n-Butyllithium: is a pyrophoric liquid and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn.

  • High-Pressure Reactions: Reactions involving pressurized reactors should only be performed by trained personnel using appropriate safety equipment and procedures. Ensure the reactor is rated for the intended pressure and temperature.

By following these detailed protocols, researchers can safely and effectively utilize 1,1,1,2-tetrafluoroethane in these specialized areas of organic synthesis.

References

Application Notes and Protocols for 1,1,1,2-Tetrafluoroethane (R-134a) as a Refrigerant in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These notes are intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel. This document focuses on 1,1,1,2-tetrafluoroethane (B8821072) (R-134a), the common refrigerant isomer. Data for 1,1,2,2-tetrafluoroethane is limited, and it is not typically used as a refrigerant.

Introduction

1,1,1,2-Tetrafluoroethane, commonly known as R-134a or HFC-134a, is a hydrofluorocarbon (HFC) refrigerant.[1][2] Due to its thermodynamic properties similar to dichlorodifluoromethane (B179400) (R-12) and its insignificant ozone depletion potential, it became a widely used replacement for R-12 in various cooling applications.[1][2] In the laboratory, R-134a is utilized in a range of equipment requiring stable and efficient cooling, such as laboratory chillers, environmental chambers, and thermal testing equipment.[3] This document provides detailed application notes and protocols for the safe and effective use of R-134a as a refrigerant in a laboratory environment.

Properties of 1,1,1,2-Tetrafluoroethane (R-134a)

A thorough understanding of the physical and chemical properties of R-134a is essential for its safe handling and application.

Physical and Thermodynamic Properties

The following table summarizes key quantitative data for R-134a.

PropertyValueUnits
Chemical FormulaCH₂FCF₃-
Molecular Weight102.03 g/mol
Boiling Point (at 1 atm)-26.1°C
Critical Temperature101.25°C
Critical Pressure4.06MPa
Saturated Vapor Pressure (at 25°C)6630mmHg
Liquid Density (at 25°C)1206 kg/m ³
Saturated Vapor Density (at 25°C)5.25 kg/m ³
Global Warming Potential (100-year)1430-
Ozone Depletion Potential0-

Source:[1][2][4][5]

Safety and Handling

R-134a is a non-flammable and non-toxic gas under normal conditions.[6][7] However, it is a liquefied gas under pressure and can pose specific hazards.

HazardDescriptionPrecautionary Measures
Asphyxiation In high concentrations, R-134a can displace oxygen and cause rapid suffocation.[6]Ensure adequate ventilation. Use in a well-ventilated area or under a fume hood.[4]
Frostbite Contact with the liquid form can cause severe frostbite due to rapid evaporation.[6][8]Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[8]
High Pressure Cylinders contain liquefied gas at high pressure and may explode if heated.[4]Store cylinders in a cool, well-ventilated area away from heat sources. Secure cylinders to prevent falling.[9]
Thermal Decomposition At temperatures exceeding 250°C, R-134a can decompose to form toxic and corrosive fumes such as hydrogen fluoride.[6]Avoid contact with open flames or hot surfaces.

Source:[4][6][8][9]

Applications in a Laboratory Setting

R-134a is a suitable refrigerant for a variety of "high-temperature" refrigeration applications within a research environment.

  • Laboratory Chillers: Providing cooling for rotary evaporators, chromatography columns, and other analytical instrumentation.[3]

  • Environmental Chambers: Maintaining precise temperature and humidity control for stability testing of drug products and materials.

  • Thermal Testing: Used in equipment for cycling the temperature of electronic components or biological samples.[3]

  • Specialty Cooling Systems: Custom-built cooling apparatus for specific experimental setups.

Experimental Protocols

The following protocols provide a general framework for handling and using R-134a in a laboratory refrigeration system. These should be adapted to the specific equipment and experimental requirements.

Protocol for Charging a Laboratory Chiller with R-134a

This protocol outlines the steps for safely charging a small-scale laboratory chiller.

Materials:

  • Cylinder of R-134a

  • Refrigeration manifold gauge set

  • Vacuum pump

  • Leak detector (electronic or soap solution)

  • Personal Protective Equipment (safety goggles, cryogenic gloves)

Procedure:

  • System Preparation:

    • Ensure the chiller is powered off and disconnected from the electrical supply.

    • Connect the manifold gauge set to the service ports of the chiller.

    • Connect the center hose of the manifold to the vacuum pump.

  • Evacuation:

    • Open the valves on the manifold gauge set.

    • Start the vacuum pump and evacuate the system to a deep vacuum (typically below 500 microns) to remove moisture and non-condensable gases.

    • Close the manifold valves and turn off the vacuum pump. Monitor the vacuum for at least 15 minutes to ensure there are no leaks.

  • Charging:

    • Disconnect the vacuum pump from the manifold.

    • Connect the center hose of the manifold to the R-134a cylinder. Keep the cylinder in an upright position for vapor charging.

    • Purge the air from the charging hose.

    • With the chiller still off, open the cylinder valve and the low-side manifold valve to allow R-134a vapor to enter the system until the pressure equalizes.

    • Close the low-side manifold valve.

    • Start the chiller and monitor the system pressures.

    • Slowly add more refrigerant through the low-side port until the manufacturer's recommended charge or the proper operating pressures and temperatures are reached.

  • Final Checks:

    • Once charging is complete, close the cylinder valve and the manifold valves.

    • Use a leak detector to check all connections for leaks.

    • Disconnect the manifold gauge set.

    • Properly label the equipment with the type and amount of refrigerant charged.

G Protocol for Charging a Laboratory Chiller A System Preparation B Evacuation A->B Connect Gauges & Vacuum Pump C Charging B->C Connect Refrigerant Cylinder D Final Checks C->D Leak Check & Disconnect

Workflow for charging a laboratory chiller.
Protocol for Routine Inspection of an R-134a Refrigeration System

Regular inspection is crucial for safe and efficient operation.

Procedure:

  • Visual Inspection:

    • Check for any signs of oil leakage around fittings and components, which can indicate a refrigerant leak.

    • Inspect refrigerant lines for any signs of damage or corrosion.

    • Ensure that condenser and evaporator coils are clean and free of obstructions.

  • Performance Monitoring:

    • Monitor the operating temperatures and pressures of the system. Compare these readings to the manufacturer's specifications.

    • Listen for any unusual noises from the compressor or other components.

  • Leak Detection:

    • Periodically, and especially if a performance drop is noticed, perform a leak check using an electronic leak detector or a soap solution.

G Routine Inspection Protocol A Visual Inspection B Performance Monitoring A->B C Leak Detection B->C D Log Findings C->D

Key steps for routine system inspection.

Safety and Emergency Procedures

A clear understanding of safety protocols is mandatory when working with R-134a.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles should be worn at all times when handling R-134a to protect against splashes of liquid refrigerant.

  • Hand Protection: Insulated or cryogenic gloves are required when connecting or disconnecting hoses and cylinders to prevent frostbite.[8]

  • Skin Protection: A lab coat or other protective clothing should be worn to cover exposed skin.

Emergency Response
  • Inhalation: If a high concentration of R-134a is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]

  • Skin Contact: In case of frostbite from liquid R-134a, flush the affected area with lukewarm (not hot) water. Do not rub the area. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Leak or Spill: In case of a significant leak, evacuate the area and ensure it is well-ventilated before re-entry. Remove any potential ignition sources.

G Emergency Response for R-134a Exposure A Inhalation Move to fresh air. Administer oxygen if needed. Seek medical attention. B Skin Contact (Frostbite) Flush with lukewarm water. Do not rub. Seek immediate medical attention. C Eye Contact Flush with water for 15+ minutes. Seek immediate medical attention. D Leak/Spill Evacuate the area. Ensure ventilation. Remove ignition sources. start Exposure Event start->A start->B start->C start->D

Emergency procedures for different exposure scenarios.

References

Application Notes and Protocols for 1,1,2,2-Tetrafluoroethane in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 1,1,2,2-Tetrafluoroethane (CAS No. 359-35-3) in a research laboratory setting. It is imperative that all personnel handling this chemical are thoroughly familiar with its properties and the procedures outlined below to ensure a safe working environment.

Substance Identification and Properties

This compound, also known as HFC-134, is a hydrofluorocarbon. It is an isomer of the more commonly used 1,1,1,2-tetrafluoroethane (B8821072) (R-134a). While they share the same chemical formula (C2H2F4), their structural differences result in distinct physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C2H2F4
Molar Mass 102.03 g/mol
Appearance Colorless gas
Boiling Point -19.9 °C
Melting Point -89 °C
CAS Number 359-35-3

Hazard Identification and Safety Precautions

2.1 GHS Hazard Classification

  • Skin Irritation: Category 2.[1][2] Causes skin irritation.

2.2 Precautionary Statements

  • Prevention:

    • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Response:

    • If on skin: Wash with plenty of water.[1][2][3]

    • If skin irritation occurs: Get medical advice/attention.[1][2][3]

    • Take off contaminated clothing and wash it before reuse.[1][2][3]

2.3 Primary Hazards

  • Asphyxiation: As a gas heavier than air, it can displace oxygen in confined spaces, leading to asphyxiation.

  • Frostbite: Contact with the rapidly evaporating liquid can cause severe frostbite.

  • High Pressure: It is supplied as a liquefied gas under pressure in cylinders. Mishandling of cylinders can lead to catastrophic failure and projectile hazards.

Experimental Protocols

3.1 Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any experiment. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield is recommended when connecting or disconnecting cylinders.[3]

  • Skin Protection:

    • Wear impervious, thermally insulated gloves (cryogenic gloves) when handling cylinders or any lines containing the liquefied gas to prevent frostbite.

    • Wear a flame-resistant lab coat.[3]

    • Ensure arms are fully covered.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood. If the potential for exceeding exposure limits exists, a full-face respirator with an appropriate cartridge should be used.[3]

3.2 Handling of Gas Cylinders

  • Inspection: Before use, inspect the cylinder for any signs of damage, rust, or leaks. Check that the valve is in good working order.

  • Transport: Always use a cylinder cart to move gas cylinders, even for short distances. Ensure the cylinder is securely strapped to the cart. Never roll or drag cylinders.

  • Securing: Cylinders must be securely strapped or chained to a wall or a stable bench in an upright position.

  • Connection:

    • Use a regulator specifically designed for this compound.

    • Ensure all connections are clean and free of debris before attaching the regulator.

    • Tighten connections with the appropriate wrench, but do not overtighten.

    • After attaching the regulator and before opening the main cylinder valve, ensure the regulator's outlet valve is closed.

  • Operation:

    • Open the main cylinder valve slowly.

    • Check for leaks using a suitable leak detection solution (e.g., Snoop®).

    • Adjust the pressure using the regulator.

    • When not in use, always close the main cylinder valve. Do not rely on the regulator's outlet valve to stop the gas flow.

3.3 Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a laboratory experiment.

experimental_workflow cluster_prep Preparation cluster_handling Gas Handling cluster_experiment Experimentation cluster_shutdown Shutdown and Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Inspect and Secure Cylinder b->c d Connect Regulator and Check for Leaks c->d e Set Up Experimental Apparatus in Fume Hood d->e f Open Cylinder Valve and Adjust Pressure e->f g Conduct Experiment f->g h Monitor for Leaks and Pressure Changes g->h i Close Cylinder Valve h->i j Vent Experimental Apparatus Safely i->j k Disconnect Regulator and Cap Cylinder j->k l Dispose of Waste According to Protocol k->l

Experimental Workflow Diagram

Disposal of this compound

As a halogenated hydrocarbon, this compound must be disposed of as hazardous waste.[4][5] Under no circumstances should it be released into the atmosphere or poured down the drain.

4.1 Waste Collection

  • Residual Gas: Any unused gas in the cylinder should be returned to the supplier. Do not attempt to empty the cylinder completely.

  • Contaminated Materials: Any materials (e.g., tubing, septa, solvents) that have come into contact with this compound must be collected as halogenated waste.

  • Labeling: All waste containers must be clearly labeled as "Halogenated Waste" and list "this compound" as a component.

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to avoid costly disposal procedures.[4][5]

4.2 Disposal Procedure

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Recycling of halogenated solvents through distillation may be a viable option in some institutions.[6] Consult with your EHS office for the availability of such programs.

Emergency Procedures

5.1 Minor Gas Leak

  • If it is safe to do so, close the cylinder valve.

  • Increase ventilation in the area by opening sashes in the fume hood.

  • Monitor the air with a gas detector if available.

  • Notify laboratory personnel and the principal investigator.

5.2 Major Gas Leak or Spill

In the event of a major leak or a spill of the liquefied gas, follow the emergency response protocol outlined in the diagram below.

emergency_procedure start Major Leak/Spill Detected evacuate Immediately Evacuate the Laboratory start->evacuate first_aid Administer First Aid if Necessary and Safe to Do So start->first_aid If personnel are exposed alarm Activate the Nearest Fire Alarm evacuate->alarm contact Call Emergency Services (911 or Institutional Emergency Number) alarm->contact inform Inform Emergency Responders of the Chemical Involved (this compound) contact->inform isolate Isolate the Area - Prevent Re-entry inform->isolate sds Provide Safety Data Sheet (SDS) to Emergency Personnel isolate->sds end Await Clearance from Emergency Services sds->end first_aid->contact

Emergency Response Flowchart

5.3 Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact (Frostbite): Do not rub the affected area. Immediately flush the area with lukewarm water. Do not use hot water. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

References

Application Notes and Protocols for Natural Product Extraction Using 1,1,1,2-Tetrafluoroethane (R-134a)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrafluoroethane (B8821072), a hydrofluorocarbon also known as R-134a, is emerging as a promising alternative solvent for the extraction of natural products. Traditionally used as a refrigerant, its unique physicochemical properties make it a suitable medium for selectively extracting bioactive compounds from various botanical matrices.[1] R-134a is a gas at ambient temperature and pressure but liquefies under relatively low pressure, allowing for extractions to be carried out at or near room temperature. This gentle extraction condition is particularly advantageous for preserving thermolabile compounds and volatile aromatic molecules, which can be degraded by the higher temperatures often employed in other extraction techniques.

This document provides detailed application notes and protocols for the use of 1,1,1,2-tetrafluoroethane as an extraction solvent for natural products, with a focus on cannabinoids and astaxanthin (B1665798), for which quantitative data is more readily available.

Key Advantages of R-134a Extraction:

  • High Selectivity: R-134a is a non-polar solvent that can effectively extract lipophilic compounds while leaving behind more polar molecules such as chlorophyll (B73375) and waxes.[2] This results in a cleaner initial extract that may require less post-processing.

  • Mild Operating Conditions: The low boiling point of R-134a (-26.3 °C) allows for extraction at low pressures and ambient temperatures, which helps to preserve the integrity of sensitive bioactive compounds and the natural terpene profile of the plant material.[2]

  • Safety Profile: R-134a is non-toxic, non-flammable, and has been classified as Generally Recognized as Safe (GRAS) by the FDA for certain applications.

  • Efficiency: The low viscosity and surface tension of liquid R-134a facilitate rapid penetration into the plant matrix, leading to efficient extraction in shorter timeframes compared to some other methods.

Data Presentation: Comparative Extraction Data

The selection of an extraction solvent is a critical step in the isolation of natural products, directly impacting the yield, purity, and overall composition of the final extract. Below are tables summarizing the quantitative data for the extraction of cannabinoids and astaxanthin using 1,1,1,2-tetrafluoroethane in comparison to other common extraction solvents.

Table 1: Comparison of Cannabinoid Extraction from Cannabis sativa

Solvent/MethodRaw MaterialYield (%)Cannabinoid Content in Extract (%)Key Findings & Reference
1,1,1,2-Tetrafluoroethane (R-134a) Hemp Flower (White Fire strain)26.28Total Cannabinoids: 82.06 (THC: 80.10, THCA: 0.62, CBD: 1.34)High selectivity for cannabinoids with good preservation of terpenes (2.18% in extract).[3]
Supercritical CO2 Medicinal Cannabis7.1Not specified in extractOptimized for high yield at 320 bar, 150 g/min flow rate for 600 min.[4]
Cold Ethanol (-40 °C) Cannabis19.7THCA: 17.5High extraction efficiency for THCA (97.7%) with good terpene preservation.[4]

Table 2: Comparison of Astaxanthin Extraction from Euphausia pacifica (Krill)

Solvent/MethodPressure (bar)Temperature (K)Time (min)Yield (%)Reference
Subcritical 1,1,1,2-Tetrafluoroethane (R-134a) 1003333087.74Demonstrates high efficiency at relatively low pressure and temperature.
Supercritical CO2 with Ethanol co-solvent 55032830Not specified (yield increased with co-solvent)Higher pressures are required for efficient extraction.

Experimental Protocols

The following protocols provide a general framework for the extraction of natural products using 1,1,1,2-tetrafluoroethane. It is important to note that these are starting points and optimization of parameters such as pressure, temperature, time, and solvent-to-solid ratio is crucial for each specific application.

General Laboratory-Scale Protocol for R-134a Extraction

This protocol describes a basic setup for performing a subcritical R-134a extraction in a laboratory setting.

Materials and Equipment:

  • High-pressure extraction vessel

  • High-pressure pump for delivering liquid R-134a

  • Collection vessel

  • Back pressure regulator

  • Cylinder of 1,1,1,2-tetrafluoroethane

  • Grinded and dried plant material

  • Heating/cooling circulator (optional, for temperature control)

Procedure:

  • Preparation of Plant Material: Ensure the botanical material is adequately dried and ground to a consistent particle size to maximize surface area for extraction.

  • Loading the Extractor: Load the ground plant material into the extraction vessel.

  • System Assembly: Assemble the extraction system, ensuring all connections are secure and rated for the pressures to be used.

  • Pressurization: Begin pumping liquid R-134a into the extraction vessel. The pressure should be maintained above the vapor pressure of R-134a at the operating temperature to ensure it remains in a liquid state.

  • Extraction: Allow the liquid R-134a to circulate through the plant material for the desired extraction time. Agitation or stirring can improve extraction efficiency.

  • Collection: After the extraction period, open the back pressure regulator to allow the R-134a, now containing the dissolved extract, to flow into the collection vessel.

  • Solvent Recovery: The R-134a will vaporize at atmospheric pressure, leaving the crude extract behind in the collection vessel. The gaseous R-134a can be re-compressed and recycled for future extractions.

  • Post-Processing: The collected crude extract may be further purified using techniques such as winterization (if necessary, though often not required with R-134a), distillation, or chromatography.

Specific Protocol: Extraction of Astaxanthin from Euphausia pacifica

This protocol is based on optimized conditions reported in the literature.

Optimized Parameters:

  • Pressure: 100 bar

  • Temperature: 333 K (60 °C)

  • Extraction Time: 30 minutes

  • R-134a Flow Rate: 6 g/min

  • Moisture Content of Material: 5.5%

Procedure:

  • Follow the General Laboratory-Scale Protocol outlined above.

  • Set the high-pressure pump to deliver R-134a at a constant flow rate of 6 g/min .

  • Use a heating circulator to maintain the extraction vessel at a constant temperature of 333 K.

  • Set the back pressure regulator to maintain a system pressure of 100 bar.

  • Continue the extraction for a total of 30 minutes.

  • Collect the extract and recover the R-134a solvent.

Visualizations

Experimental Workflow for R-134a Natural Product Extraction

ExtractionWorkflow cluster_preparation Preparation cluster_extraction Extraction cluster_separation Separation & Recovery cluster_purification Purification raw_material Raw Botanical Material grinding Grinding & Drying raw_material->grinding extraction_vessel Extraction Vessel grinding->extraction_vessel collection_vessel Collection Vessel extraction_vessel->collection_vessel Extract-laden Solvent r134a_source R-134a Source pump High-Pressure Pump r134a_source->pump pump->extraction_vessel evaporation Evaporation of R-134a collection_vessel->evaporation crude_extract Crude Extract evaporation->crude_extract solvent_recovery Solvent Recovery & Recycling evaporation->solvent_recovery purification Further Purification (e.g., Chromatography) crude_extract->purification solvent_recovery->r134a_source Recycled R-134a final_product Purified Natural Product purification->final_product

Caption: A generalized workflow for natural product extraction using 1,1,1,2-tetrafluoroethane (R-134a).

Logical Relationship of R-134a Extraction Advantages

Advantages center_node R-134a Extraction advantage1 Mild Operating Conditions (Low T & P) center_node->advantage1 advantage2 High Selectivity center_node->advantage2 advantage3 Safety (Non-toxic, Non-flammable) center_node->advantage3 advantage4 Efficiency (Fast Extraction) center_node->advantage4 outcome1 Preservation of Thermolabile Compounds & Terpenes advantage1->outcome1 outcome2 Cleaner Extract (Less Waxes & Chlorophyll) advantage2->outcome2 outcome3 Reduced Risk in Laboratory/ Industrial Setting advantage3->outcome3 outcome4 Lower Energy Consumption advantage4->outcome4

Caption: Key advantages of using R-134a as a solvent for natural product extraction and their outcomes.

References

Application Notes and Protocols for Enzyme-Catalyzed Reactions in HFC-134a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a non-flammable and low-toxicity hydrofluorocarbon, as a promising alternative medium for various enzyme-catalyzed reactions. The protocols detailed below offer step-by-step guidance for conducting such reactions, with a focus on lipase-catalyzed esterification and ring-opening polymerization.

Introduction

The use of non-conventional media in biocatalysis is a rapidly growing field, driven by the need for greener, more sustainable chemical processes. HFC-134a has emerged as a viable alternative to traditional organic solvents due to its unique physicochemical properties. It is a gas at ambient temperature and pressure but liquefies under moderate pressure (around 6.7 bar at 25°C), allowing for reactions to be carried out in a liquid or supercritical phase. Its non-polar nature makes it suitable for reactions involving hydrophobic substrates, and it can be easily removed and recycled after the reaction, minimizing environmental impact.

This document outlines the application of HFC-134a in enzyme-catalyzed reactions, presents comparative data on reaction performance versus conventional solvents, and provides detailed protocols for laboratory-scale experiments.

Data Presentation

Table 1: Comparison of Novozym 435-Catalyzed Esterification of Ferulic Acid with Ethanol
SolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
2-methyl-2-propanol60-20 (yield)[1][2]
Toluene--50 (yield, with vacuum)[1][2]
Hexane--50 (yield, with vacuum)[1][2]
Solvent-free (reduced pressure)7123>95 (conversion)[3]
Table 2: Comparison of Novozym 435-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
SolventTemperature (°C)Reaction Time (h)Monomer Conversion (%)Polymer Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Toluene4524-41,5401.69[4]
Bulk (solvent-free)60<10---[5]
Toluene70--25,000-[5]
Table 3: Novozym 435-Catalyzed Esterification of Oleic Acid with Glycerol (B35011) (Solvent-Free)
Temperature (°C)Reaction Time (h)Oleic Acid Conversion (%)Triacylglycerol (TAG) Content (wt%)Reference
--99.2091.58[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Esterification in a High-Pressure Reactor using HFC-134a

This protocol describes a general method for performing a lipase-catalyzed esterification reaction in a high-pressure stainless-steel reactor using liquid HFC-134a as the solvent.

Materials:

  • High-pressure reactor (e.g., 50 mL stainless steel) equipped with a magnetic stirrer, pressure gauge, and temperature controller.

  • Immobilized lipase (B570770) (e.g., Novozym 435).

  • Substrates (e.g., fatty acid and alcohol).

  • HFC-134a cylinder.

  • Filtration setup.

  • Analytical equipment for product analysis (e.g., HPLC, GC).

Procedure:

  • Enzyme and Substrate Loading:

    • Ensure the high-pressure reactor is clean and dry.

    • Add the desired amount of immobilized lipase (e.g., Novozym 435 beads) to the reactor.

    • Add the substrates (e.g., ferulic acid and ethanol) to the reactor.

  • Reactor Assembly and Pressurization:

    • Seal the reactor securely.

    • Connect the HFC-134a cylinder to the reactor inlet.

    • Slowly introduce HFC-134a into the reactor until the desired working pressure (e.g., 2.5 ± 0.2 MPa) is reached, which will liquefy the gas at room temperature.

  • Reaction Execution:

    • Set the desired reaction temperature (e.g., 65 ± 1°C) using the temperature controller.

    • Start the magnetic stirrer to ensure proper mixing of the reactants.

    • Maintain the constant temperature and pressure throughout the reaction period (e.g., 24-48 hours).

  • Reaction Termination and Product Recovery:

    • After the desired reaction time, cool the reactor to room temperature.

    • Slowly and safely vent the HFC-134a from the reactor in a well-ventilated fume hood.

    • Open the reactor and add a suitable organic solvent (e.g., chloroform) to dissolve the reactants and products.

    • Separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

    • Isolate the product from the solvent, for example, by precipitation in a non-solvent (e.g., cold methanol) followed by filtration and drying under vacuum.

  • Analysis:

    • Analyze the product to determine conversion, yield, and purity using appropriate analytical techniques (e.g., HPLC, GC, NMR).

Protocol 2: Lipase-Catalyzed Ring-Opening Polymerization of ε-Caprolactone in HFC-134a

This protocol details the enzymatic ring-opening polymerization of ε-caprolactone to produce poly(ε-caprolactone) (PCL) in liquid HFC-134a.

Materials:

  • High-pressure reactor (e.g., 50 mL stainless steel) with magnetic stirrer, pressure gauge, and temperature controller.

  • Immobilized lipase (e.g., Novozym 435).

  • ε-Caprolactone (monomer).

  • HFC-134a cylinder.

  • Chloroform.

  • Cold methanol.

  • Filtration and vacuum drying equipment.

  • Analytical instruments for polymer characterization (e.g., GPC, NMR, DSC).

Procedure:

  • Reactor Preparation:

    • Load a specific concentration of ε-caprolactone into the clean and dry 50 mL stainless steel reactor.

    • Add the immobilized lipase (e.g., Novozym 435 beads).

  • Pressurization and Reaction:

    • Seal the reactor and pressurize with HFC-134a to a final working pressure of 2.5 ± 0.2 MPa.

    • Set the reaction temperature to 65 ± 1°C and maintain it throughout the experiment. Note that lower yields have been observed at 55°C and 75°C.

    • Stir the reaction mixture for the desired duration (e.g., 24-48 hours).

  • Polymer Recovery and Purification:

    • After the reaction, cool the reactor to room temperature and carefully vent the HFC-134a.

    • Dissolve the reactor contents (reactants and products) in an adequate solvent like chloroform.

    • Separate the enzyme by filtration.

    • Purify the polymer by precipitation in cold methanol.

    • Collect the precipitated polymer by filtration and dry it under vacuum.

  • Characterization:

    • Determine the monomer conversion, polymer molecular weight (Mn), and polydispersity index (PDI) using techniques such as GPC and NMR.[4]

    • Thermal properties of the resulting PCL can be analyzed using DSC and TGA.[4]

Mandatory Visualizations

EnzymeCatalysisWorkflow cluster_prep Reactor Preparation cluster_reaction Reaction in HFC-134a cluster_recovery Product Recovery A Load Enzyme & Substrates B Seal Reactor A->B C Pressurize with HFC-134a B->C D Set Temperature & Stir C->D E Incubate D->E F Depressurize & Vent HFC-134a E->F G Dissolve in Solvent F->G H Filter to Remove Enzyme G->H I Isolate Product H->I J J I->J Analyze Product

Caption: Experimental workflow for enzyme-catalyzed reactions in liquid HFC-134a.

LipaseMechanism cluster_activation Enzyme Activation cluster_catalysis Catalytic Cycle Enzyme_Closed Lipase (Closed Lid) Enzyme_Open Lipase (Open Lid) (Interfacial Activation) Enzyme_Closed->Enzyme_Open Hydrophobic Interface (e.g., Substrate Droplet) Enzyme_Closed->Enzyme_Open Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme_Open->Acyl_Enzyme + Substrate Substrate Ester Substrate Acyl_Enzyme->Enzyme_Open + Alcohol (Nucleophilic Attack) Product1 New Ester Product Acyl_Enzyme->Product1 Product2 Leaving Alcohol Acyl_Enzyme->Product2 Substrate->Acyl_Enzyme Alcohol Alcohol

Caption: Generalized mechanism of lipase catalysis involving interfacial activation.

Discussion

The use of HFC-134a as a solvent for enzyme-catalyzed reactions presents several advantages. For lipases, which are activated at interfaces, the biphasic system formed by the liquid HFC-134a and the solid enzyme/substrate can provide a favorable environment for catalysis. The low viscosity and high diffusivity of substrates in HFC-134a can also lead to enhanced reaction rates by reducing mass transfer limitations.

The data presented, although not always directly comparative under identical conditions, suggest that reaction efficiencies in HFC-134a can be comparable to or even exceed those in some conventional organic solvents, particularly when considering the ease of product separation and solvent recycling. For instance, the high conversion of ferulic acid esterification in a solvent-free system under reduced pressure highlights the potential for process intensification, a principle that can be applied to reactions in HFC-134a where the solvent is easily removed.

The provided protocols offer a starting point for researchers to explore the potential of HFC-134a in their own biocatalytic systems. Optimization of reaction parameters such as temperature, pressure, enzyme loading, and substrate concentration will be crucial for achieving maximum efficiency. Further research is warranted to expand the scope of enzymes and reaction types compatible with this promising green solvent.

References

Application Note: Utilizing 1,1,2,2-Tetrafluoroethane as a Heat Transfer Fluid in Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-HTF-134

Introduction

1,1,2,2-Tetrafluoroethane (also known as HFC-134 or R-134) is a hydrofluorocarbon that presents as a colorless gas under standard conditions. Its thermophysical properties, including a boiling point of -19.9 °C, make it a candidate for specialized low-temperature heat transfer applications.[1] This is particularly relevant in the pharmaceutical and drug development sectors, where precise temperature control is critical for processes such as the synthesis of complex active pharmaceutical ingredients (APIs), crystallization, and lyophilization. Low-temperature reactions are often necessary to enhance selectivity, control exothermic processes, and maintain the stability of sensitive compounds. While direct applications in pharmaceutical manufacturing are not widely documented, its properties suggest potential for use in controlled laboratory and pilot-plant scale operations where low to moderate cooling capacities are required.

This document provides a detailed overview of the experimental setup and protocols for evaluating the performance of this compound as a heat transfer fluid for researchers, scientists, and drug development professionals.

Thermophysical Properties of this compound

A summary of key thermophysical properties of this compound is presented below. This data is essential for heat transfer calculations and equipment design.

Table 1: General and Temperature-Dependent Properties of this compound

PropertyValueUnitReference
General Properties
Chemical FormulaC₂H₂F₄-[1]
Molar Mass102.03 g/mol [1]
Boiling Point (at 1 atm)-19.9°C[1]
Critical Temperature108.9°C[1]
Critical Pressure4036kPa[1]
Critical Density535 kg/m ³[1]
Liquid Properties
Density (at -20°C)1360 kg/m ³[1]
Density (at 0°C)1290 kg/m ³[1]
Density (at 20°C)1220 kg/m ³[1]
Viscosity (at -20°C)0.00035Pa·s[1]
Viscosity (at 0°C)0.00027Pa·s[1]
Viscosity (at 20°C)0.00021Pa·s[1]
Thermal Conductivity (at -20°C)0.095W/(m·K)[1]
Thermal Conductivity (at 0°C)0.085W/(m·K)[1]
Thermal Conductivity (at 20°C)0.075W/(m·K)[1]
Specific Heat Capacity (at 0°C)1.35kJ/(kg·K)[1]
Vapor Properties (at 1 atm)
Density (at 0°C)5.25 kg/m ³[2]
Viscosity (at 0°C)0.000011Pa·s[1]
Thermal Conductivity (at 0°C)0.012W/(m·K)[1]
Specific Heat Capacity (at 0°C)0.95kJ/(kg·K)[1]

Note: Data for this compound is less abundant than for its isomer, 1,1,1,2-Tetrafluoroethane (R-134a). The values presented are based on available critically evaluated data. Some values for the more common isomer are provided for context where direct data for this compound is limited.

Experimental Setup

A closed-loop experimental rig is required to evaluate the heat transfer performance of this compound. The setup should be designed to handle a liquefied gas under pressure and allow for precise measurement of temperature, pressure, and flow rate.

Key Components
  • Fluid Reservoir: A pressure vessel to store the this compound.

  • Pump: A magnetically coupled gear pump or a diaphragm pump suitable for liquefied gases to circulate the fluid.

  • Test Section (Heat Exchanger): A small-scale, well-instrumented heat exchanger. A plate-and-frame or a shell-and-tube heat exchanger is suitable. For applications mimicking pharmaceutical reactors, a jacketed vessel can be used as the test section.

  • Heat Source: A temperature-controlled circulating bath with a secondary fluid (e.g., a water-glycol mixture) to provide a stable heat load to the test section.

  • Heat Sink (Chiller): A refrigerated circulating bath to cool and condense the this compound after the test section, completing the loop.

  • Instrumentation:

    • Temperature Sensors: High-accuracy resistance temperature detectors (RTDs) or thermocouples (Type T or K) placed at the inlet and outlet of both the primary (this compound) and secondary fluid streams of the heat exchanger.

    • Pressure Transducers: Installed at the inlet and outlet of the test section to measure pressure drop.

    • Flow Meter: A Coriolis mass flow meter is recommended for accurate mass flow rate measurement of the liquefied gas.

  • Data Acquisition System (DAS): To log data from all sensors.

  • Piping and Valves: Stainless steel (304 or 316) tubing and fittings are recommended. Ball valves for isolation and a needle valve for fine flow control.

  • Safety Equipment: A pressure relief valve, adequate ventilation, and a gas detection system.

Material Compatibility
  • Metals: Stainless steel (304, 316) and copper are generally compatible.

  • Plastics and Elastomers: Polytetrafluoroethylene (PTFE) and Polyether ether ketone (PEEK) are highly resistant to a wide range of chemicals and are suitable for seals and gaskets. Some elastomers may swell or degrade in the presence of hydrofluorocarbons; therefore, materials like Viton® (FKM) or EPDM should be tested for compatibility.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_main_loop This compound Loop cluster_secondary_loop Secondary Loop cluster_data Data Acquisition Reservoir Fluid Reservoir Pump Circulation Pump Reservoir->Pump Liquid HFC-134 FlowMeter Mass Flow Meter Pump->FlowMeter TestSection Test Section (Heat Exchanger) FlowMeter->TestSection Controlled Flow m_dot FlowMeter->m_dot Chiller Heat Sink (Chiller) TestSection->Chiller Heated HFC-134 T_in T_in TestSection->T_in T_out T_out TestSection->T_out P_in P_in TestSection->P_in P_out P_out TestSection->P_out Chiller->Reservoir Cooled Liquid HFC-134 HeatSource Heat Source (Heated Bath) HeatSource->TestSection Heat Input DAS Data Acquisition System (DAS) T_in->DAS T_out->DAS P_in->DAS P_out->DAS m_dot->DAS

Caption: Experimental workflow for evaluating this compound.

Experimental Protocol

This protocol outlines the steps to determine the heat transfer coefficient of this compound.

System Preparation and Leak Check
  • Assemble the experimental loop as per the diagram, ensuring all fittings are securely tightened.

  • Pressurize the system with an inert gas (e.g., nitrogen) to the maximum anticipated operating pressure and perform a leak check.

  • Evacuate the system using a vacuum pump to remove air and moisture.

Charging the System
  • Connect a cylinder of this compound to the charging port.

  • Carefully open the cylinder valve and the charging valve to allow the liquid to flow into the evacuated system.

  • Charge the system with the desired amount of fluid and close all valves.

Experimental Procedure
  • Turn on the chiller (heat sink) and set it to a temperature that will ensure the this compound remains in a liquid state after the test section.

  • Turn on the heat source and set the secondary fluid to the desired inlet temperature for the test section.

  • Start the circulation pump for the this compound and set the desired mass flow rate using the flow controller and monitoring the mass flow meter.

  • Allow the system to reach a steady state, where all temperature and pressure readings are stable.

  • Start the data acquisition system to record temperature, pressure, and mass flow rate data for a period of 5-10 minutes.

  • Vary the mass flow rate of the this compound and/or the inlet temperature of the secondary fluid to obtain data over a range of operating conditions.

  • After completing the experiments, safely shut down the system by turning off the heat source, pump, and chiller. If necessary, recover the refrigerant using appropriate equipment.

Data Analysis and Calculations
  • Heat Transfer Rate (Q): The heat absorbed by the this compound can be calculated using the following equation: Q = ṁ * C_p * (T_out - T_in) Where:

    • Q is the heat transfer rate (W)

    • ṁ is the mass flow rate of this compound ( kg/s )

    • C_p is the specific heat capacity of this compound at the average temperature (J/kg·K)

    • T_in and T_out are the inlet and outlet temperatures of the this compound (K)

  • Log Mean Temperature Difference (LMTD): The LMTD is calculated to determine the average temperature driving force for heat transfer. For a counter-flow heat exchanger: LMTD = (ΔT₁ - ΔT₂) / ln(ΔT₁ / ΔT₂) Where:

    • ΔT₁ = T_h,in - T_c,out

    • ΔT₂ = T_h,out - T_c,in (h = hot fluid, c = cold fluid)

  • Overall Heat Transfer Coefficient (U): U = Q / (A * LMTD) Where:

    • U is the overall heat transfer coefficient (W/m²·K)

    • A is the heat transfer area of the test section (m²)

Safety Precautions

  • This compound is a liquefied gas under pressure and should be handled in a well-ventilated area.

  • As a hydrofluorocarbon, it can cause asphyxiation in high concentrations by displacing oxygen.

  • Contact with the liquid can cause frostbite.

  • Appropriate personal protective equipment (PPE), including safety glasses, cryogenic gloves, and a lab coat, must be worn.

  • Ensure the experimental setup is equipped with a pressure relief valve to prevent over-pressurization.

Logical Relationship Diagram for Safety and Operation

SafetyOperation cluster_planning Planning Phase cluster_setup Setup Phase cluster_operation Operational Phase cluster_shutdown Shutdown Phase SOP Develop SOP Material_Comp Check Material Compatibility SOP->Material_Comp Risk_Assess Perform Risk Assessment Material_Comp->Risk_Assess Assembly Assemble Apparatus Risk_Assess->Assembly Leak_Check Leak Check System Assembly->Leak_Check Ventilation Ensure Ventilation Leak_Check->Ventilation PPE Wear Appropriate PPE Ventilation->PPE Charging Charge with HFC-134 PPE->Charging Run_Exp Run Experiment Charging->Run_Exp Monitoring Monitor Pressure and Temperature Run_Exp->Monitoring Shutdown Safe Shutdown Monitoring->Shutdown Recovery Recover Fluid Shutdown->Recovery Storage Store Cylinder Safely Recovery->Storage

Caption: Logical flow for safe experimental setup and operation.

References

Application Note: Safety Protocols for Handling Pressurized 1,1,2,2-Tetrafluoroethane (HFC-134)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,1,2,2-Tetrafluoroethane, also known as HFC-134 or R-134, is a colorless, non-flammable gas.[1][2] While it is an isomer of the more common 1,1,1,2-tetrafluoroethane (B8821072) (R-134a), its specific safety profile must be considered. In research and development settings, it may be used as a heat transfer fluid or foam expansion agent.[1][2] Although HFC-134 possesses low acute and chronic toxicity, the primary hazards associated with its use stem from its storage as a pressurized liquefied gas.[1] Potential risks include asphyxiation in high concentrations due to oxygen displacement, and severe frostbite upon contact with the liquid phase.[3][4] This document provides detailed protocols for the safe handling, storage, and emergency management of pressurized this compound in a laboratory environment.

Hazard Identification and Physicochemical Data

Understanding the properties of HFC-134 is fundamental to its safe handling. The following tables summarize its key physical, chemical, and toxicological data.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (HFC-134)

Property Value
IUPAC Name This compound[2][5]
CAS Number 359-35-3[2]
Molecular Formula C₂H₂F₄[2][5]
Molar Mass 102.032 g·mol⁻¹[2]
Appearance Colorless gas[1][2]
Boiling Point -19.9 °C (-3.8 °F)[2]
Melting Point -89 °C (-128 °F)[2]
Flammability Non-flammable gas[6]

| Hazards | Gas under pressure; may explode if heated.[4][7][8] May displace oxygen and cause rapid suffocation. Contact with liquid may cause frostbite.[3][8][9] |

Table 2: Toxicological Data for this compound (HFC-134)

Endpoint Value / Observation
Acute Inhalation Toxicity LC₅₀ > 244,000 ppm (Rat)[1]
Cardiac Sensitization (Dog) NOAEL: 75,000 ppm; LOAEL: 100,000 ppm[1]
Subacute Inhalation (4-week, Rat) NOAEL: 50,000 ppm (highest dose tested)[1]
Genotoxicity Not genotoxic in in-vitro studies.[1]
Developmental/Maternal Toxicity (Rat) No toxicity found up to 50,000 ppm.[1]

| Occupational Exposure Limit | WEEL (8-hr TWA): 1000 ppm[1] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; WEEL: Workplace Environmental Exposure Level.

Experimental Protocols: Handling and Storage

Adherence to strict protocols is mandatory to mitigate the risks associated with pressurized gases.

Personnel Training and General Precautions
  • Only personnel trained in the properties, uses, and safety precautions of compressed gases should handle cylinders.[10][11]

  • Always read the cylinder label to confirm the contents; do not rely on color coding.[12]

  • Work should be conducted in a well-ventilated area to prevent the accumulation of vapors.[10][13][14]

  • Never permit oil, grease, or other combustible materials to come into contact with cylinders, valves, or associated equipment.[11]

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling pressurized HFC-134.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Specification / Recommendation
Eye/Face Protection Safety glasses with side-shields or safety goggles conforming to EN166 or ANSI Z87.1 standards.[14][15][16]
Hand Protection Insulated or cryogenic gloves to protect against frostbite from liquid leakage.[15][16][17][18] General work gloves for cylinder handling.[16]
Body Protection Standard lab coat or protective coveralls.[11][19]
Footwear Closed-toe shoes, preferably safety footwear.[16]

| Respiratory Protection | Generally not required in well-ventilated areas. Use a self-contained breathing apparatus (SCBA) for emergency response or in confined spaces with high gas concentrations.[4][7] |

Cylinder Handling and Use Protocol
  • Inspection: Upon receipt, visually inspect the cylinder for any signs of damage. Ensure the valve protection cap is securely in place.[20]

  • Transportation: Always use a suitable cylinder cart or hand truck for transport, with the cylinder secured in an upright position.[10][20] Never roll, drag, or slide cylinders.[10]

  • Securing: Securely fasten the cylinder in an upright position to a wall, bench, or other fixed support using a chain or strap.[10][11][12][20]

  • Regulator Installation: Before use, ensure the cylinder is equipped with the correct pressure-reducing regulator.[11] Check that the regulator threads match the cylinder valve outlet.

  • Connection: After securing the cylinder and removing the valve cap, connect the regulator and downstream equipment.

  • Leak Testing: Before pressurizing the system, check all connections for leaks using a non-corrosive leak detection solution (e.g., soapy water). Never use an open flame.[11][12]

  • Operation: Open the cylinder valve slowly. Do not stand directly in front of the regulator outlet.

  • Shutdown: When not in use, close the cylinder valve completely. Bleed the pressure from the regulator and downstream lines.

  • Empty Cylinders: Do not completely empty cylinders; leave a residual pressure of at least 25 psi to prevent contamination.[10] Close the valve, replace the valve protection cap, and clearly mark the cylinder as "EMPTY".[21]

Mandatory Visualization: Handling Workflow

G start Start: Receive Cylinder inspect Visually Inspect Cylinder (Check Label & Cap) start->inspect transport Transport to Use Area (Use Cylinder Cart) inspect->transport secure Secure Cylinder Upright (Chain or Strap) transport->secure connect Connect Regulator & System secure->connect leak_check Perform Leak Check (Soapy Water) connect->leak_check leak_check->connect Leak Found (Tighten/Re-seat) use Slowly Open Valve & Operate leak_check->use No Leaks shutdown Close Cylinder Valve & Bleed System Pressure use->shutdown disconnect Disconnect Regulator shutdown->disconnect mark_empty Replace Cap & Mark 'EMPTY' disconnect->mark_empty store Return to Storage Area mark_empty->store end End: Supplier Pickup store->end

Caption: Workflow for the safe handling of pressurized gas cylinders.

Cylinder Storage Protocol
  • Store cylinders in a designated cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[10][12][13] Cylinder storage temperatures should not exceed 50°C (125°F).[11][21]

  • Cylinders must be stored in an upright position and secured to prevent falling.[10][20]

  • Segregate full and empty cylinders.[10][11]

  • Store HFC-134 cylinders away from incompatible materials, such as strong oxidizing agents, alkali metals, and alkaline earth metals.[13]

Emergency Protocols

Rapid and correct response during an emergency is critical to ensuring personnel safety.

Leak Response Protocol
  • Detection: Be aware of hissing sounds or the rapid formation of frost near a valve or connection, which can indicate a leak.

  • Evacuation: If a significant leak occurs, immediately evacuate all personnel from the affected area.[22][23] Move upwind from the leak source.[24]

  • Ventilation: If it is safe to do so without entering the contaminated area, increase ventilation by opening doors and windows or activating emergency exhaust systems.[22][24][25]

  • Isolation: Do not attempt to stop a major leak unless you are trained and equipped to do so. If the leak is minor and manageable (e.g., a loose fitting), and you are properly trained, don appropriate PPE and attempt to tighten the connection.

  • Cylinder Removal: If a cylinder is leaking and cannot be stopped, move it to a safe, isolated, and well-ventilated outdoor location, and allow it to vent.[12][24][26]

  • Notification: Alert your institution's safety officer or emergency response team. For large, uncontrolled leaks, evacuate the building and contact external emergency services.[23]

Mandatory Visualization: Emergency Leak Response

G cluster_minor cluster_major start Leak Detected (Hissing Sound, Frost) evacuate Evacuate Immediate Area Move Upwind start->evacuate alert Alert Colleagues & Safety Officer evacuate->alert ventilate Increase Ventilation (If Safe to Do So) alert->ventilate assess Assess Severity from Safe Distance ventilate->assess minor_path Minor & Controllable assess->minor_path Minor major_path Major or Uncontrollable assess->major_path Major don_ppe Don Appropriate PPE (Gloves, Goggles) stop_leak Attempt to Stop Leak (e.g., Tighten Fitting) don_ppe->stop_leak relocate Relocate Cylinder to Safe Area if Necessary stop_leak->relocate end_node Incident Report relocate->end_node evac_building Evacuate Building / Activate Alarm call_emergency Call Emergency Services evac_building->call_emergency provide_sds Provide SDS to First Responders call_emergency->provide_sds provide_sds->end_node

Caption: Emergency response protocol for a pressurized gas leak.

First Aid Measures
  • Inhalation: Immediately move the affected person to an uncontaminated area with fresh air.[4][7][27] If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, perform cardiopulmonary resuscitation (CPR).[4][7][27] Seek immediate medical attention.[28]

  • Skin Contact (Frostbite): For frostbite caused by contact with liquefied gas, immediately flush the affected area with lukewarm water (do not use hot water) for at least 15 minutes.[4][27] Do not rub the area. Apply a sterile dressing and seek immediate medical attention.[4][27]

  • Eye Contact: Immediately flush the eyes thoroughly with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][7][27][29] Seek immediate medical attention.

References

Troubleshooting & Optimization

Technical Support Center: 1,1,2,2-Tetrafluoroethane (HFC-134a) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-Tetrafluoroethane (HFC-134a).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of HFC-134a, particularly via the common trichloroethylene (B50587) (TCE) hydrofluorination route.

Issue 1: Low Conversion of Trichloroethylene (TCE)

Q1: My conversion rate of trichloroethylene is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low conversion of TCE is a common challenge and can be attributed to several factors. Systematically investigate the following possibilities:

  • Catalyst Deactivation: The chromium-based catalyst is prone to deactivation. The most frequent cause is "coking," where carbonaceous polymers deposit on the active sites, blocking them.[1] A visual inspection may reveal a darkening of the catalyst.[1]

    • Solution: Implement a catalyst regeneration protocol. This typically involves a controlled oxidative treatment to burn off the coke, followed by re-fluorination to restore the active sites.[1]

  • Improper Catalyst Activation: The catalyst may not have been properly activated before use. Activation is crucial to ensure the catalyst surface is fully fluorinated and active.

    • Solution: Follow a rigorous activation procedure. This generally involves heating the catalyst (e.g., chromium oxide) in a stream of inert gas to remove water, followed by treatment with anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures (e.g., 300-460°C).[2]

  • Suboptimal Reaction Conditions: The temperature, pressure, and molar ratio of reactants are critical for achieving high conversion.

    • Solution: Optimize your reaction parameters. Refer to the table below for typical ranges. Ensure your experimental setup can maintain stable conditions.

ParameterTypical RangeNotes
Reaction Temperature 220°C - 400°C[3]Higher temperatures can increase conversion but may also lead to more byproducts.
Pressure 5 - 20 bar[3]Higher pressure generally favors the reaction.
HF:TCE Molar Ratio 3:1 to 30:1[4]A significant excess of HF is typically used to drive the reaction forward.
Contact Time 5 - 30 seconds[3]This is the residence time of the reactants in the catalyst bed.
  • Feed Impurities: Impurities in the TCE or HF feed can poison the catalyst.

    • Solution: Ensure the purity of your starting materials. Use analytical techniques like Gas Chromatography (GC) to verify the purity of TCE and ensure the use of anhydrous HF.

Issue 2: Poor Selectivity and High Levels of Byproducts

Q2: I am observing a high concentration of byproducts such as Pentafluoroethane (HFC-125), 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124), and olefins in my product mixture. How can I improve the selectivity towards HFC-134a?

A2: Poor selectivity is often linked to reaction conditions and catalyst state. Consider the following adjustments:

  • Reaction Temperature: While higher temperatures can boost conversion, they can also promote side reactions, leading to the formation of over-fluorinated products like HFC-125 or elimination products like olefins.

    • Solution: Carefully control and optimize the reaction temperature. A lower temperature within the optimal range (e.g., 330-380°C) may favor the desired reaction pathway.[5]

  • Catalyst Properties: The nature of the catalyst, including its acidity, can influence selectivity.

    • Solution: If you are preparing your own catalyst, ensure proper synthesis and activation to achieve the desired surface properties. The addition of promoters like zinc to the chromium catalyst has been shown to improve performance.

  • Contact Time: A longer contact time might lead to the formation of more byproducts.

    • Solution: Adjust the flow rates of your reactants to optimize the contact time. Shorter contact times may reduce the extent of side reactions.

Typical Byproduct Profile in HFC-134a Synthesis from TCE

ByproductTypical ConcentrationMitigation Strategies
1,1,1-trifluoro-2-chloroethane (HCFC-133a)Variable (intermediate)Recycle unreacted HCFC-133a back to the reactor.
1-chloro-2,2-difluoroethylene (HCFC-1122)0.002%[6]A toxic impurity that requires careful removal during purification.
Pentafluoroethane (HFC-125)VariableOptimize temperature and contact time.
1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124)VariableOptimize reaction conditions.
Various olefinsVariableLower reaction temperature can reduce elimination reactions.

Frequently Asked Questions (FAQs)

Q3: What is the primary cause of chromium-based catalyst deactivation in HFC-134a synthesis?

A3: The most common cause of deactivation for chromium-based catalysts in this synthesis is "coking." This process involves the deposition of carbon-based polymers on the active surfaces of the catalyst, which physically blocks the active sites and can obstruct the catalyst's pore structure. This leads to a decrease in activity and can also affect the selectivity of the reaction.[1]

Q4: How can I tell if my catalyst is deactivated?

A4: A primary indicator of catalyst deactivation is a noticeable decrease in the conversion rate of your starting material (TCE) under constant reaction conditions. You may also observe a change in the product distribution, with an increase in byproducts. Visually, a coked catalyst often appears darker in color.[1] For a more detailed analysis, techniques such as Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can be used to quantify the amount of carbon deposition.[1]

Q5: Is it possible to regenerate a deactivated chromium catalyst?

A5: Yes, in many cases, the activity of a coked chromium catalyst can be restored through a regeneration process. The most common method is a controlled oxidation of the coke deposits using a stream of air or a diluted oxygen/inert gas mixture at elevated temperatures (typically 350°C to 450°C).[1] This is often followed by a re-fluorination step with HF to ensure the active sites are in the correct chemical state.[1]

Q6: What are the key safety precautions when working with anhydrous hydrogen fluoride (HF)?

A6: Anhydrous HF is an extremely corrosive and toxic gas. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. HF can cause severe burns that may not be immediately painful. It is crucial to have a calcium gluconate gel or solution readily available as a first aid measure for skin contact. Ensure that your experimental setup is designed to handle HF safely and includes appropriate scrubbing systems to neutralize any unreacted HF in the product stream.

Experimental Protocols

Protocol 1: Vapor-Phase Hydrofluorination of Trichloroethylene (TCE)

This protocol outlines a general laboratory-scale procedure for the synthesis of HFC-134a from TCE.

1. Catalyst Activation:

  • Load a fixed-bed reactor with a chromium-based catalyst (e.g., Cr2O3).

  • Heat the reactor to 150°C under a flow of nitrogen gas to remove any adsorbed moisture.

  • Introduce a mixture of nitrogen and anhydrous hydrogen fluoride (HF) into the reactor.

  • Gradually increase the temperature and the concentration of HF over several hours. A typical procedure involves:

    • Heating at 150°C with a N₂/HF mixture for 10 hours.

    • Increasing the temperature to 250°C and adjusting the gas flow for another 10 hours.[7]

2. Synthesis Reaction:

  • Heat the reactor containing the activated catalyst to the desired reaction temperature (e.g., 250-400°C) under a nitrogen flow.[7]

  • Introduce a gaseous mixture of trichloroethylene and anhydrous HF into the reactor. The molar ratio of HF to TCE is a critical parameter and is typically in excess.[7]

  • The gaseous product stream exiting the reactor contains HFC-134a, unreacted starting materials, HCl, and byproducts.

3. Product Collection and Purification:

  • Pass the product stream through a condenser to liquefy the organic components.

  • The stream is then passed through a scrubbing solution (e.g., an aqueous alkali solution) to remove acidic gases like HCl and unreacted HF.[7]

  • The crude organic product can be collected in a cold trap.

  • Further purification is typically required, often involving distillation to separate HFC-134a from byproducts. Due to the close boiling points of some impurities, specialized techniques like extractive distillation may be necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification catalyst_prep Catalyst Preparation (e.g., Cr2O3) catalyst_activation Catalyst Activation (N2, then HF) catalyst_prep->catalyst_activation reactor Fixed-Bed Reactor catalyst_activation->reactor condenser Condensation reactor->condenser TCE_feed TCE Feed TCE_feed->reactor HF_feed HF Feed HF_feed->reactor scrubber Acid Scrubbing (HCl, HF removal) condenser->scrubber distillation Distillation scrubber->distillation final_product Pure HFC-134a distillation->final_product

Caption: Experimental workflow for HFC-134a synthesis.

troubleshooting_logic cluster_conversion Conversion Issues cluster_selectivity Selectivity Issues start Low HFC-134a Yield check_conversion Is TCE Conversion Low? start->check_conversion check_selectivity Is Selectivity Poor? start->check_selectivity catalyst_deactivation Catalyst Deactivation? check_conversion->catalyst_deactivation Yes reaction_conditions Suboptimal Conditions? catalyst_deactivation->reaction_conditions No regenerate_catalyst Regenerate Catalyst catalyst_deactivation->regenerate_catalyst Yes optimize_conditions Optimize T, P, Molar Ratio reaction_conditions->optimize_conditions Yes temp_too_high Temperature Too High? check_selectivity->temp_too_high Yes contact_time Contact Time Incorrect? temp_too_high->contact_time No lower_temp Lower Reaction Temperature temp_too_high->lower_temp Yes adjust_flow Adjust Flow Rates contact_time->adjust_flow Yes

Caption: Troubleshooting logic for low HFC-134a yield.

References

Optimizing Synthesis of 1,1,2,2-Tetrafluoroethane: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the industrial-scale synthesis and optimization of 1,1,2,2-tetrafluoroethane (HFC-134) is limited. The following technical support guide is constructed based on available laboratory-scale synthesis data for this compound and extrapolated troubleshooting guidance from the well-documented synthesis of its isomer, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). Researchers should validate these recommendations in their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory method for synthesizing this compound?

A laboratory-scale synthesis of this compound involves the reaction of 1,1,2,2-tetrabromoethane (B165195) with silver difluoride (AgF₂). The reaction requires elevated temperatures to proceed effectively.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound using silver difluoride?

The synthesis of this compound from 1,1,2,2-tetrabromoethane using silver difluoride typically requires a reaction temperature of 150 °C to ensure the completion of the fluorination.[1] At lower temperatures, such as 80 °C, the reaction may only partially fluorinate the starting material, yielding intermediates like 1,1-dibromo-2,2-difluoroethane.[1]

Q3: What are potential challenges in the synthesis of this compound?

Based on general knowledge of fluorination reactions, potential challenges include:

  • Incomplete reaction: The reaction may not go to completion, resulting in a mixture of partially fluorinated intermediates and the final product.

  • Byproduct formation: Isomerization or elimination reactions can lead to the formation of undesired byproducts.

  • Catalyst/Reagent handling: Silver difluoride is a strong fluorinating agent and requires careful handling in a dry, inert atmosphere.

  • Product purification: Separating this compound from unreacted starting materials, intermediates, and byproducts can be challenging due to similar physical properties.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques such as:

  • Gas Chromatography (GC): To analyze the composition of the reaction mixture and identify the presence of starting materials, intermediates, and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to characterize the structure of the products and determine the conversion of the starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no conversion of starting material 1. Reaction temperature is too low.2. Insufficient amount of fluorinating agent (AgF₂).3. Deactivation of the fluorinating agent due to moisture.1. Increase the reaction temperature to the recommended 150 °C.[1]2. Ensure a stoichiometric excess of AgF₂ is used.3. Handle AgF₂ in a dry, inert atmosphere (e.g., a glovebox) and use anhydrous solvents.
Formation of partially fluorinated intermediates 1. Reaction temperature is not optimal.2. Insufficient reaction time.1. Gradually increase the reaction temperature and monitor the product distribution by GC.2. Increase the reaction time and monitor for the disappearance of intermediate peaks in the chromatogram.
Presence of undesired byproducts (e.g., isomers) 1. High reaction temperatures may promote isomerization.2. Presence of impurities in starting materials or reagents.1. Optimize the reaction temperature to maximize the yield of the desired isomer while minimizing others.2. Ensure the purity of starting materials and reagents before use.
Difficulty in product purification Close boiling points of the product and impurities.Employ fractional distillation or preparative gas chromatography for separation.

Experimental Protocols

Synthesis of this compound from 1,1,2,2-Tetrabromoethane

This protocol is based on the laboratory-scale synthesis of this compound isotopomers.

Materials:

  • 1,1,2,2-tetrabromoethane

  • Silver difluoride (AgF₂)

  • Reaction vessel suitable for high temperatures and pressures

  • Heating and temperature control system

  • Product collection system (e.g., cold trap)

Procedure:

  • In a dry, inert atmosphere, charge the reaction vessel with silver difluoride.

  • Evacuate the vessel and heat to remove any residual moisture.

  • Introduce 1,1,2,2-tetrabromoethane into the reaction vessel.

  • Heat the reaction mixture to 150 °C.[1]

  • Maintain the reaction at this temperature for a sufficient time to ensure complete conversion.

  • The gaseous product, this compound, is collected in a cold trap cooled with a suitable coolant (e.g., liquid nitrogen).

  • The collected product can then be purified using techniques like fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis start Start prep_reagents Prepare Anhydrous Silver Difluoride start->prep_reagents prep_reactor Prepare and Dry Reaction Vessel start->prep_reactor charge_reagents Charge Reactor with AgF₂ and 1,1,2,2-Tetrabromoethane prep_reactor->charge_reagents heat_reaction Heat to 150°C charge_reagents->heat_reaction run_reaction Maintain Temperature and Monitor heat_reaction->run_reaction collect_product Collect Gaseous Product in Cold Trap run_reaction->collect_product purify_product Purify by Fractional Distillation collect_product->purify_product analyze_product Analyze by GC/NMR purify_product->analyze_product end End analyze_product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem Identified: Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Byproduct Formation start->cause2 cause3 Reagent Deactivation start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Check Reagent Purity cause2->solution2b solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1,1,1,2-Tetrafluoroethane (HFC-134a)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). Note that while the user specified 1,1,2,2-tetrafluoroethane (HFC-134), the vast majority of technical literature and applications, particularly in pharmaceuticals as a propellant, refer to its isomer, 1,1,1,2-tetrafluoroethane (HFC-134a). This guide will focus on HFC-134a, as it is the more commercially significant compound with more readily available purification data.

Troubleshooting Guides and FAQs

Q1: What are the common impurities found in commercial grades of HFC-134a?

A1: Commercial HFC-134a can contain a variety of impurities stemming from the manufacturing process. These can include other fluorocarbons, chlorofluorocarbons (CFCs), and hydrochlorofluorocarbons (HCFCs). One of the most critical impurities, especially for pharmaceutical applications due to its toxicity, is 1-chloro-2,2-difluoroethylene (HCFC-1122).[1][2] Other potential impurities can include the isomer this compound (HFC-134), though it is difficult to separate due to a close boiling point.[3]

Q2: How can I detect and quantify impurities in my HFC-134a sample?

A2: Gas chromatography (GC) is the most common and effective method for analyzing the purity of HFC-134a.[4][5] For routine monitoring, a GC system with a Flame Ionization Detector (FID) can be used. For more detailed analysis and identification of unknown impurities, a GC coupled with a Mass Spectrometer (GC/MS) or an Atomic Emission Detector (GC/AED) is recommended.[6][7] The use of a capillary column is also a common practice for better separation of volatile impurities.[4]

Q3: My HFC-134a is intended for use in a medical aerosol, what specific impurities should I be concerned about?

A3: For medical applications, such as in metered-dose inhalers, the purity of HFC-134a must be exceptionally high.[1] The presence of 1-chloro-2,2-difluoroethylene (HCFC-1122) is a significant concern due to its toxicity and must be reduced to very low levels, often below 5 ppm or even 2 ppm.[1][8] Therefore, a "polishing" or further purification step is often necessary for pharmaceutical-grade HFC-134a.[1]

Q4: I am having difficulty separating HFC-134a from its isomer, HFC-134, using conventional distillation. What alternative methods can I use?

A4: Due to their very close boiling points (-26.5°C for HFC-134a and -19.7°C for HFC-134), separating these isomers by conventional distillation is challenging.[3] Extractive distillation using an alcohol such as methanol, ethanol, or propanol (B110389) as an extractive agent is an effective method for this separation.[3]

Q5: How can I remove the toxic impurity 1-chloro-2,2-difluoroethylene (HCFC-1122) from my HFC-134a?

A5: Several methods are effective for removing HCFC-1122:

  • Adsorption: Using zeolite molecular sieves with pore diameters between 3.8 and 4.8 Angstroms is a preferred method. Zeolite AW-500 (calcium chabazite) and strontium-exchanged zeolites are particularly effective.[1][8]

  • Chemical Conversion: The HFC-134a containing HCFC-1122 can be heated with hydrogen fluoride (B91410) in the liquid phase. This process converts the HCFC-1122 into other compounds that are easier to separate.[1]

  • Catalytic Conversion: Contacting the impure HFC-134a with a chromium catalyst in the presence of hydrogen fluoride at temperatures between 100-275°C can also reduce the HCFC-1122 content.[9]

Q6: Are there any specific safety precautions I should take when purifying HFC-134a?

A6: Yes, safety is paramount. HFC-134a is a liquefied gas under pressure.[10]

  • Always work in a well-ventilated area.

  • Use equipment specifically designed for handling pressurized gases.

  • Protect cylinders from physical damage.

  • Avoid contact with the liquid form, as it can cause frostbite.

  • Be aware that at high temperatures (in excess of 250°C), HFC-134a can decompose and emit toxic gases like hydrogen fluoride and carbonyl fluoride.[11]

Data Presentation

Table 1: Common Impurities in 1,1,1,2-Tetrafluoroethane (HFC-134a)

ImpurityChemical FormulaBoiling Point (°C)Typical Concerns
1-chloro-2,2-difluoroethylene (HCFC-1122)C2HClF2-17.7High toxicity, must be removed for pharmaceutical use.[2]
This compound (HFC-134)C2H2F4-19.7Difficult to separate by conventional distillation.[3]
Dichlorodifluoromethane (CFC-12)CCl2F2-29.8Environmental concerns (ozone depletion).
Other Chlorofluorocarbons (CFCs)VariesVariesEnvironmental concerns and potential toxicity.
Other Hydrochlorofluorocarbons (HCFCs)VariesVariesEnvironmental concerns and potential toxicity.

Table 2: Efficacy of Purification Methods for HCFC-1122

Purification MethodTypical Starting ConcentrationTypical Final ConcentrationReference
Adsorption with Zeolite AW-500> 20 ppm< 5 ppm[1]
Adsorption with Strontium-exchanged Zeolites10 - 10,000 ppm< 2 ppm[8]
Liquid Phase Reaction with HF22 mg in sampleReduced by 0.34% by volume[1]

Experimental Protocols

Protocol: Purity Analysis of HFC-134a by Gas Chromatography (GC-FID)

This protocol outlines a general procedure for determining the purity of HFC-134a using a gas chromatograph with a flame ionization detector (FID).

1. Objective: To quantify the concentration of organic impurities in a sample of 1,1,1,2-tetrafluoroethane.

2. Materials and Equipment:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for separating volatile fluorocarbons (e.g., a porous layer open tubular (PLOT) column)

  • Gas-tight syringe for sample injection

  • HFC-134a sample

  • High-purity helium or nitrogen as carrier gas

  • Calibration standards for known impurities (if available)

3. GC Conditions (Example):

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/minute to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas Flow Rate: 1-2 mL/minute

  • Injection Volume: 100 µL - 1 mL (depending on sample phase and concentration)

4. Procedure:

  • System Preparation: Ensure the GC-FID system is leak-free and has been conditioned according to the manufacturer's instructions.

  • Sampling: Carefully draw a vapor-phase sample of the HFC-134a into a gas-tight syringe from the sample cylinder.[4]

  • Injection: Inject the sample into the GC injector port.

  • Data Acquisition: Start the data acquisition software and run the GC analysis according to the specified temperature program.

  • Peak Identification: Identify the peaks in the chromatogram based on their retention times. The major peak will be HFC-134a. Compare the retention times of other peaks to those of known impurity standards.

  • Quantification: If calibration standards are not available, the concentration of impurities can be estimated using the principle of effective carbon numbers. The organic purity is calculated by subtracting the sum of the individual impurity concentrations from 100%.[4]

5. Data Analysis:

  • Calculate the area of each impurity peak.

  • Determine the concentration of each impurity using a calibration curve or by area percent normalization.

  • Report the purity of the HFC-134a sample and the concentration of each identified impurity.

Visualizations

troubleshooting_workflow start Unexpected Peak in GC Analysis check_retention Check Retention Time Against Known Impurities start->check_retention is_known Is the Impurity Known? check_retention->is_known identify_ms Perform GC/MS Analysis for Identification is_known->identify_ms No is_toxic Is the Impurity Toxic or Reactive? is_known->is_toxic Yes identify_ms->is_toxic select_purification Select Appropriate Purification Method is_toxic->select_purification Yes ignore If Below Threshold, Document and Monitor is_toxic->ignore No document Document Findings and Re-analyze select_purification->document ignore->document purification_workflow start Crude HFC-134a distillation Conventional Distillation start->distillation analysis1 GC Analysis distillation->analysis1 extractive_distillation Extractive Distillation (with alcohol) analysis2 GC Analysis extractive_distillation->analysis2 adsorption Adsorption (Zeolite Molecular Sieves) analysis3 GC Analysis adsorption->analysis3 final_product High-Purity HFC-134a analysis1->extractive_distillation Close-boiling impurities present analysis2->adsorption HCFC-1122 present analysis3->final_product purification_methods cluster_impurities Impurities cluster_methods Purification Methods hfc134a Impure HFC-134a hcfc1122 HCFC-1122 hfc134a->hcfc1122 hfc134 HFC-134 (isomer) hfc134a->hfc134 cfcs CFCs & other HCFCs hfc134a->cfcs zeolites Zeolite Adsorption zeolites->hcfc1122 Removes extractive_dist Extractive Distillation extractive_dist->hfc134 Removes distillation Conventional Distillation distillation->cfcs Removes (some)

References

Technical Support Center: Synthesis of 1,1,2,2-Tetrafluoroethane (HFC-134a)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-Tetrafluoroethane (HFC-134a). The primary focus is on addressing common issues related to byproduct formation during the synthesis process, particularly via the hydrofluorination of trichloroethylene (B50587) (TCE).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of HFC-134a, with a focus on identifying and mitigating the formation of unwanted byproducts.

Issue: High Levels of Pentafluoroethane (HFC-125) Detected

  • Question: Our analysis shows a significant amount of Pentafluoroethane (HFC-125) in our final product. What are the likely causes and how can we reduce its formation?

  • Answer: The formation of HFC-125 is a common issue and is primarily a result of over-fluorination of the desired product or intermediates.

    • Probable Causes:

      • Excessive Reaction Temperature: Higher temperatures can provide the activation energy needed for the further fluorination of HFC-134a to HFC-125.

      • High Hydrogen Fluoride (HF) to Trichloroethylene (TCE) Ratio: An excess of the fluorinating agent can drive the reaction towards more highly fluorinated products.

      • Prolonged Residence Time: Allowing the reactants and products to remain in the reactor for too long increases the probability of side reactions, including over-fluorination.

      • Catalyst Activity: Certain catalyst formulations or aged catalysts may exhibit higher selectivity towards HFC-125.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Gradually decrease the reaction temperature in small increments while monitoring the conversion of TCE and the selectivity towards HFC-134a.

      • Adjust Reactant Ratio: Reduce the molar ratio of HF to TCE. This should be done carefully to avoid incomplete conversion of the starting material.

      • Control Residence Time: Increase the flow rate of the reactants through the reactor to shorten the residence time.

      • Evaluate Catalyst Performance: If the issue persists, consider regenerating or replacing the catalyst. Investigating alternative catalyst compositions with higher selectivity for HFC-134a may also be beneficial.

Issue: Presence of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) in the Product Stream

  • Question: We are detecting 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) as a significant impurity. What is the formation mechanism and how can we minimize it?

  • Answer: HCFC-124 is an intermediate in some synthesis routes and its presence in the final product often indicates incomplete reaction or side reactions.

    • Probable Causes:

      • Incomplete Hydrodechlorination: In synthesis routes that involve a hydrodechlorination step, the presence of HCFC-124 suggests this reaction has not gone to completion.

      • Side Reactions from Impurities in Feedstock: Impurities in the trichloroethylene feedstock can lead to the formation of chlorinated byproducts.

      • Reaction with HCl: The hydrogen chloride (HCl) produced during the main reaction can potentially react with intermediates to form chlorinated species like HCFC-124 under certain conditions.

    • Troubleshooting Steps:

      • Optimize Hydrodechlorination Conditions: If your synthesis involves this step, review and optimize the temperature, pressure, and catalyst to favor the complete conversion of HCFC-124.

      • Ensure Feedstock Purity: Analyze the TCE feedstock for any impurities that could contribute to the formation of HCFC-124 and consider purification if necessary.

      • Efficient HCl Removal: Implement an effective in-situ or downstream removal process for HCl to minimize its participation in side reactions.

Issue: Formation of Olefinic Byproducts (e.g., 1-chloro-2,2-difluoroethylene - HCFC-1122)

  • Question: Our product is contaminated with olefinic impurities, particularly HCFC-1122. Why is this happening and what are the control measures?

  • Answer: The formation of unsaturated byproducts like HCFC-1122 is often due to elimination reactions occurring at high temperatures.

    • Probable Causes:

      • High Reaction Temperatures: Elevated temperatures can promote the elimination of HF or HCl from saturated intermediates or the final product.

      • "Hot Spots" in the Reactor: Uneven temperature distribution within the reactor can create localized areas of high temperature, leading to increased formation of olefins.

      • Catalyst Deactivation or Coking: Deactivated catalyst surfaces or the presence of carbon deposits (coke) can alter the reaction pathways and favor elimination reactions.

    • Troubleshooting Steps:

      • Precise Temperature Control: Ensure uniform and accurate temperature control throughout the reactor bed. The use of a fluidized bed reactor can help in maintaining a consistent temperature profile.

      • Catalyst Management: Regularly monitor the catalyst activity and regenerate or replace it as needed to prevent coking and deactivation.

      • Feed Purification: Ensure that the feed streams are free of impurities that could act as catalysts or precursors for olefin formation.

Frequently Asked Questions (FAQs)

Synthesis and Byproduct Formation

  • Q1: What are the most common byproducts in the synthesis of HFC-134a from trichloroethylene?

    • A1: The most frequently encountered byproducts include Pentafluoroethane (HFC-125), 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124), 1,1,1-trifluoroethane (B1214931) (HFC-143a), and various olefinic compounds such as 1-chloro-2,2-difluoroethylene (HCFC-1122).[1]

  • Q2: How does the reaction temperature influence the formation of byproducts?

    • A2: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity towards HFC-134a. Excessive temperatures promote over-fluorination to HFC-125 and elimination reactions that form unsaturated impurities.

  • Q3: What is the role of the catalyst in controlling byproduct formation?

    • A3: The catalyst plays a crucial role in determining the selectivity of the reaction. An ideal catalyst will have high activity for the desired fluorination steps while minimizing side reactions such as over-fluorination, hydrodechlorination, and elimination. Catalyst deactivation can lead to a significant increase in byproduct formation.

Data Presentation: Byproduct Distribution

The following table summarizes typical byproduct distribution under different reaction conditions. Note that these values are illustrative and can vary significantly based on the specific catalyst, reactor design, and other process parameters.

ByproductTypical Concentration (mol%) at Moderate Temperature (e.g., 300-350°C)Typical Concentration (mol%) at High Temperature (e.g., >400°C)
Pentafluoroethane (HFC-125)< 1%2-5% or higher
1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124)1-3%< 1% (may be consumed at higher T)
1,1,1-trifluoroethane (HFC-143a)< 0.5%0.5-1.5%
Olefinic Impurities (e.g., HCFC-1122)< 0.1%0.5-2% or higher

Experimental Protocols

Protocol 1: Analysis of HFC-134a Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of byproducts in a sample of HFC-134a.

  • 1. Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • Capillary column suitable for the separation of volatile fluorocarbons (e.g., a PLOT column or a column with a trifluoropropyl stationary phase).

    • Gas sampling valve or a gas-tight syringe for sample introduction.

  • 2. Reagents and Standards:

    • High-purity helium or hydrogen as the carrier gas.

    • Certified reference standards of HFC-134a and potential byproducts (HFC-125, HCFC-124, HFC-143a, HCFC-1122, etc.).

  • 3. GC-MS Conditions (Example):

    • Inlet Temperature: 200 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Final hold: 5 minutes at 200 °C.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • MSD Transfer Line Temperature: 220 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • 4. Procedure:

    • Sample Preparation: Gaseous samples are typically introduced directly into the GC using a gas sampling loop. Liquid samples should be vaporized before injection.

    • Calibration: Prepare a series of calibration standards by diluting the certified reference materials in a suitable solvent or inert gas. Inject these standards to generate a calibration curve for each analyte.

    • Sample Analysis: Inject the HFC-134a sample into the GC-MS system under the same conditions used for the calibration standards.

    • Data Analysis:

      • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of the reference standards and library data.

      • Quantify the amount of each byproduct by using the calibration curves generated in step 4.2.

  • 5. Quality Control:

    • Run a blank sample (e.g., pure nitrogen) to check for system contamination.

    • Inject a known quality control sample to verify the accuracy and precision of the analysis.

Mandatory Visualizations

Synthesis_Byproduct_Pathway TCE Trichloroethylene (TCE) HFC133a 1,1,1-Trifluoro-2-chloroethane (HCFC-133a) TCE->HFC133a + HF HF Hydrogen Fluoride (HF) HF->HFC133a HFC134a This compound (HFC-134a) (Desired Product) HFC133a->HFC134a + HF HCFC124 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) (Incomplete Reaction/Side Product) HFC133a->HCFC124 Side Reaction HCFC1122 1-chloro-2,2-difluoroethylene (HCFC-1122) (Elimination) HFC133a->HCFC1122 - HCl (High Temp) HFC125 Pentafluoroethane (HFC-125) (Over-fluorination) HFC134a->HFC125 + HF (High Temp)

Caption: Reaction pathway for HFC-134a synthesis from TCE and common byproduct formation routes.

Troubleshooting_Workflow start High Byproduct Level Detected identify Identify Major Byproduct(s) (e.g., HFC-125, HCFC-124, HCFC-1122) start->identify check_temp Check Reaction Temperature identify->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp Too High/Low check_ratio Check HF:TCE Ratio check_temp->check_ratio Optimal reanalyze Re-analyze Product Purity adjust_temp->reanalyze adjust_ratio Adjust Reactant Ratio check_ratio->adjust_ratio Too High check_residence Check Residence Time check_ratio->check_residence Optimal adjust_ratio->reanalyze adjust_flow Adjust Flow Rate check_residence->adjust_flow Too Long check_catalyst Evaluate Catalyst Performance check_residence->check_catalyst Optimal adjust_flow->reanalyze regen_catalyst Regenerate/Replace Catalyst check_catalyst->regen_catalyst Deactivated check_catalyst->reanalyze Active regen_catalyst->reanalyze

Caption: A logical workflow for troubleshooting high byproduct levels in HFC-134a synthesis.

References

troubleshooting guide for using HFC-134a as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1,1,2-Tetrafluoroethane (HFC-1.34a) as a solvent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is HFC-1.34a and why is it used as a solvent?

A1: HFC-1.34a, or 1,1,1,2-Tetrafluoroethane, is a hydrofluorocarbon.[1] It is a colorless, non-flammable gas at room temperature that is typically handled as a liquid under its own vapor pressure.[2] Its utility as a solvent stems from its unique properties, including its ability to dissolve a range of organic compounds, its non-flammability, and its ease of removal from extracts due to its low boiling point (-26.3 °C).[2] It is often considered a greener alternative to some traditional organic solvents as it does not deplete the ozone layer, though it does have a high global warming potential.[3]

Q2: What are the primary safety concerns when working with HFC-1.34a in a laboratory setting?

A2: While HFC-1.34a has low toxicity, several safety precautions are crucial:

  • High Pressure: HFC-1.34a is handled as a liquefied gas, requiring pressure-rated equipment. Ensure all vessels, tubing, and fittings can safely withstand the solvent's vapor pressure at your operating temperatures.

  • Asphyxiation Risk: As a gas heavier than air, HFC-1.34a can displace oxygen in poorly ventilated areas, leading to a risk of asphyxiation. Always work in a well-ventilated fume hood.

  • Frostbite: Rapid evaporation of liquid HFC-1.34a can cause severe frostbite upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.

  • Thermal Decomposition: At temperatures exceeding 370°C (698°F), HFC-1.34a can decompose into toxic gases such as hydrogen fluoride (B91410) (HF) and carbonyl fluoride.[1][4] Avoid contact with open flames or very hot surfaces.

Q3: What is the environmental impact of using HFC-1.34a?

A3: HFC-1.34a has zero ozone depletion potential (ODP), making it a favorable alternative to older chlorofluorocarbon (CFC) solvents.[3] However, it has a high global warming potential (GWP), meaning it is a potent greenhouse gas.[3] Therefore, it is critical to use closed systems to minimize releases into the atmosphere and to follow all local regulations regarding its use and disposal.

Troubleshooting Guide

Low Extraction Yield

Q: I am experiencing a lower than expected yield in my extraction. What are the possible causes and solutions?

A: Low extraction yield can be attributed to several factors:

  • Poor Solubility of Target Compound: HFC-1.34a is a relatively non-polar solvent. If your target compound has high polarity, its solubility in pure HFC-1.34a may be limited.

    • Solution: Consider the use of a co-solvent. The addition of a small percentage of a more polar solvent, such as ethanol, can significantly increase the solubility of many organic compounds.[5] Start with a low percentage (e.g., 1-5% v/v) and optimize as needed.

  • Insufficient Extraction Time or Solvent Volume: The extraction process may not be reaching equilibrium.

    • Solution: Increase the extraction time or the volume of HFC-1.34a used. For solid samples, ensure the solvent adequately penetrates the material. Grinding the sample to a smaller particle size can increase the surface area and improve extraction efficiency.

  • Pressure and Temperature Not Optimized: The solvent properties of HFC-1.34a are dependent on temperature and pressure.

    • Solution: Experiment with varying the temperature and pressure within the safe operating limits of your equipment. Increasing the temperature will generally increase the vapor pressure and can enhance solubility and extraction kinetics.

Material Compatibility Issues

Q: The seals in my extraction equipment are swelling, cracking, or failing. What could be the cause?

A: Material incompatibility is a common issue. HFC-1.34a can cause certain polymers and elastomers to swell, become brittle, or degrade.[6]

  • Incorrect Seal Material: Many common elastomers are not compatible with HFC-1.34a.

    • Solution: Consult a material compatibility chart. For applications with HFC-1.34a, materials like EPDM (Ethylene Propylene Diene Monomer) are often recommended.[6] Avoid using materials known to be incompatible. It is crucial to verify the compatibility of all wetted parts in your system, including O-rings, gaskets, and tubing.

Solvent Recovery and Purity

Q: I am having difficulty completely removing the HFC-1.34a from my extract.

A: Due to its low boiling point, HFC-1.34a is generally easy to remove. However, residual solvent can be an issue, especially with viscous or waxy extracts.

  • Inefficient Evaporation: Simple evaporation at atmospheric pressure may not be sufficient for complete removal.

    • Solution: A gentle warming of the extract (e.g., in a water bath) while purging with an inert gas like nitrogen can facilitate the evaporation of residual HFC-1.34a. For heat-sensitive compounds, a vacuum oven at a slightly elevated temperature can be effective. A post-extraction purge of the system is a standard procedure to reduce residual solvent to very low levels.[1]

Q: My recovered HFC-1.34a seems to be contaminated. How can I purify it for reuse?

A: Contamination can occur from co-extracted materials or reactions with the solvent.

  • Solution: Distillation is the most effective method for purifying recovered HFC-1.34a. A simple distillation setup can be used to separate the volatile HFC-1.34a from non-volatile contaminants. Ensure the distillation apparatus is designed for handling pressurized liquids and that all safety precautions are followed.

Data Presentation

Table 1: Physical and Chemical Properties of HFC-1.34a

PropertyValue
Chemical FormulaCH₂FCF₃
Molar Mass102.03 g/mol
Boiling Point (at 1 atm)-26.3 °C (-15.3 °F)
Vapor Pressure (at 20 °C)5.7 bar (82.7 psi)[2]
Liquid Density (at 25 °C)1.207 g/cm³
Solubility in Water (at 25 °C, 1 atm)0.15 % w/w
Ozone Depletion Potential (ODP)0[3]
Global Warming Potential (GWP, 100-year)1430[3]
FlammabilityNon-flammable

Table 2: Solubility of Selected Compounds in HFC-1.34a

CompoundSolubility in pure HFC-1.34aEffect of Ethanol Co-solvent (20% w/w)
Various solid organic solutesRanged over four orders of magnitudeSolubilization increased by 1.3 to 99.4 times[5]
Unsaturated carboxylic acidsOne to two orders of magnitude greater than in CO₂ under comparable conditions-
THC (Tetrahydrocannabinol)Low solubility, requiring a large volume of solvent-
Waxes and LipidsLess miscible compared to butane[4]-

Experimental Protocols

General Protocol for Solid-Liquid Extraction using HFC-1.34a

This protocol outlines a general procedure for performing a solid-liquid extraction in a laboratory setting using a closed-loop extraction system.

Materials:

  • Dried and ground solid material for extraction

  • HFC-1.34a (refrigerant-grade or higher)

  • Closed-loop extraction system (pressure-rated vessel, collection chamber, recovery pump, and necessary valves and tubing)

  • Personal Protective Equipment (PPE): safety goggles, cryogenic gloves, lab coat

Procedure:

  • System Preparation: Ensure the extraction system is clean, dry, and has been leak-tested.

  • Loading the Sample: Pack the dried and ground solid material into the material column of the extractor. Do not pack too tightly to avoid restricting solvent flow.

  • Assembly: Securely assemble the extraction system according to the manufacturer's instructions.

  • Evacuation: Evacuate the entire system using a vacuum pump to remove air and moisture. This is critical for safety and to prevent contamination.

  • Solvent Introduction: Introduce liquid HFC-1.34a from the storage cylinder into the material column. The amount of solvent will depend on the size of the column and the nature of the material being extracted.

  • Extraction: Allow the HFC-1.34a to soak the material for a predetermined amount of time (the "soak time"). This can range from minutes to hours depending on the target compound and material.

  • Collection: Open the valve between the material column and the collection chamber. The pressure difference will cause the solvent, now containing the extracted compounds, to flow into the collection chamber.

  • Solvent Recovery: Gently heat the collection chamber (e.g., using a water bath) to vaporize the HFC-1.34a. Use the recovery pump to draw the HFC-1.34a vapor from the collection chamber, re-pressurize it, and return it to the storage cylinder or back into the material column for further extraction cycles.

  • Final Purge: After the majority of the solvent has been recovered, perform a final purge of the system with an inert gas (e.g., nitrogen) to remove any remaining HFC-1.34a vapor from the extract.

  • Sample Collection: Carefully open the collection chamber (ensure it is at atmospheric pressure) and collect the extract.

Mandatory Visualization

HFC134a_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery & Collection prep_sample Prepare & Load Solid Sample assemble_system Assemble & Leak Test Extraction System prep_sample->assemble_system evacuate_system Evacuate System (Vacuum) assemble_system->evacuate_system intro_solvent Introduce Liquid HFC-134a evacuate_system->intro_solvent soak_material Soak Material intro_solvent->soak_material collect_extract Collect Solvent & Extract soak_material->collect_extract recover_solvent Recover HFC-134a (Evaporation & Condensation) collect_extract->recover_solvent purge_system Final System Purge (Inert Gas) recover_solvent->purge_system collect_product Collect Final Extract purge_system->collect_product

Caption: Workflow for a typical solid-liquid extraction using HFC-1.34a.

References

Technical Support Center: Production of 1,1,1,2-Tetrafluoroethane (HFC-134a)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and improve reaction yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for HFC-134a?

A1: The most common industrial production method is the hydrofluorination of trichloroethylene (B50587) (TCE).[1][2][3] This process can be carried out using liquid-phase, gas-phase, or a combination gas-liquid phase method.[1][2][3] The reaction typically proceeds in two main steps:

  • Addition and Substitution: Trichloroethylene (TCE) reacts with anhydrous hydrogen fluoride (B91410) (HF) to produce the intermediate 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[1][4]

  • Fluorination: The intermediate HCFC-133a is further fluorinated with HF to yield the final product, 1,1,1,2-tetrafluoroethane (HFC-134a).[1][4]

Another, less common, route involves the fluorination of tetrachloroethylene.[5]

Q2: What catalysts are typically used in HFC-134a synthesis?

A2: The choice of catalyst depends on the reaction phase:

  • Gas-Phase Reactions: These processes predominantly use solid-phase catalysts based on chromium, such as chromium oxide or halogenated chromium oxide.[1][6]

  • Liquid-Phase Reactions: Liquid-phase halogen exchange often employs catalysts like antimony(V) chlorides (e.g., antimony pentachloride) or tin(IV) chlorofluorides.[1][2]

Q3: What are the major challenges affecting the yield of HFC-134a?

A3: The primary challenges include:

  • Equilibrium Limitation: The second step of the reaction (HCFC-133a to HFC-134a) is an equilibrium reaction, which can result in low single-pass conversion rates, often around 20% in the gas phase.[1] To improve the overall yield, industrial processes often use a continuous cycle to recycle unreacted materials.[1][3]

  • Catalyst Deactivation: Catalysts can lose activity over time due to coking (deposition of carbonaceous materials) or poisoning from impurities in the feedstock.[7]

  • Byproduct Formation: The synthesis can produce undesirable byproducts, such as 1-chloro-2,2-difluoroethylene (HCFC-1122), which is toxic and has a boiling point close to HFC-134a, making separation difficult.[8][9]

  • Corrosion: The use of hydrogen fluoride, especially at high temperatures, can lead to equipment corrosion.[1]

Troubleshooting Guide: Low Reaction Yield

This guide addresses specific issues that can lead to low yields during the synthesis of HFC-134a.

Problem 1: Low or no conversion of the starting material (Trichloroethylene).

  • Possible Cause: Inactive Catalyst (Liquid Phase).

    • Solution: For liquid-phase reactions using antimony pentachloride, ensure the catalyst has not been deactivated by moisture. Use anhydrous reactants and solvents. The mass ratio of hydrogen fluoride to antimony pentachloride catalyst should typically be in the range of 0.5 to 15.[2]

  • Possible Cause: Inappropriate Reaction Conditions (Liquid Phase).

    • Solution: Verify the reaction temperature and pressure. For the liquid-phase synthesis of HCFC-133a, the temperature is typically maintained between 30–100 °C and the pressure between 0.3–1.3 MPa.[2]

  • Possible Cause: Insufficient Catalyst Activity (Gas Phase).

    • Solution: Ensure the chromium-based catalyst is properly activated. The reaction temperature for the first step is generally lower than the second, often in the range of 200-400 °C.[10]

Problem 2: Low conversion of the intermediate (HCFC-133a) to HFC-134a.

  • Possible Cause: Equilibrium Limitations.

    • Solution: The conversion of HCFC-133a to HFC-134a is an equilibrium-limited and endothermic reaction.[4] To shift the equilibrium towards the product, consider increasing the reaction temperature. Gas-phase fluorination is often conducted at temperatures between 350–380 °C.[1] Another strategy is to increase the molar ratio of HF to HCFC-133a, typically ranging from 2:1 to 6:1.[11]

  • Possible Cause: Catalyst Deactivation.

    • Solution: Impurities in the HCFC-133a feed can poison the gas-phase catalyst. Purifying the intermediate before the second fluorination step can prolong catalyst life and improve yield.[2] Specifically, removing any unsaturated hydrocarbon impurities is crucial.[2]

  • Possible Cause: Insufficient Contact Time.

    • Solution: Optimize the flow rate of reactants over the catalyst bed. A typical contact time in gas-phase reactions is between 5 to 30 seconds at a pressure of 5 to 20 bar.[10]

Problem 3: Poor selectivity and high levels of byproducts.

  • Possible Cause: Formation of Olefinic Impurities (e.g., HCFC-1122).

    • Solution: The formation of 1-chloro-2,2-difluoroethylene (HCFC-1122) can occur through a dehydrofluorination side reaction.[9] Optimizing reaction temperature can minimize this. Post-synthesis purification is often necessary. One method involves heating the product mixture with HF in the liquid phase without a catalyst to convert HCFC-1122 back to HCFC-133a.[8] Another method uses zeolite molecular sieves for removal.[12]

  • Possible Cause: Over-fluorination or Isomerization.

    • Solution: Byproducts such as Pentafluoroethane (HFC-125) can form.[4] Adjusting the reaction temperature and contact time can help control selectivity. A lower temperature in the second stage generally favors the desired product.

Data Presentation: Reaction Parameters

The following tables summarize typical conditions for the synthesis of HFC-134a.

Table 1: Liquid-Phase Synthesis of Intermediate (HCFC-133a) from TCE

ParameterValueReference
CatalystAntimony Pentachloride (SbCl₅)[2]
Temperature30 - 100 °C[2]
Pressure0.3 - 1.3 MPa[2]
HF:Catalyst Mass Ratio0.5 - 15[2]

Table 2: Gas-Phase Synthesis of HFC-134a from HCFC-133a

ParameterValueReference
CatalystChromium-based[1]
Temperature280 - 450 °C (typically 350-380 °C)[1][10]
Pressure0.5 - 2.5 MPa (5 - 20 bar)[2][10]
HF:HCFC-133a Molar Ratio2:1 to 6:1[11]
Single-Pass Conversion~20%[1]

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of HFC-134a

This protocol describes a general laboratory-scale procedure for the gas-phase fluorination of 1,1,1-trifluoro-2-chloroethane (HCFC-133a).

  • Materials:

    • Chromium-based catalyst (e.g., activated chromium oxide).

    • Anhydrous Hydrogen Fluoride (HF).

    • Purified 1,1,1-trifluoro-2-chloroethane (HCFC-133a).

    • Inert gas (e.g., Nitrogen) for purging.

  • Apparatus:

    • Fixed-bed catalytic reactor (e.g., Inconel or Hastelloy tube).

    • Temperature controller and furnace.

    • Mass flow controllers for gases.

    • Pressure regulator.

    • Scrubbing system for acidic gases (e.g., aqueous KOH or NaOH solution).

    • Cold trap to collect the product.

    • Gas Chromatography (GC) system for analysis.

  • Procedure:

    • Catalyst Loading: Pack the reactor with the chromium-based catalyst.

    • System Purge: Purge the entire system with dry nitrogen to remove air and moisture.

    • Catalyst Activation: Heat the catalyst under a flow of nitrogen to the desired activation temperature (typically >300 °C). Then, introduce a flow of anhydrous HF to fluorinate and activate the catalyst surface.

    • Reaction: Set the reactor temperature to 350-380 °C and the pressure to 0.5-1.0 MPa.[1][2] Introduce pre-heated streams of HCFC-133a and anhydrous HF into the reactor at a specified molar ratio (e.g., 4:1 HF:HCFC-133a).

    • Product Collection: Pass the reactor effluent through a scrubbing solution to remove HCl and unreacted HF. The organic products are then collected in a cold trap (e.g., cooled with dry ice/acetone).

    • Analysis: Analyze the collected organic product using Gas Chromatography (GC) to determine the conversion of HCFC-133a and the selectivity to HFC-134a.

  • Work-up and Purification:

    • The crude product is typically a mixture of HFC-134a, unreacted HCFC-133a, and byproducts.

    • Fractional distillation is used to separate HFC-134a from the lower-boiling unreacted materials and higher-boiling byproducts.

Visualizations

Reaction_Pathway TCE Trichloroethylene (TCE) HF1 + 3 HF TCE->HF1 HCFC133a 1,1,1-Trifluoro- 2-chloroethane (HCFC-133a) HF1->HCFC133a Step 1 (Liquid or Gas Phase) HCl1 - 2 HCl HCFC133a->HCl1 HF2 + HF HCFC133a->HF2 Byproduct Byproducts (e.g., HCFC-1122) HCFC133a->Byproduct Side Reaction HFC134a 1,1,1,2-Tetrafluoroethane (HFC-134a) HF2->HFC134a Step 2 (Gas Phase, Equilibrium) HCl2 - HCl HFC134a->HCl2 Experimental_Workflow start Raw Materials (TCE, HF) step1 Step 1: Reaction (Synthesis of HCFC-133a) start->step1 sep1 Separation (Remove HCl, excess HF) step1->sep1 step2 Step 2: Reaction (Fluorination to HFC-134a) sep1->step2 crude Crude HFC-134a Product Stream step2->crude recycle Recycle Unreacted HCFC-133a & HF crude->recycle purify Purification (Scrubbing, Distillation) crude->purify final Pure HFC-134a purify->final Troubleshooting_Yield start Low HFC-134a Yield check_conv Check Conversion of Intermediate (HCFC-133a) start->check_conv low_conv Conversion is Low check_conv->low_conv cause_temp Cause: Temp Too Low? low_conv->cause_temp Yes cause_ratio Cause: HF Ratio Too Low? low_conv->cause_ratio Yes cause_cat Cause: Catalyst Deactivated? low_conv->cause_cat Yes high_conv Conversion is High, Yield is Still Low low_conv->high_conv No sol_temp Solution: Increase Temp (e.g., 350-380°C) cause_temp->sol_temp sol_ratio Solution: Increase HF:HCFC-133a Molar Ratio cause_ratio->sol_ratio sol_cat Solution: Purify Feedstock or Regenerate/Replace Catalyst cause_cat->sol_cat cause_byprod Cause: High Byproducts? high_conv->cause_byprod cause_loss Cause: Product Loss During Workup? high_conv->cause_loss sol_byprod Solution: Optimize Temp/Pressure for Selectivity cause_byprod->sol_byprod sol_loss Solution: Check Purification Steps (Distillation, Scrubbing) cause_loss->sol_loss

References

Technical Support Center: 1,1,2,2-Tetrafluoroethane Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with tetrafluoroethane (B1211177) isomers. This guide provides troubleshooting advice and frequently asked questions regarding the stability of 1,1,2,2-Tetrafluoroethane and its more common isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a), during experimental procedures.

A Note on Isomers: While your query specified this compound (HFC-134), the vast majority of available safety, stability, and application data pertains to its isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a, R-134a) . Due to its widespread use as a refrigerant and propellant, HFC-134a is the subject of extensive research.[1][2] This guide will focus primarily on the documented stability of HFC-134a, as its properties are well-characterized and can provide valuable insights for handling other tetrafluoroethane isomers. Information specific to this compound will be included where available.

Frequently Asked Questions (FAQs)

Q1: How stable is 1,1,1,2-Tetrafluoroethane under typical laboratory conditions?

A1: 1,1,1,2-Tetrafluoroethane is a chemically inert and non-reactive gas under standard temperature and pressure.[1][3] It is non-flammable and has low acute toxicity.[1][4] However, its stability can be compromised under specific conditions such as high temperatures, high pressures, and in the presence of certain materials.

Q2: What conditions can cause 1,1,1,2-Tetrafluoroethane to decompose?

A2: Decomposition can be initiated by several factors:

  • High Temperatures: Thermal decomposition can occur at elevated temperatures. While non-catalytic decomposition requires very high temperatures (above 750°C for significant rates), the process can begin at lower temperatures (240°C to 360°C) under pressure.[5][6][7]

  • Catalysts: The presence of catalysts, such as certain metals or metal oxides like γ-Al2O3, can significantly lower the temperature required for decomposition to around 600°C.[7][8]

  • Reactive Species: Reactive oxygen species can lower the energy barrier for decomposition.[5][6][8]

  • Strong Reagents: While generally inert, it can react violently with strong reducing agents like active metals.[3]

Q3: What are the primary products of thermal decomposition?

A3: The thermal decomposition of HFC-134a can produce a range of smaller fluorinated compounds. The most common closed-shell products include Trifluoroethylene (TrFE), hydrogen fluoride (B91410) (HF), methyl fluoride (CH3F), trifluoromethane (B1200692) (CHF3), difluoromethane (B1196922) (CH2F2), and carbon tetrafluoride (CF4).[5][9] In the atmosphere, degradation by hydroxyl radicals ultimately leads to trifluoroacetic acid, formic acid, hydrofluoric acid, and carbon dioxide.[10]

Q4: Are there materials that are incompatible with 1,1,1,2-Tetrafluoroethane?

A4: Yes. Avoid contact with strong oxidizing agents and strong reducing agents, such as very active metals.[3] At high temperatures, materials like aluminum can be rapidly deactivated through the formation of aluminum fluoride (AlF3).[6] It is crucial to verify the compatibility of all materials in your experimental setup, especially seals, gaskets, and vessel linings, at your intended operating temperatures and pressures.

Q5: What are the best practices for handling and storing 1,1,1,2-Tetrafluoroethane?

A5: Proper handling and storage are crucial to maintain stability and ensure safety.

  • Storage: Store cylinders in a cool, well-ventilated area, protected from sunlight and away from heat sources.[11][12] Avoid storing them with flammable substances or strong oxidants.[12]

  • Handling: Use in a well-ventilated area. Prevent the gas from leaking into the workplace air.[12] Use only equipment (e.g., regulators, tubing) specifically designed and rated for this gas and its supply pressure.[13] Avoid contact of the gas with open flames or very hot surfaces, as this can cause decomposition.[11][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving 1,1,1,2-Tetrafluoroethane.

Observed Problem Potential Cause Recommended Action
Unexpected peaks in GC-MS or other analytical readouts. Chemical degradation of HFC-134a due to excessive temperature, pressure, or catalytic activity from the apparatus.1. Verify the maximum operating temperature of your system was not exceeded.2. Analyze a pure sample of your HFC-134a supply to rule out contamination.3. Cross-reference unexpected peaks with known decomposition products like TrFE, HF, and other fluorocarbons.[5][9]4. Evaluate all materials in contact with the gas for potential catalytic activity.
Pressure increase in a closed, heated system beyond theoretical calculations. Gas decomposition is producing additional moles of gaseous products.1. Immediately and safely reduce the system temperature and pressure.2. Do not operate the system until the cause is identified.3. Analyze the headspace gas to identify decomposition products.4. Review the experimental protocol to ensure temperature and pressure limits were not exceeded.
Corrosion, pitting, or discoloration of the experimental vessel or components. Formation of corrosive decomposition products, such as hydrogen fluoride (HF), from the reaction of HFC-134a with moisture or other substances.1. Safely decommission the apparatus.2. Inspect all components for signs of chemical attack.3. Consider using materials with higher resistance to acidic fluoride compounds.4. Ensure the system is scrupulously dry before introducing HFC-134a, as moisture can facilitate the formation of corrosive acids.[6]
Inconsistent or non-reproducible experimental results. Partial degradation of HFC-134a is altering the chemical environment. This could be due to "hot spots" in the reactor or gradual catalyst activation/deactivation.1. Improve temperature monitoring and control within your experimental setup.2. Check for catalyst deactivation, which can occur due to surface fluorination.[6]3. Ensure the purity of the incoming HFC-134a stream is consistent between runs.

Quantitative Data Summary

The following tables summarize key data regarding the stability and properties of 1,1,1,2-Tetrafluoroethane.

Table 1: Thermal Decomposition Conditions

ConditionTemperature for DecompositionCatalystKey FindingsReference
Non-Catalytic Pyrolysis> 500°C (initial), > 750°C (significant)NoneHigh temperatures are required for decomposition without a catalyst.[7][8]
Experimental Study240°C - 360°CNone (under pressure)Decomposition pathways vary with temperature and pressure (0.1 MPa to 4.5 MPa).[5][6]
Catalytic Pyrolysis~600°Cγ-Al₂O₃Achieved >99% decomposition. Catalyst deactivation was observed over time.[7]
Catalytic Pyrolysis450°CS/Ga-Al₂O₃Maintained 80% conversion for over 30 hours.[6]

Table 2: Physical and Environmental Properties

PropertyValueNotesReference
Molecular Weight102.03 g/mol [15][16]
Boiling Point-26.1 °C[1]
Vapor Pressure630 kPa (at 25°C)[4]
Atmospheric Lifetime~14 yearsDegrades in the troposphere via reaction with hydroxyl radicals.[10][17]
Global Warming Potential (GWP)1,430 (100-year)Relative to CO₂.[15]
Ozone Depletion Potential (ODP)0Contains no chlorine or bromine.[10]

Experimental Protocols

Protocol 1: Assessing Purity and Detecting Degradation via Gas Chromatography (GC)

Objective: To determine the purity of a 1,1,1,2-Tetrafluoroethane sample and identify potential volatile degradation products.

Methodology:

  • System Preparation:

    • Use a Gas Chromatograph equipped with a suitable column for separating volatile fluorocarbons (e.g., a porous layer open tubular (PLOT) or a packed column with a non-polar stationary phase).

    • An Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector can be used. MS is preferred for positive identification of unknown peaks.

    • Ensure the carrier gas (e.g., Helium, Nitrogen) is of high purity.

  • Sample Introduction:

    • Use a gas-tight syringe or a gas sampling valve to introduce a known volume of the gaseous sample into the GC inlet.

    • For liquefied samples, carefully and safely vaporize a known amount into a fixed volume to prepare a gaseous standard.

  • GC Conditions (Example):

    • Inlet Temperature: 200°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas Flow: Set according to column manufacturer's recommendations.

  • Data Analysis:

    • Identify the peak corresponding to 1,1,1,2-Tetrafluoroethane based on its retention time, determined by running a pure standard.

    • Calculate purity based on the area percentage of the main peak.

    • For any additional peaks, use the MS detector to obtain mass spectra. Compare these spectra to a library (e.g., NIST) to tentatively identify decomposition products like TrFE or other fluorocarbons.

Visualizations

Below are diagrams illustrating key workflows and processes related to HFC-134a stability.

TroubleshootingWorkflow Start Inconsistent Results or Unexpected Analytical Signal CheckPurity Step 1: Verify Purity of HFC-134a Source Start->CheckPurity Contaminated Source is Contaminated CheckPurity->Contaminated Issue Found Pure Source is Pure CheckPurity->Pure No Issue Resolution Root Cause Identified: Revise Protocol Contaminated->Resolution CheckConditions Step 2: Review Experimental Conditions (T, P) Pure->CheckConditions ConditionsExceeded Conditions Exceeded Safe Limits CheckConditions->ConditionsExceeded Issue Found ConditionsOK Conditions Within Safe Limits CheckConditions->ConditionsOK No Issue ConditionsExceeded->Resolution CheckMaterials Step 3: Evaluate Material Compatibility ConditionsOK->CheckMaterials Incompatible Incompatible Material (Catalytic Effect/Corrosion) CheckMaterials->Incompatible Issue Found Compatible Materials are Compatible CheckMaterials->Compatible No Issue Incompatible->Resolution

Caption: Troubleshooting workflow for diagnosing HFC-134a instability.

ThermalDecomposition HFC134a 1,1,1,2-Tetrafluoroethane (CF3CH2F) Decomposition Decomposition Reaction HFC134a->Decomposition HighTemp High Temperature (>240°C) HighTemp->Decomposition Initiates Catalyst Catalyst (e.g., γ-Al₂O₃) Catalyst->Decomposition Lowers Activation Energy Products Primary Products Decomposition->Products HF Hydrogen Fluoride (HF) Products->HF TrFE Trifluoroethylene (CF2=CHF) Products->TrFE Other Other Fluorocarbons (CHF3, CH2F2, etc.) Products->Other

References

degradation of 1,1,2,2-Tetrafluoroethane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the experimental degradation of 1,1,2,2-Tetrafluoroethane (HFC-134).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound under experimental conditions include thermal decomposition, anaerobic biodegradation, and reaction with hydroxyl radicals.[1][2] Hydrolysis is also a potential degradation route, particularly under neutral to basic pH conditions.[2]

Q2: What are the expected degradation products of this compound?

A2: Under anaerobic conditions, this compound can be a product of the degradation of 1,1,2,2-tetrachloroethane (B165197).[3][4][5] Further degradation can lead to the formation of various smaller fluorinated and non-fluorinated compounds. Thermal decomposition of fluorocarbons can produce toxic products such as hydrogen fluoride (B91410) (HF).

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its products?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for analyzing this compound and its volatile degradation products.[6][7][8] For aqueous samples, headspace analysis or purge and trap techniques can be employed prior to GC analysis.[8]

Troubleshooting Guides

Thermal Decomposition Experiments
Issue Possible Cause(s) Troubleshooting Steps
Low or no degradation of this compound Inadequate reaction temperature.Verify the temperature inside the reactor using a calibrated thermocouple. Increase the temperature in increments, monitoring for the onset of degradation.
Insufficient residence time.Decrease the flow rate of the gas stream to increase the time the compound spends in the heated zone of the reactor.
Reactor material interference.Ensure the reactor material (e.g., quartz, stainless steel) is inert at the operating temperatures. Some metals can catalyze or inhibit reactions.
Inconsistent degradation rates Fluctuations in temperature or flow rate.Implement precise temperature and mass flow controllers to maintain stable experimental conditions.
Inhomogeneous heating of the reactor.Use a furnace with multiple heating zones or a well-insulated reactor to ensure uniform temperature distribution.
Formation of unexpected byproducts Secondary reactions of degradation products.Analyze samples at shorter residence times to identify primary products. Consider the possibility of reactions with reactor walls or impurities in the carrier gas.
Air leaks into the system.Perform a leak check of the entire experimental setup, especially at joints and fittings, using an appropriate leak detector.
Anaerobic Biodegradation Experiments
Issue Possible Cause(s) Troubleshooting Steps
No significant degradation observed Inappropriate microbial consortium.Use a microbial culture known to degrade chlorinated or fluorinated compounds. Consider enriching a culture from a contaminated site.
Unfavorable environmental conditions (pH, temperature, redox potential).Monitor and adjust the pH, temperature, and redox potential of the microcosm to optimal levels for the specific microbial culture.[2]
Lack of essential nutrients or electron donors.Amend the microcosm with necessary nutrients, vitamins, and a suitable electron donor (e.g., lactate, acetate).[4]
Accumulation of toxic intermediates Inhibition of downstream metabolic pathways.Bioaugmentation with specific microbial strains capable of degrading the accumulated intermediates may be necessary.[4]
Substrate toxicity to the microbial community.Start experiments with a lower initial concentration of this compound.
High variability between replicate microcosms Inhomogeneous distribution of inoculum or substrate.Ensure thorough mixing of the sediment and groundwater before dispensing into microcosm vials.
Contamination of microcosms.Use sterile techniques throughout the setup and sampling process to prevent cross-contamination.
Photolysis Experiments
Issue Possible Cause(s) Troubleshooting Steps
Slow or no photodegradation Inappropriate light source wavelength or intensity.Ensure the emission spectrum of the lamp overlaps with the absorption spectrum of this compound. Increase the light intensity if necessary.
"Inner filter effect" at high concentrations.Dilute the sample to ensure uniform light penetration throughout the solution.
Presence of quenching species in the sample matrix.Purify the sample or identify and remove substances that may be quenching the excited state of the target compound.
Formation of secondary photoproducts Further photolysis of primary degradation products.Analyze samples at multiple time points to track the formation and subsequent degradation of intermediates.
Cloudy or precipitating samples Formation of insoluble products.Characterize the precipitate. Adjust the solvent system if possible to maintain product solubility.

Experimental Protocols

Protocol 1: Thermal Decomposition in a Flow Reactor

This protocol describes a general procedure for studying the gas-phase thermal decomposition of this compound.

1. Experimental Setup:

  • A tubular flow reactor (e.g., quartz or stainless steel) is placed inside a programmable tube furnace.

  • Mass flow controllers are used to regulate the flow of a carrier gas (e.g., nitrogen or argon) and a gas mixture containing a known concentration of this compound.

  • The reactor outlet is connected to an analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS), for product analysis.

2. Procedure:

  • Heat the reactor to the desired temperature and allow it to stabilize.

  • Introduce a constant flow of the carrier gas.

  • Introduce a known concentration of this compound into the carrier gas stream.

  • Allow the system to reach a steady state.

  • Collect and analyze the effluent gas from the reactor using GC-MS to identify and quantify the degradation products and any remaining this compound.

  • Repeat the experiment at different temperatures and residence times (by varying the flow rate) to determine the degradation kinetics.

Protocol 2: Anaerobic Biodegradation in Microcosms

This protocol outlines the setup of anaerobic microcosms to study the biodegradation of this compound.

1. Microcosm Preparation:

  • Collect sediment and groundwater from an anaerobic environment, preferably one with a history of halogenated compound contamination.

  • In an anaerobic glovebox, dispense a known amount of sediment and groundwater into sterile serum vials.

  • Spike the vials with a stock solution of this compound to achieve the desired initial concentration.

  • If necessary, amend the microcosms with an electron donor (e.g., lactate, acetate) and nutrients.

  • Seal the vials with Teflon-lined septa and aluminum crimps.

  • Prepare sterile, autoclaved controls to account for abiotic losses.

2. Incubation and Sampling:

  • Incubate the microcosms in the dark at a constant temperature.

  • At regular time intervals, sacrifice a set of vials for analysis.

  • Analyze the headspace or aqueous phase for this compound and potential degradation products using GC-MS.

  • Monitor geochemical parameters such as pH, redox potential, and the concentration of anions (e.g., sulfate, chloride) and methane.

Quantitative Data Summary

Table 1: Anaerobic Biodegradation of 1,1,2,2-Tetrachloroethane (Precursor to this compound)

Parameter Condition Value Reference
Half-lifeAnoxic sediment-water system6.6 days[1]
Half-lifePore-water (pH 7.0-7.5)29.1 days[1]
DegradationWetland sediment microcosm (methanogenic)Complete degradation in 16 days[1]

Note: Specific quantitative data for the degradation of this compound is limited in the reviewed literature. The data presented for its precursor, 1,1,2,2-tetrachloroethane, provides an indication of the potential for anaerobic degradation of halogenated ethanes.

Visualizations

Experimental_Workflow_Thermal_Decomposition cluster_gas_prep Gas Preparation cluster_reaction Reaction cluster_analysis Analysis HFC134_source This compound Source MFCs Mass Flow Controllers HFC134_source->MFCs Carrier_gas Carrier Gas (N2 or Ar) Carrier_gas->MFCs Mixing_chamber Mixing Chamber MFCs->Mixing_chamber Reactor Flow Reactor in Furnace Mixing_chamber->Reactor GC_MS GC-MS Reactor->GC_MS Data_analysis Data Analysis GC_MS->Data_analysis

Caption: Workflow for thermal decomposition experiments.

Anaerobic_Biodegradation_Pathway cluster_hydrogenolysis Hydrogenolysis cluster_dichloroelimination Dichloroelimination TeCA 1,1,2,2-Tetrachloroethane TCA 1,1,2-Trichloroethane TeCA->TCA +H+ DCE 1,2-Dichloroethene TeCA->DCE -2Cl- DCA 1,2-Dichloroethane TCA->DCA +H+ VC Vinyl Chloride TCA->VC -HCl Ethene Ethene DCA->Ethene -2HCl DCE->VC +H+ VC->Ethene +H+

Caption: Anaerobic degradation of 1,1,2,2-tetrachloroethane.

References

minimizing moisture content in HFC-134a systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the minimization of moisture content in 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) systems. It is intended for researchers, scientists, and drug development professionals working with HFC-134a as a propellant, particularly in pharmaceutical applications such as pressurized metered-dose inhalers (pMDIs).

Frequently Asked Questions (FAQs)

Q1: Why is minimizing moisture content in HFC-134a systems critical for pharmaceutical applications?

Moisture content is a critical parameter in HFC-134a based pharmaceutical aerosols, such as pMDIs. Excess moisture can significantly impact the product's performance and stability. It can lead to variations in the emitted dose uniformity and reduce the respirable fraction of the drug.[1] Increased moisture can also influence the particle size distribution of the suspended drug or even cause drug particles to adhere to the canister walls.[2] For these reasons, controlling moisture ingress is essential to ensure the therapeutic efficacy and shelf-life of the final product.[1]

Q2: What is considered an acceptable level of moisture in HFC-134a for pMDIs?

While specific limits depend on the formulation, studies have shown that moisture content can be a critical factor. For some pMDI formulations using HFA propellants, a moisture content exceeding 280 parts per million (ppm) resulted in a 20% reduction in the fine particle dose (FPD).[1][2] Long-term stability tests on one HFA-227 formulation showed moisture content increasing to approximately 210 ppm after 24 months, which was still within product specifications.[1][2] The Air-Conditioning, Heating, and Refrigeration Institute (ARI) standard 700-2006 demands a moisture content of less than 10 ppm for refrigerants.[3] Pharmaceutical applications often require even tighter controls.

Q3: How does moisture typically enter an HFC-134a system during research and development?

Moisture can be introduced into the system through several pathways. HFC-134a itself is hygroscopic and can absorb moisture from the environment.[2][4][5] Key sources of contamination include:

  • Ambient Air: Exposure to humid air during handling, transfer, or manufacturing processes.

  • System Components: Moisture adsorbed on the internal surfaces of canisters, valves, and filling equipment.

  • Excipients: Some formulation excipients can carry residual moisture.

  • Propellant Storage: Improperly stored or handled HFC-134a cylinders may have higher initial water content.[2]

  • Permeation: Over time, moisture can permeate through valve seals and gaskets.[1]

Q4: What are the primary methods for measuring moisture content in HFC-134a?

Several analytical techniques are available for determining moisture content. The most accurate and specific method for water determination is Karl Fischer (KF) titration, which reacts directly and specifically with water.[6][7] Other methods include:

  • Thermogravimetric (Loss on Drying): This method measures the total weight loss of a sample upon drying and is not specific to water.[6][8]

  • Spectroscopic Methods: Techniques like infrared (IR) spectroscopy can detect water based on its absorption bands at specific wavelengths (e.g., 1.4, 1.9, and 2.7 μm), where HFC-134a has minimal interference.[9]

  • Distillation: This is an inexpensive but less accurate method that uses toxic solvents.[6]

Troubleshooting Guide

This guide addresses specific issues related to moisture control in HFC-134a systems.

Problem/Observation Potential Causes Recommended Actions & Solutions
High moisture content detected in a new batch of HFC-134a. 1. Supplier quality issue. 2. Improper storage conditions (e.g., exposure to high humidity). 3. Contamination during cylinder changeover.1. Quarantine the batch and re-verify moisture content using a calibrated Karl Fischer titrator. 2. Contact the supplier for a certificate of analysis and report the issue. 3. Review internal procedures for cylinder handling and storage. Ensure cylinders are stored in a dry, well-ventilated area.[3][10] 4. Purge transfer lines with dry nitrogen before connecting a new cylinder.
Moisture levels increase significantly after filling pMDI canisters. 1. Moisture present on the internal surfaces of canisters or valves. 2. High humidity in the filling environment. 3. Contaminated filling equipment.1. Implement a pre-filling drying procedure for canisters and valves, such as using a vacuum oven at a low heat.[11][12] 2. Control the relative humidity of the manufacturing/filling suite. 3. Thoroughly clean and dry all filling lines and equipment. Use appropriate drying agents like molecular sieves in the system if applicable.[13]
Inconsistent aerosol performance (e.g., variable particle size) in stability studies. 1. Moisture ingress over time through container seals. 2. Interaction between moisture and the drug formulation.1. Evaluate the moisture vapor transmission rate (MVTR) of the selected valve and gasket materials. Consider materials with lower permeability.[1] 2. Conduct a formulation study to determine the critical moisture content threshold for your specific drug product.[1][2] 3. Incorporate moisture-scavenging excipients into the formulation if compatible.[14]
Formation of acidic byproducts (e.g., hydrofluoric acid). 1. Reaction of high moisture levels with HFC-134a at elevated temperatures. 2. Decomposition of the propellant due to exposure to extreme heat (e.g., >700°F).[15]1. Strictly control temperature throughout the process and storage. Do not expose HFC-134a to open flames or high-temperature surfaces.[3][16] 2. Ensure the system is free of contaminants that could catalyze decomposition. 3. If decomposition is suspected, handle the material with extreme caution, use appropriate personal protective equipment, and treat the system for acid contamination.[15]

Quantitative Data Summary

Table 1: Moisture Content Benchmarks for HFC Systems

ParameterValueContextSource
Critical Moisture Content (Example pMDI)> 280 ppmLed to a 20% reduction in Fine Particle Dose (FPD) in an HFA-227 formulation.[1][2]
Long-Term Stability (Example pMDI)~210 ppmMoisture level after 24 months at 25°C / 60% RH; FPD remained within specification.[1][2]
General Refrigerant Standard (ARI 700-2006)< 10 ppmStandard specification for fluorocarbon refrigerants.[3]
HFA-134a Propellant (Initial Moisture)~11 ppmExample of fresh propellant moisture content used in a study.[2]
Aged HFA-134a Propellant~95 ppmExample of aged propellant moisture content used in a study.[2]

Table 2: Comparison of Moisture Measurement Techniques

TechniquePrincipleSpecificity for WaterTypical ApplicationPros & ConsSource
Karl Fischer Titration Chemical reaction with iodine.High (Specific to water).Quality control, R&D, reference method.Pro: Accurate, precise. Con: Requires specific reagents, can be complex.[6][7]
Thermogravimetry (LOD) Measures weight loss upon heating.Low (Measures all volatiles).General screening, raw material testing.Pro: Simple. Con: Not specific to water, sample is destroyed.[6]
Infrared Spectroscopy Measures absorption of IR radiation by water molecules.Moderate to High.In-line process monitoring, gas analysis.Pro: Fast, non-destructive. Con: Requires calibration, potential interference from other components.[9]

Experimental Protocols

Protocol: Determination of Moisture Content in HFC-134a using Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content (in ppm) in a liquid sample of HFC-134a.

Materials & Equipment:

  • Karl Fischer Titrator (Volumetric)

  • Gas-tight syringe for liquid HFC-134a sampling

  • Titration vessel with a gas inlet and outlet

  • Anhydrous methanol (B129727) or appropriate KF solvent

  • Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • High-purity dry nitrogen gas

  • Analytical balance (readable to 0.1 mg)

Methodology:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean, dry, and properly assembled.

    • Fill the titration vessel with a precise volume of anhydrous KF solvent.

    • Start the titrator and perform a pre-titration to neutralize any residual moisture in the solvent until a stable, dry endpoint is reached.

    • Maintain a slight positive pressure of dry nitrogen in the vessel to prevent ingress of atmospheric moisture.

  • Sample Preparation & Introduction:

    • Chill the gas-tight syringe to a temperature slightly below the boiling point of HFC-134a (-26.3 °C) to ensure it is sampled as a liquid.

    • Carefully draw a known volume of liquid HFC-134a from the sample cylinder into the pre-weighed, chilled syringe.

    • Immediately reweigh the syringe to determine the exact mass of the HFC-134a sample (W_sample).

  • Titration:

    • Carefully and slowly inject the HFC-134a sample from the syringe into the conditioned titration vessel below the surface of the solvent. The HFC-134a will vaporize, bubbling through the solvent and releasing its moisture.

    • The titrator will automatically begin titrating the released water with the KF reagent.

    • The titration continues until the endpoint is reached, and the volume of titrant used (V_titrant) is recorded.

  • Calculation:

    • Determine the water equivalent factor (F) of the KF reagent in mg/mL (typically done by titrating a known amount of pure water).

    • Calculate the moisture content in parts per million (ppm) using the following formula:

      Moisture (ppm) = (V_titrant * F * 1,000,000) / W_sample

      Where:

      • V_titrant is the volume of KF reagent used (mL).

      • F is the water equivalent factor of the reagent (mg/mL).

      • W_sample is the weight of the HFC-134a sample (mg).

  • Quality Control:

    • Run a blank analysis by performing the procedure without injecting a sample to account for any ambient moisture leakage.

    • Perform the analysis in triplicate to ensure reproducibility.

Visualizations

Moisture_Troubleshooting_Workflow start High Moisture Detected in HFC-134a System check_source Is the issue with the raw propellant supply? start->check_source check_process Is the issue related to the filling/manufacturing process? check_source->check_process No quarantine Quarantine Supply Batch & Contact Supplier check_source->quarantine Yes check_stability Is the issue appearing during stability storage? check_process->check_stability No dry_components Dry Components (Canisters, Valves) Prior to Filling check_process->dry_components Yes validate_seals Evaluate Container & Valve Seal Integrity (MVTR) check_stability->validate_seals Yes end_ok Moisture Levels Acceptable check_stability->end_ok No review_handling Review Cylinder Handling & Storage Protocols quarantine->review_handling review_handling->end_ok control_env Control Environmental Humidity dry_components->control_env control_env->end_ok reformulate Consider Formulation Modification (e.g., Moisture Scavengers) validate_seals->reformulate reformulate->end_ok

Caption: Troubleshooting workflow for high moisture in HFC-134a systems.

Moisture_Sources_Diagram cluster_system HFC-134a System (pMDI Canister) cluster_sources Sources of Moisture Contamination system HFC-134a Propellant + Active Drug ambient_air Ambient Humidity ambient_air->system During Filling & Handling propellant Raw HFC-134a Propellant propellant->system Initial Content components System Components (Valves, Cans) components->system Surface Adsorption excipients Formulation Excipients excipients->system Residual Moisture

Caption: Primary sources of moisture contamination in HFC-134a systems.

KF_Titration_Workflow start Start: Prepare KF Titrator pretitrate Pre-titrate Solvent to a Dry Endpoint start->pretitrate sample Draw Liquid HFC-134a into Gas-Tight Syringe pretitrate->sample weigh1 Weigh Syringe + Sample (Initial Weight) sample->weigh1 inject Inject Sample into Titration Vessel weigh1->inject weigh2 Weigh Empty Syringe (Final Weight) inject->weigh2 titrate Perform Automatic Titration to Endpoint weigh2->titrate calculate Calculate Moisture (ppm) Using Sample Weight & Titrant Volume titrate->calculate end End: Report Result calculate->end

Caption: Experimental workflow for Karl Fischer moisture analysis.

References

preventing leakage of gaseous 1,1,2,2-Tetrafluoroethane in lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting leaks of gaseous 1,1,2,2-Tetrafluoroethane (R-134a) in laboratory equipment.

Troubleshooting Guides

This section offers step-by-step instructions to identify and resolve common leak-related problems.

Question: My gas delivery system is losing pressure. How do I find the leak?

Answer:

A systematic approach is crucial for efficiently locating a gas leak. A sudden or gradual pressure drop in your experimental setup is a primary indicator of a leak.

Recommended Procedure:

  • Initial Verification: Ensure the pressure drop is not due to temperature changes or normal consumption by the experimental process.

  • System Isolation: If possible, isolate different sections of your gas line by closing valves. This can help narrow down the leak to a specific area of your setup.[1]

  • Leak Detection Methods: Start with the simplest and safest methods first. Progress to more sensitive techniques if the leak is not immediately apparent. Common methods include the bubble test and the use of an electronic leak detector.

Question: How do I perform a reliable leak test on my equipment?

Answer:

There are two primary methods for leak testing in a laboratory setting: the Pressure Decay Test and direct location methods like the Bubble Test or using an electronic detector.

Experimental Protocol: Pressure Decay Leak Test

The pressure decay method is a quantitative way to determine if a leak exists and to estimate its magnitude.[2][3][4] It is particularly useful for assessing the overall integrity of a sealed system.

Methodology:

  • Isolation: Seal the component or section of the system to be tested.

  • Pressurization: Connect a pressure source (e.g., inert gas like nitrogen) with a precision regulator and gauge to the isolated section. Slowly pressurize the system to its normal operating pressure or a safe test pressure.[2][4][5]

  • Stabilization: Close the valve from the pressure source to trap the gas inside.[2][3][6] Allow the system to stabilize for a short period to let the temperature equalize.[2][3][4]

  • Measurement: Record the initial stabilized pressure (P₁). Monitor the pressure over a defined period (t). The duration depends on the system volume and the desired sensitivity; longer times are needed for smaller leaks or larger volumes.[2][4] Record the final pressure (P₂) at the end of the test period.[5]

  • Calculation: The pressure drop (ΔP) is P₁ - P₂. A significant pressure drop indicates a leak.[3] The leak rate can be calculated using the formula: Leak Rate = (Change in Pressure × Volume) / Time[2]

Experimental Protocol: Bubble Test

The bubble test is a simple, cost-effective, and visual method for pinpointing the exact location of a leak.[7][8]

Methodology:

  • System Pressurization: Ensure the gas line is at its normal operating pressure.[5]

  • Solution Application: Prepare a leak detection solution. Commercial solutions are recommended, but a mixture of dish soap and water can also be effective.[9][10] Apply the solution liberally to suspect areas such as fittings, valve stems, and connection points using a spray bottle or brush.[9][10]

  • Observation: Carefully observe the coated area for the formation of bubbles or foam.[5][7][11]

  • Interpretation: The formation of large, rapidly growing bubbles indicates a significant leak. Small, slow-forming bubbles suggest a minor leak.[12]

Question: I've detected a leak at a fitting. What is the correct way to fix it?

Answer:

Leaks at fittings are extremely common and usually result from improper assembly or wear.[13][14]

Procedure:

  • Depressurize: Safely vent the pressure from the affected section of the system before attempting any adjustments.

  • Inspect: Disassemble the fitting and inspect the components (ferrules, threads, sealing surfaces) for any signs of damage, dirt, or degradation.

  • Clean and Reassemble: Clean all components thoroughly. When reassembling, ensure threads are properly aligned. For threaded joints, using a gas-compatible sealant tape like PTFE may be appropriate, but care should be taken not to apply it to the first two threads to avoid system contamination.[15]

  • Tighten Correctly: Tighten the fitting according to the manufacturer's specifications. Over-tightening can damage the fitting and cause a leak.[1] For compression fittings, a common procedure is to tighten finger-tight, and then use a wrench to turn a specific additional amount (e.g., 1 ¼ turns for Swagelok® fittings).

  • Re-test: After reassembly, pressurize the system and perform a bubble test to confirm the leak has been resolved.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of leaks for gaseous R-134a in a lab setup?

A1: The most frequent leak points in laboratory gas systems are:

  • Fittings and Connectors: Improperly tightened or assembled fittings are a primary cause.[14] Vibration and temperature cycling can also cause them to loosen over time.[16]

  • Valve Stems: The packing gland in shut-off valves can wear down with age and use, leading to leaks around the spindle.[17]

  • Worn Seals and O-Rings: Elastomeric seals can degrade, crack, or swell when exposed to certain chemicals or after prolonged use.[14][18]

  • Damaged Tubing: Scratches, kinks, or cracks in the gas tubing can become leak points.

  • Schrader Valves: These access ports can leak if the core is loose or the seal is damaged, or if the cap is missing.[13][17]

Q2: What materials are compatible with this compound?

A2: R-134a has good compatibility with most common metals, such as stainless steel, brass, and aluminum.[19][20] However, elastomer compatibility is critical for seals and O-rings. Some materials may swell or become brittle upon exposure.[18] Always consult manufacturer data for your specific operating conditions.

Table 1: General Material Compatibility with R-134a
Material CategoryCompatible MaterialsMaterials to Use with Caution or Avoid
Metals Stainless Steel (304, 316), Brass, Copper, AluminumAlkali or alkaline earth metals (e.g., powdered Al, Zn, Be)[21]
Plastics PTFE, PFA, FEP, PEEKConsult manufacturer specifications
Elastomers (Seals) EPDM, Neoprene, Buna-N (Nitrile)Viton™ fluoroelastomer is generally not recommended[19]

Note: This table provides general guidance. Always verify compatibility for your specific application and operating conditions (pressure, temperature).

Q3: How often should I perform leak checks on my experimental setup?

A3: Regular leak checks are a critical safety and quality control measure.[13]

  • Initial Setup: Always perform a thorough leak test on any new or newly modified system before introducing R-134a.[10]

  • Routine Checks: For long-running experiments, a weekly or monthly check is a good practice.[13]

  • After Cylinder Change: Always perform a bubble test on the cylinder connection after replacing a gas cylinder, as this connection is a very common leak point.[10]

Q4: What type of leak detector is best for R-134a?

A4: For pinpointing leaks, electronic leak detectors are highly sensitive and effective.[22] There are several types:

  • Heated Diode: These detectors are highly accurate for halogenated gases like R-134a. They work by heating refrigerant molecules and detecting the resulting ions.[23][24]

  • Infrared (IR): These sensors use an infrared beam to detect the presence of the gas. They have a long sensor life but may require the probe to be in motion.[23]

  • Ultrasonic: These detectors "listen" for the high-frequency sound of gas escaping from a leak. They are not gas-specific and can detect any gas leak, including nitrogen used for pressure testing.[23][24]

When using an electronic detector, move the probe slowly (about 1 inch per second) along the tubing and around fittings.[12][24] Since R-134a is heavier than air, pay special attention to the underside of components.[24]

Q5: What are the key safety precautions when working with gaseous R-134a?

A5:

  • Ventilation: Always work in a well-ventilated area.[25] R-134a is heavier than air and can displace oxygen in enclosed spaces, leading to asphyxiation.[20]

  • Personal Protective Equipment (PPE): Wear safety goggles and protective gloves. Direct contact with liquid R-134a can cause frostbite.

  • Handling Cylinders: Gas cylinders must be secured in an upright position. Use a pressure-reducing regulator rated for the cylinder pressure.[26][27]

  • Emergency Preparedness: Operators should be trained in emergency procedures.[25] In case of a large leak, evacuate the area immediately.[27][28]

Visual Guides

Logical Workflow for Leak Troubleshooting

The following diagram outlines a step-by-step process for identifying and resolving a gas leak in a laboratory system.

LeakTroubleshootingWorkflow start Suspected Leak (e.g., Pressure Drop) check_obvious Visual & Auditory Check (Hissing, Obvious Damage) start->check_obvious isolate_sections Isolate System Sections check_obvious->isolate_sections pressure_decay Perform Pressure Decay Test isolate_sections->pressure_decay leak_confirmed Leak Confirmed? pressure_decay->leak_confirmed no_leak No Significant Pressure Drop leak_confirmed->no_leak No pinpoint_leak Pinpoint Leak Location leak_confirmed->pinpoint_leak Yes monitor_system Monitor System (Check for other issues) no_leak->monitor_system bubble_test Use Bubble Test on Fittings & Joints pinpoint_leak->bubble_test electronic_detector Use Electronic Leak Detector bubble_test->electronic_detector If needed leak_found Leak Found? electronic_detector->leak_found depressurize Depressurize & Repair (Tighten/Replace Component) leak_found->depressurize Yes end_reassess Re-assess System (Consult Senior Staff) leak_found->end_reassess No retest Re-Pressurize & Re-Test depressurize->retest retest->leak_found Leak Persists end_resolved System Secure retest->end_resolved Leak Resolved

Caption: A flowchart for systematic gas leak detection and resolution.

Proper Assembly of a Compression Fitting

Incorrect assembly of fittings is a leading cause of leaks. This diagram shows the correct sequence and placement of components for a standard two-ferrule compression fitting.

FittingAssembly cluster_0 Correct Component Order for Assembly nut Nut p1 nut->p1 back_ferrule Back Ferrule p2 back_ferrule->p2 front_ferrule Front Ferrule p3 front_ferrule->p3 tubing Tubing p4 tubing->p4 fitting_body Fitting Body p1->back_ferrule p2->front_ferrule p3->tubing p4->fitting_body step1 1. Slide nut onto tubing step2 2. Slide back ferrule (wide end first) step3 3. Slide front ferrule (pointed end last) step4 4. Insert tubing fully into fitting body

Caption: Correct order and orientation for assembling a compression fitting.

References

Validation & Comparative

1,1,2,2-Tetrafluoroethane vs 1,1,1,2-Tetrafluoroethane properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of 1,1,2,2-Tetrafluoroethane and 1,1,1,2-Tetrafluoroethane (B8821072) for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of two isomers of tetrafluoroethane (B1211177): this compound (R-134) and 1,1,1,2-tetrafluoroethane (R-134a). The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for their applications. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and presents logical relationships through diagrams.

Introduction

This compound and 1,1,1,2-tetrafluoroethane are hydrofluorocarbons (HFCs) with the same chemical formula (C2H2F4) but different arrangements of atoms, leading to distinct physical and chemical properties. R-134a has been widely adopted as a refrigerant, propellant in metered-dose inhalers, and a blowing agent, largely as a replacement for ozone-depleting chlorofluorocarbons (CFCs).[1][2] R-134 is less common but finds use as a foam expansion agent and heat transfer fluid.[3] A thorough understanding of their comparative properties is crucial for selecting the appropriate isomer for a specific application and for assessing their environmental and safety profiles.

Physicochemical Properties

The key physicochemical properties of this compound (R-134) and 1,1,1,2-tetrafluoroethane (R-134a) are summarized in the table below for easy comparison.

PropertyThis compound (R-134)1,1,1,2-Tetrafluoroethane (R-134a)
CAS Number 359-35-3811-97-2
Molar Mass ( g/mol ) 102.03102.03
Boiling Point (°C) -23.0-26.3[1]
Melting Point (°C) -56.6-103.3[1]
Liquid Density ( kg/m ³ at 25°C) 14591206[4]
Vapor Pressure (kPa at 25°C) 793.6666.1[5]
Water Solubility (g/L at 25°C) Data not readily available1.0[6]
Solubility in other solvents Data not readily availableSoluble in ethanol (B145695) and ether[6]
Global Warming Potential (GWP, 100-year) 14301430[1]
Ozone Depletion Potential (ODP) 00[1]

Experimental Protocols

Detailed experimental protocols for the determination of key properties are essential for reproducibility and validation of data. Below are detailed methodologies for measuring vapor pressure and liquid density, based on established techniques.

Measurement of Vapor Pressure (Static Method)

The static method is a widely used and accurate technique for determining the vapor pressure of a pure substance. The following protocol is based on the principles of this method.

Objective: To determine the vapor pressure of this compound and 1,1,1,2-tetrafluoroethane at various temperatures.

Apparatus:

  • A thermostatically controlled bath with a transparent window.

  • A sample cell (equilibration cell) made of a material compatible with the tetrafluoroethane isomer.

  • A pressure transducer calibrated for the expected pressure range.

  • A temperature sensor (e.g., platinum resistance thermometer) with high accuracy.

  • A vacuum pump.

  • A system for introducing the sample into the cell.

Procedure:

  • Sample Preparation: A high-purity sample of the tetrafluoroethane isomer is required.

  • Apparatus Setup: The sample cell is connected to the pressure transducer and the vacuum pump. The entire assembly is placed in the thermostatic bath.

  • Evacuation: The sample cell is evacuated to a high vacuum to remove any residual air or other gases.

  • Sample Introduction: A small amount of the liquid tetrafluoroethane is introduced into the sample cell. The amount should be sufficient to ensure that both liquid and vapor phases are present at all measurement temperatures.

  • Thermal Equilibration: The thermostatic bath is set to the desired temperature. The system is allowed to reach thermal equilibrium, which is indicated by a stable pressure reading from the transducer.

  • Pressure Measurement: Once equilibrium is reached, the pressure reading from the transducer is recorded as the vapor pressure at that temperature.

  • Data Collection at Different Temperatures: The temperature of the bath is incrementally changed, and the vapor pressure is measured at each new equilibrium point. A range of temperatures is covered to establish the vapor pressure curve.

Data Analysis: The recorded vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine or Wagner equation, to allow for interpolation of vapor pressures at other temperatures.

G cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Sample_Cell Sample Cell in Thermostatic Bath Pressure_Transducer Pressure Transducer Sample_Cell->Pressure_Transducer measures Vacuum_Pump Vacuum Pump Sample_Cell->Vacuum_Pump evacuates Evacuate 1. Evacuate Cell Introduce_Sample 2. Introduce Liquid Tetrafluoroethane Evacuate->Introduce_Sample Equilibrate 3. Set Temperature & Allow Equilibration Introduce_Sample->Equilibrate Measure_Pressure 4. Record Vapor Pressure Equilibrate->Measure_Pressure Repeat 5. Change Temperature & Repeat Measure_Pressure->Repeat Repeat->Equilibrate Plot_Data Plot P vs. T Fit_Equation Fit to Antoine/Wagner Equation Plot_Data->Fit_Equation

Caption: Workflow for vapor pressure determination using the static method.

Measurement of Liquid Density (Vibrating Tube Densimeter)

A vibrating tube densimeter provides a precise method for measuring the density of liquids and gases. The following protocol is based on this technique.

Objective: To determine the liquid density of this compound and 1,1,1,2-tetrafluoroethane at various temperatures and pressures.

Apparatus:

  • A high-pressure vibrating tube densimeter.

  • A high-pressure syringe pump for sample introduction and pressurization.

  • A thermostatic bath to control the temperature of the densimeter.

  • A pressure transducer.

  • A temperature sensor.

Procedure:

  • Calibration: The densimeter is calibrated using fluids of known density, such as water and a vacuum, at the desired temperatures and pressures.

  • Sample Loading: The sample of liquid tetrafluoroethane is loaded into the syringe pump.

  • System Pressurization: The sample is pumped into the vibrating tube of the densimeter, and the system is pressurized to the desired level.

  • Temperature Equilibration: The thermostatic bath is set to the desired temperature, and the system is allowed to reach thermal equilibrium.

  • Period of Oscillation Measurement: The period of oscillation of the vibrating tube containing the sample is measured by the densimeter's electronics.

  • Density Calculation: The density of the sample is calculated from the measured period of oscillation using the calibration constants determined in step 1.

  • Data Collection: The density is measured at a range of temperatures and pressures to map out the density behavior of the fluid.

Data Analysis: The experimental density data are correlated with temperature and pressure using an equation of state, such as the Tait equation, to provide a model for density prediction.

G cluster_calibration Calibration cluster_measurement Measurement cluster_analysis Data Analysis Calibrate_Fluids Use Fluids of Known Density Determine_Constants Determine Calibration Constants Calibrate_Fluids->Determine_Constants Load_Sample 1. Load Sample into Syringe Pump Fill_Densimeter 2. Fill Vibrating Tube & Pressurize Load_Sample->Fill_Densimeter Equilibrate 3. Set T & P and Allow Equilibration Fill_Densimeter->Equilibrate Measure_Period 4. Measure Period of Oscillation Equilibrate->Measure_Period Calculate_Density 5. Calculate Density Measure_Period->Calculate_Density Correlate_Data Correlate Density with T and P Develop_EOS Develop Equation of State (e.g., Tait) Correlate_Data->Develop_EOS G cluster_isomers Tetrafluoroethane Isomers cluster_properties Physicochemical Properties cluster_applications Applications & Impact R134a 1,1,1,2-Tetrafluoroethane (R-134a) BP Boiling Point R134a->BP VP Vapor Pressure R134a->VP Density Liquid Density R134a->Density Solubility Solubility R134a->Solubility GWP Global Warming Potential R134a->GWP ODP Ozone Depletion Potential R134a->ODP R134 This compound (R-134) R134->BP R134->VP R134->Density R134->GWP R134->ODP Refrigerant Refrigerant BP->Refrigerant VP->Refrigerant Propellant Aerosol Propellant VP->Propellant FoamAgent Foam Blowing Agent Density->FoamAgent Solubility->Propellant EnvImpact Environmental Impact GWP->EnvImpact ODP->EnvImpact

References

A Comparative Analysis of HFC-134 and HFC-134a: Properties, Performance, and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the isomeric hydrofluorocarbons, 1,1,2,2-tetrafluoroethane (HFC-134) and 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a).

This guide provides a detailed comparative study of HFC-134 and HFC-134a, two isomers of tetrafluoroethane (B1211177) with the same chemical formula (C2H2F4) but different molecular structures. This structural difference significantly influences their physical, chemical, and thermodynamic properties, leading to distinct applications and environmental profiles. HFC-134a has been widely adopted as a refrigerant, while HFC-134 has seen more limited use. This comparison aims to provide a clear, data-driven overview to inform research, development, and application decisions.

Physicochemical and Thermophysical Properties

The arrangement of fluorine atoms in HFC-134 and HFC-134a results in notable differences in their fundamental properties. HFC-134a, with its asymmetrical structure, exhibits different intermolecular forces compared to the more symmetrical HFC-134. These differences are reflected in their boiling points, vapor pressures, and other critical thermodynamic parameters.

PropertyHFC-134 (this compound)HFC-134a (1,1,1,2-tetrafluoroethane)
Chemical Formula CHF2CHF2CF3CH2F
Molar Mass ( g/mol ) 102.03102.03[1]
Boiling Point (°C) -19.9[2][3]-26.3[4][5]
Melting Point (°C) -89[2][6]-101
Critical Temperature (°C) 110.25[3]101.1[1]
Critical Pressure (MPa) 3.77[3]4.06[1]
Liquid Density ( kg/m ³ at 25°C) Not readily available1207[1]
Vapor Pressure (kPa at 25°C) ~522.5 (3919.5 mmHg)[6]666.1[7]
Latent Heat of Vaporization (kJ/kg at boiling point) Not readily available217.2[7]

Environmental Impact

A critical aspect of evaluating HFCs is their environmental footprint, specifically their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Environmental ParameterHFC-134 (this compound)HFC-134a (1,1,1,2-tetrafluoroethane)
Ozone Depletion Potential (ODP) 0 (inferred)[8]0[8][9]
Global Warming Potential (GWP, 100-year) Data not readily available in searches~1300 - 1430[10][11][12]

As hydrofluorocarbons, both HFC-134 and HFC-134a do not contain chlorine and therefore have an Ozone Depletion Potential of zero.[8] HFC-134a has a high Global Warming Potential, approximately 1430 times that of carbon dioxide over a 100-year period.[9] This has led to regulations phasing down its use in various applications. While a specific, experimentally determined GWP for HFC-134 was not found in the conducted research, it is also expected to be a potent greenhouse gas due to the presence of carbon-fluorine bonds which absorb infrared radiation.

Safety Profile

The safety of these compounds is paramount in any application. Key safety metrics include flammability and toxicity.

Safety ParameterHFC-134 (this compound)HFC-134a (1,1,1,2-tetrafluoroethane)
Flammability Non-flammableNon-flammable[5]
NIOSH IDLH (Immediately Dangerous to Life or Health) Not EstablishedNot Established

Both HFC-134 and HFC-134a are considered non-flammable. The Immediately Dangerous to Life or Health (IDLH) values for both substances have not been established by NIOSH.[13][14][15] HFC-134a has low acute toxicity, with very high concentrations required to produce lethal effects in animal studies.[16]

Synthesis and Production

The manufacturing processes for HFC-134 and HFC-134a differ, reflecting their distinct molecular structures.

Synthesis of HFC-134a (1,1,1,2-tetrafluoroethane)

A common industrial synthesis of HFC-134a involves the reaction of trichloroethylene (B50587) with hydrogen fluoride.[17] This is typically a multi-step process.

G cluster_0 Step 1: Synthesis of HCFC-133a cluster_1 Step 2: Synthesis of HFC-134a TCE Trichloroethylene (CHCl=CCl2) HCFC133a 1,1,1-trifluoro-2-chloroethane (HCFC-133a) TCE->HCFC133a Catalyst HF1 Hydrogen Fluoride (HF) HF1->HCFC133a HCFC133a_2 HCFC-133a HFC134a 1,1,1,2-tetrafluoroethane (HFC-134a) HCFC133a_2->HFC134a Higher Temperature HF2 Hydrogen Fluoride (HF) HF2->HFC134a HCl Hydrogen Chloride (HCl)

Caption: Synthesis pathway of HFC-134a from trichloroethylene.

Synthesis of HFC-134 (this compound)

The synthesis of HFC-134 can be achieved through the reaction of 1,1,2,2-tetrabromoethane (B165195) with a fluorinating agent.

G TBrEA 1,1,2,2-tetrabromoethane (CHBr2CHBr2) HFC134 This compound (CHF2CHF2) TBrEA->HFC134 Heat AgF2 Silver Difluoride (AgF2) AgF2->HFC134

Caption: Synthesis of HFC-134 from 1,1,2,2-tetrabromoethane.

Experimental Protocols

The determination of the physicochemical and environmental properties of HFCs relies on standardized experimental methodologies.

Thermodynamic Property Determination

The thermodynamic properties of refrigerants like HFC-134a are extensively studied using experimental data from sources such as the National Institute of Standards and Technology (NIST).[17] These data are then used to develop equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation, which can accurately represent the fluid's behavior over a wide range of temperatures and pressures.[12][17] Experimental methods for obtaining these data include:

  • Pressure-Volume-Temperature (PVT) Analysis: Precisely measuring the pressure, volume, and temperature of the substance in a controlled environment.

  • Calorimetry: Measuring heat capacities at constant pressure or constant volume.

  • Speed of Sound Measurements: Determining the speed of sound through the substance, which is related to its thermodynamic properties.

G cluster_0 Experimental Measurements cluster_1 Data Analysis and Modeling PVT PVT Data EOS Equation of State (e.g., MBWR) PVT->EOS Calorimetry Heat Capacity Data Calorimetry->EOS Sound Speed of Sound Data Sound->EOS ThermoProps Thermodynamic Properties Tables EOS->ThermoProps

Caption: Workflow for determining thermodynamic properties.

Environmental Impact Assessment
  • Ozone Depletion Potential (ODP): The ODP of a compound is determined based on its atmospheric lifetime and the efficiency of its ozone-destroying chemical reactions, relative to CFC-11 (ODP = 1).[8] For HFCs, which lack chlorine, the primary mechanism for ozone depletion is absent, resulting in an ODP of zero.[8]

  • Global Warming Potential (GWP): The GWP is calculated based on the infrared absorption spectrum of the molecule and its atmospheric lifetime. It represents the total radiative forcing of a substance relative to carbon dioxide over a specific time horizon (typically 100 years).

Conclusion

HFC-134 and HFC-134a, while sharing the same chemical formula, exhibit distinct properties and have followed different paths in terms of industrial application. HFC-134a became a prominent refrigerant due to its thermodynamic characteristics that made it a suitable replacement for ozone-depleting CFCs. However, its high GWP has necessitated a shift towards next-generation, lower-GWP alternatives. The available data on HFC-134 is less extensive, and it has not been widely used as a refrigerant. This comparative guide highlights the importance of molecular structure in determining the performance and environmental impact of chemical compounds and underscores the ongoing need for research into sustainable alternatives.

References

1,1,2,2-Tetrafluoroethane: A Potential Green Solvent? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable chemistry has intensified the search for green solvents that minimize environmental impact without compromising performance. This guide provides a comprehensive validation of 1,1,2,2-Tetrafluoroethane (HFC-134) as a potential green solvent, comparing its properties and performance with established green alternatives. While its isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a), is widely used as a refrigerant and propellant, this guide focuses on the lesser-studied HFC-134, evaluating its viability for chemical synthesis and pharmaceutical applications based on available data.

Physicochemical Properties: A Comparative Overview

A solvent's utility is fundamentally determined by its physical and chemical properties. The following table compares key physicochemical data of this compound with other common solvents, including some recognized as "greener" alternatives.

PropertyThis compound (HFC-134)WaterEthanolAcetoneSupercritical CO2
CAS Number 359-35-3[1]7732-18-564-17-567-64-1124-38-9
Molecular Formula C2H2F4[1]H2OC2H5OHC3H6OCO2
Molar Mass ( g/mol ) 102.03[1]18.0246.0758.0844.01
Boiling Point (°C) -19.9[1]10078.375631.1 (critical temp)
Melting Point (°C) -89[1]0-114.1-94.9-56.6 (triple point)
Density (g/cm³) 0.477 (critical)[1]10.7890.7840.468 (critical)
Vapor Pressure (MPa) 3.77 (critical)[1]0.00230.00590.0247.38 (critical)
Solubility in Water Data not availableMiscibleMiscibleMiscible0.15 g/100 mL

Environmental and Safety Profile

A critical aspect of a green solvent is its environmental footprint and safety for handling. This section compares the known environmental and safety data for this compound with other solvents. It is important to note that while its isomer, HFC-134a, has an ozone depletion potential of zero, it is a potent greenhouse gas.[2] The complete environmental profile for HFC-134 is not as extensively documented.

ParameterThis compound (HFC-134)WaterEthanolAcetoneSupercritical CO2
GHS Hazard Class Gases Under Pressure, Liquefied gasNot classifiedFlammable liquidFlammable liquid, Eye irritantGas under pressure
Ozone Depletion Potential (ODP) Assumed to be 0 (no chlorine)0000
Global Warming Potential (GWP, 100-yr) Data not readily available for HFC-134. HFC-134a has a GWP of 1430.0LowLow1
Toxicity Low acute toxicity expected. High concentrations can cause asphyxiation.[3]Non-toxicLow toxicityLow toxicityLow toxicity
Flammability Non-flammable[4]Non-flammableHighly flammableHighly flammableNon-flammable
Biodegradability Expected to be low. HFC-134a shows no significant biodegradation.[5]N/AReadily biodegradableReadily biodegradableN/A

Experimental Protocols

Due to the limited documented use of this compound as a solvent in published research, this section provides a representative experimental protocol for a common organic reaction—a Suzuki-Miyaura cross-coupling—using a recognized green solvent, in this case, a water-ethanol mixture. This protocol can serve as a template for designing experiments to validate the performance of this compound as a solvent substitute.

Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize 4-phenylpyridine (B135609) from 4-bromopyridine (B75155) hydrochloride and phenylboronic acid.

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add 4-bromopyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add a magnetic stir bar to the flask.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of ethanol.

  • Add the catalyst solution to the reaction flask, followed by 15 mL of deionized water.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After 2 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Concepts

To aid in the understanding of experimental and logical processes, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Reactants & Base B Solvent Addition A->B D Heating & Stirring B->D C Catalyst Preparation C->B E Reaction Monitoring (TLC) D->E F Extraction E->F Reaction Complete G Drying & Concentration F->G H Purification (Chromatography) G->H

Caption: A generalized workflow for a chemical synthesis experiment.

Green_Solvent_Selection A Solvent Selection B Performance A->B C Environmental Impact A->C D Safety & Health A->D E Economic Viability A->E F Ideal Green Solvent B->F C->F D->F E->F

References

A Comprehensive Performance Analysis of 1,1,2,2-Tetrafluoroethane (R-134a) in Comparison to Alternative HFC Refrigerants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Thermodynamic and Performance Characteristics of R-134a and its Hydrofluorocarbon (HFC) Counterparts.

This guide provides a detailed comparison of the performance of 1,1,2,2-Tetrafluoroethane, more commonly known as R-134a, with other prominent HFC refrigerants. In an era of evolving environmental regulations and a continuous drive for enhanced efficiency, a thorough understanding of refrigerant properties and their real-world performance is paramount. This document summarizes key thermophysical properties, presents comparative experimental data, and outlines standardized methodologies for performance evaluation to support informed decision-making in research and development applications requiring precise temperature control.

Thermophysical and Environmental Properties of Selected HFC Refrigerants

The selection of a refrigerant is fundamentally guided by its thermodynamic and thermophysical properties, alongside its environmental impact. R-134a, a hydrofluorocarbon, became a widely adopted replacement for chlorofluorocarbons (CFCs) due to its zero Ozone Depletion Potential (ODP). However, its Global Warming Potential (GWP) has led to the evaluation of other HFCs and newer generation refrigerants as long-term solutions. The following table presents a summary of key properties for R-134a and several other common HFC refrigerants.

RefrigerantChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Critical Temperature (°C)Critical Pressure (MPa)ODPGWP (100-year)Safety Class
R-134a CH₂FCF₃102.03-26.1101.14.0601430A1
R-152a CH₃CHF₂66.05-24.0113.54.520124A2
R-32 CH₂F₂52.02-51.778.15.780675A2L
R-410A (50% R-32 / 50% R-125)72.58-48.572.14.9002088A1
R-404A (44% R-143a / 52% R-125 / 4% R-134a)97.6-46.572.13.7303922A1
R-407C (23% R-32 / 25% R-125 / 52% R-134a)86.2-43.886.04.6301774A1

Note: Data compiled from various sources.[1][2] Safety classifications are as per ASHRAE Standard 34, where A1 is non-toxic and non-flammable, A2 is non-toxic and flammable, and A2L is non-toxic and mildly flammable.

Experimental Performance Comparison

The theoretical properties of refrigerants provide a foundational understanding, but their actual performance can vary based on system design and operating conditions. Experimental studies are crucial for a comprehensive comparison. The following tables summarize the performance of R-134a against other HFC refrigerants in terms of Coefficient of Performance (COP) and Cooling Capacity.

R-134a vs. R-152a

R-152a has garnered attention as a potential replacement for R-134a due to its significantly lower GWP.[3] Experimental comparisons have shown that R-152a can offer comparable or even superior performance.

Operating ConditionPerformance MetricR-134aR-152aPercentage Difference
Automotive A/C System (Condensing Temp: 50°C)Cooling CapacityReferenceHigher by up to 5.0%+5.0%
COPReferenceHigher by up to 13.5%+13.5%
Refrigeration FacilityCooling CapacityReference1.13% to 9.75% lower-1.13% to -9.75%
COPReferenceUp to 11.70% higher+11.70%

Data from numerical and experimental studies.[4][5]

R-134a vs. R-32

R-32 is a popular refrigerant in air-conditioning applications, known for its high efficiency. However, its performance relative to R-134a can vary depending on the application.

Operating ConditionPerformance MetricR-134aR-32Percentage Difference
Heat Pump Water HeaterCOPReference35-38% lower-35% to -38%
Compressor Work InputReference60-65% higher+60% to +65%

Data from a theoretical analysis using NIST-REFPROP software.[6]

R-134a vs. R-410A

R-410A is a high-pressure refrigerant widely used in modern air-conditioning systems. Its performance characteristics differ significantly from R-134a.

Performance MetricR-134aR-410AKey Observations
Operating Pressure LowerSignificantly Higher (approx. 1.6 times)R-410A systems require more robust components.
Cooling Capacity LowerHigherR-410A has a greater volumetric cooling capacity.
Energy Efficiency Slightly HigherSlightly LowerExperimental results show R-134a can have a marginally better energy efficiency.
GWP 14302088R-410A has a higher GWP than R-134a.

Experimental Protocols

To ensure accurate and reproducible performance comparisons of refrigerants, standardized experimental procedures are essential. The following outlines a general methodology for evaluating refrigerant performance in a vapor-compression refrigeration system, based on established industry practices and academic research.

Experimental Setup

A typical experimental setup consists of a vapor-compression refrigeration test rig.

ExperimentalSetup cluster_refrigeration_cycle Vapor-Compression Refrigeration Cycle cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure Vapor DAQ Data Acquisition System (DAQ) Compressor->DAQ T, P, Power ExpansionValve ExpansionValve Condenser->ExpansionValve High-Pressure Liquid Condenser->DAQ T, P Evaporator Evaporator ExpansionValve->Evaporator Low-Pressure Two-Phase ExpansionValve->DAQ T, P Evaporator->Compressor Low-Pressure Vapor Evaporator->DAQ T, P PressureTransducers Pressure Transducers Thermocouples Thermocouples FlowMeter Refrigerant Flow Meter PowerAnalyzer Compressor Power Analyzer PC Computer for Data Logging & Analysis DAQ->PC PerformanceEvaluation cluster_input Input Parameters cluster_experiment Experimental Measurement cluster_calculation Performance Calculation cluster_output Output Comparison RefrigerantProperties Refrigerant Thermodynamic Properties Enthalpy Determine Enthalpies (h) from T and P RefrigerantProperties->Enthalpy OperatingConditions Evaporating & Condensing Temperatures/Pressures Measurements Measure: - Temperatures (T) - Pressures (P) - Mass Flow Rate (ṁ) - Compressor Power (Ẇcomp) OperatingConditions->Measurements Measurements->Enthalpy RefCapacity Calculate Refrigerating Capacity (Q̇e) Measurements->RefCapacity COP Calculate Coefficient of Performance (COP) Measurements->COP Enthalpy->RefCapacity RefCapacity->COP Comparison Compare Q̇e and COP of Different Refrigerants RefCapacity->Comparison COP->Comparison

References

A Comparative Environmental Impact Assessment: 1,1,1,2-Tetrafluoroethane (HFC-134a) vs. Hydrofluoroolefins (HFOs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of the widely used hydrofluorocarbon (HFC), 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), and the newer generation of refrigerants, hydrofluoroolefins (HFOs). The assessment focuses on key environmental metrics, the atmospheric degradation pathways that influence these metrics, and the experimental protocols used for their determination.

Quantitative Environmental Impact Data

The primary metrics for assessing the environmental impact of refrigerant gases are Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime. HFCs and HFOs are known to have a negligible effect on the ozone layer, hence their ODP is considered zero. The key distinctions lie in their contribution to global warming and their persistence in the atmosphere.

Parameter1,1,1,2-Tetrafluoroethane (HFC-134a)HFO-1234yfHFO-1234ze(E)HFO-1336mzz(Z)
Chemical Formula CH₂FCF₃CF₃CF=CH₂trans-CF₃CH=CHFcis-CF₃CH=CHCF₃
Atmospheric Lifetime 13.4 - 14 years[1][2][3]~11 days[2]~16 days[2]~22 days
GWP (100-year) 1,300 - 1,430[4][5][6][7]<1 - 4[2][8][4]<1[2][9][10]2[11][12]
Primary Degradation Products Trifluoroacetyl fluoride (B91410) (CF₃COF), Formyl fluoride (HCOF)[1]Trifluoroacetyl fluoride (CF₃COF)[13][14]Trifluoroacetaldehyde (B10831) (CF₃CHO)[15][16]Trifluoroacetaldehyde (CF₃CHO)[11]
Trifluoroacetic Acid (TFA) Yield ~20-30%[13][14]~100%[13][14]Low/IndirectNot a primary product
Secondary GWP Contributor NoneNoneHFC-23 (CHF₃)[15][17][18]HFC-23 (CHF₃)[17][18]
Effective GWP (100-year) 1,300 - 1,430<1 - 4Potentially ~1,400 (±700)[15]Higher than direct GWP

Note: The user request specified 1,1,2,2-Tetrafluoroethane (HFC-134). However, the vast majority of literature and industrial applications refer to its isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a), as the benchmark HFC refrigerant that HFOs are designed to replace. This guide focuses on HFC-134a for a more relevant comparison.

Atmospheric Degradation Pathways and Environmental Implications

The significant difference in the environmental impact between HFC-134a and HFOs stems from their atmospheric degradation pathways. The presence of a double bond in HFO molecules makes them more susceptible to degradation by hydroxyl (OH) radicals in the troposphere, leading to much shorter atmospheric lifetimes.[2][19]

However, the breakdown products of HFOs present distinct environmental concerns.

HFC-134a Degradation: HFC-134a is primarily broken down by OH radicals. This process eventually leads to the formation of trifluoroacetyl fluoride, which hydrolyzes to form Trifluoroacetic Acid (TFA).[1] However, the molar yield of TFA from HFC-134a is only partial, estimated to be around 20-30%.[13][14]

HFO Degradation and Byproducts:

  • HFO-1234yf: The atmospheric degradation of HFO-1234yf leads almost exclusively (approximately 100% molar yield) to the formation of TFA.[13][14] TFA is a persistent substance that accumulates in aquatic environments.[20] While its toxicity is considered low to moderate, the long-term ecological impact of increased TFA deposition is a subject of ongoing research.[20]

  • HFO-1234ze(E) and HFO-1336mzz(Z): These HFOs primarily degrade to form trifluoroacetaldehyde (CF₃CHO).[11][15] A more significant concern has emerged from recent studies indicating that the atmospheric degradation of these compounds can lead to the formation of trifluoromethane (B1200692) (HFC-23).[17][18] HFC-23 is an extremely potent greenhouse gas with a 100-year GWP of approximately 14,600.[11] Even a small conversion rate can result in a significantly higher "effective" GWP for the parent HFO, potentially negating its low direct GWP benefit.[15]

G cluster_hfc HFC-134a Pathway cluster_hfo HFO Pathways hfc HFC-134a (1,1,1,2-Tetrafluoroethane) Lifetime: ~14 yrs GWP: ~1430 hfc_int CF₃CHFO• (Intermediate Radical) hfc->hfc_int + OH• impacts Key Environmental Impacts: - Direct GWP (HFC-134a) - TFA Formation & Persistence (HFO-1234yf) - Secondary Potent GHG Formation (HFO-1234ze) hfc_prod CF₃COF (Trifluoroacetyl fluoride) hfc_int->hfc_prod tfa_hfc TFA (Trifluoroacetic Acid) ~20-30% Yield hfc_prod->tfa_hfc Hydrolysis hfo_yf HFO-1234yf Lifetime: ~11 days GWP: <4 yf_prod CF₃COF (Trifluoroacetyl fluoride) hfo_yf->yf_prod + OH• hfo_ze HFO-1234ze(E) Lifetime: ~16 days GWP: <1 ze_prod CF₃CHO (Trifluoroacetaldehyde) hfo_ze->ze_prod + OH• tfa_yf TFA (Trifluoroacetic Acid) ~100% Yield yf_prod->tfa_yf Hydrolysis hfc23 HFC-23 (Trifluoromethane) Potent GHG (GWP ~14,600) ze_prod->hfc23 Photolysis / Ozonolysis

Atmospheric degradation pathways of HFC-134a and HFOs.

Experimental Protocols

The determination of key environmental impact parameters involves sophisticated laboratory experiments designed to simulate atmospheric conditions.

Determination of Atmospheric Lifetime (via OH Radical Reaction Rate)

The atmospheric lifetime of HFCs and HFOs is primarily governed by their reaction rate with the hydroxyl (OH) radical, the main cleansing agent in the troposphere.[19] The "relative rate method" is a common experimental protocol used to determine these reaction rates.

Methodology:

  • Chamber Setup: Experiments are conducted in "smog chambers," which are typically large, pillow-shaped bags made of inert Teflon film (e.g., 50-75 liters).[6][18] The chamber is housed within an enclosure equipped with blacklamps that simulate the solar actinic radiation necessary to generate OH radicals.[6][18]

  • Reactant Mixture: A carefully prepared mixture of gases is introduced into the chamber. This includes:

    • The test compound (the HFC or HFO being studied).

    • A reference compound with a well-established OH reaction rate constant (e.g., propane (B168953) or another hydrocarbon).[6]

    • An OH radical precursor , typically methyl nitrite (B80452) (CH₃ONO), which photolyzes to produce OH radicals.[6][18]

    • Nitric oxide (NO) to control the chemistry.[6][18]

    • Purified air as the bath gas.

  • Irradiation and Monitoring: The chamber is irradiated with the blacklamps to initiate the photochemical reactions. The concentrations of the test and reference compounds are monitored over time using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[6]

  • Data Analysis: The rate of disappearance of the test compound is compared to the rate of disappearance of the reference compound. Since both are reacting with the same concentration of OH radicals, the ratio of their reaction rates can be determined. The unknown rate constant is then calculated relative to the known rate constant of the reference compound.

Determination of Global Warming Potential (GWP)

The GWP of a gas is calculated based on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime.[11][21][22]

Methodology for Radiative Efficiency:

  • Spectroscopic Measurement: The infrared absorption spectrum of the gas is measured using Fourier Transform Infrared (FTIR) Spectroscopy.[8][23]

  • Experimental Setup: A known concentration of the gas is introduced into an infrared gas cell with a specific path length (e.g., 10 cm).[8] The pressure is controlled to ensure the measurements are within the linear range of the Beer-Lambert law.[8]

  • Data Acquisition: The FTIR spectrometer measures the amount of infrared radiation absorbed by the gas at different wavelengths, typically in the "atmospheric window" from 500 to 1500 cm⁻¹.[8]

  • Calculation: The integrated absorption cross-section across the relevant infrared spectrum is determined. This value, known as the radiative efficiency, quantifies the gas's ability to trap heat.

GWP Calculation: The GWP is the ratio of the time-integrated radiative forcing from the instantaneous release of 1 kg of a substance relative to that of 1 kg of CO₂ over a chosen time horizon (typically 100 years).[24] The calculation combines the experimentally determined radiative efficiency and atmospheric lifetime.

Analysis of Degradation Products (e.g., TFA)

Quantifying the formation of persistent degradation products like TFA is crucial for a complete environmental assessment.

Methodology:

  • Sample Collection: Environmental samples (e.g., air, rainwater, surface water) are collected. For air samples, denuder tubes coated with sodium bicarbonate are often used to trap acidic gases like TFA.[13]

  • Extraction and Derivatization: TFA is extracted from the sample matrix. For water samples, this may involve anion-exchange disks or liquid-liquid extraction.[1] Because TFA is not volatile, it is chemically converted (derivatized) into a more volatile form, typically its methyl ester (methyl trifluoroacetate), by reacting it with methanol (B129727) in an acidic solution.[1][2][14]

  • Analysis: The derivatized sample is analyzed using Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS).[1][13] The gas chromatograph separates the methyl trifluoroacetate (B77799) from other compounds, and the mass spectrometer provides definitive identification and quantification.

This comprehensive approach, combining kinetic studies, spectroscopic measurements, and product analysis, provides the critical data needed to evaluate the full environmental impact of different refrigerant technologies.

References

A Spectroscopic Comparison of Tetrafluoroethane Isomers: 1,1,1,2-Tetrafluoroethane (R-134a) vs. 1,1,2,2-Tetrafluoroethane (R-134)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two key isomers of tetrafluoroethane (B1211177): 1,1,1,2-tetrafluoroethane (B8821072) (R-134a) and 1,1,2,2-tetrafluoroethane (R-134). Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and quality control in various applications, including as refrigerants, propellants, and in chemical synthesis. This document presents a compilation of experimental data from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to facilitate their differentiation.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative spectroscopic data for R-134a and R-134, offering a direct comparison of their vibrational and nuclear magnetic resonance properties.

Spectroscopic TechniqueParameter1,1,1,2-Tetrafluoroethane (R-134a)This compound (R-134)
Infrared (IR) Spectroscopy Vibrational Mode (cm⁻¹) 2996 (C-H stretch), 1280, 1170, 1055, 965, 958, 842[1][2]Multiple bands due to anti and gauche rotamers. Key bands for the more stable anti rotamer include C-H and C-F stretching regions.[3][4]
Raman Spectroscopy Raman Shift (cm⁻¹) Vibrational modes are Raman active.Exists as a mixture of trans (anti) and gauche rotational isomers in the liquid state, with the trans form being more stable.[3]
¹H NMR Spectroscopy Chemical Shift (δ, ppm) Triplet of quartets5.72
Coupling Constant (J, Hz)
¹⁹F NMR Spectroscopy Chemical Shift (δ, ppm) CF₃: -81.4 (triplet), CHF: -209.7 (quartet of triplets)-136.46 (complex multiplet)[4]
Coupling Constant (J, Hz) ³J(H-F): 7.5, ²J(F-F): 15.6J(F-F): 211.2, 56.2[4]
¹³C NMR Spectroscopy Chemical Shift (δ, ppm) CF₃: 124.3 (quartet), CH₂F: 78.9 (doublet of quartets)109.22[4]
Coupling Constant (J, Hz) ¹J(C-F) (CF₃): 276.7, ¹J(C-F) (CH₂F): 237.5, ²J(C-F): 35.5¹J(C-F) (gem): 246.4, ²J(C-F) (vic): 35.0[4]

Experimental Protocols

The data presented in this guide were obtained through established spectroscopic methods. Below are detailed overviews of the typical experimental protocols employed for the analysis of tetrafluoroethane isomers.

Infrared (IR) Spectroscopy

Objective: To measure the absorption of infrared radiation by the sample, which corresponds to its molecular vibrations.

Methodology:

  • Sample Preparation: For gaseous samples, a gas cell with a defined path length (e.g., 10 cm) is evacuated and then filled with the tetrafluoroethane isomer to a specific pressure. For solid-phase measurements, the gas is condensed onto a cold substrate (e.g., at 12 K) within a cryostat.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For high-resolution studies, spectrometers coupled with supersonic jet expansions can be employed to achieve rotational cooling of the molecules.[5]

  • Data Acquisition: A background spectrum of the empty (or nitrogen-filled) gas cell is recorded. The sample spectrum is then acquired over a specific spectral range (e.g., 400-4000 cm⁻¹).

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions and intensities of the absorption bands are then analyzed to identify the vibrational modes of the molecule.

Raman Spectroscopy

Objective: To observe the vibrational modes of the molecule through inelastic scattering of monochromatic light.

Methodology:

  • Sample Preparation: For liquid-phase measurements, the tetrafluoroethane isomer is condensed into a sealed capillary tube. The temperature of the sample can be controlled using a cryostat.[3]

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) and a high-resolution spectrograph is used.

  • Data Acquisition: The laser beam is focused on the sample. The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by the spectrograph onto a detector.

  • Data Analysis: The Raman spectrum displays the intensity of the scattered light as a function of the frequency shift from the excitation laser. The positions of the Raman bands correspond to the vibrational frequencies of the molecule. Polarization measurements can also be performed to aid in the assignment of vibrational modes.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local magnetic environments of the ¹H, ¹⁹F, and ¹³C nuclei within the molecule.

Methodology:

  • Sample Preparation: The tetrafluoroethane isomer is typically dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer is used. The spectrometer is equipped with probes that can be tuned to the specific frequencies of the nuclei being observed.

  • Data Acquisition:

    • ¹H NMR: The sample is irradiated with a radiofrequency pulse, and the resulting free induction decay (FID) is recorded.

    • ¹⁹F NMR: A similar procedure is followed, but the spectrometer is tuned to the ¹⁹F frequency.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans are typically acquired. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The coupling constants (J), which describe the interaction between neighboring nuclei, are measured in Hertz (Hz).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic comparison of the tetrafluoroethane isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis Sample_R134a 1,1,1,2-Tetrafluoroethane (R-134a) IR Infrared (IR) Spectroscopy Sample_R134a->IR Raman Raman Spectroscopy Sample_R134a->Raman NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample_R134a->NMR Sample_R134 This compound (R-134) Sample_R134->IR Sample_R134->Raman Sample_R134->NMR IR_Data Acquire IR Spectra (Gas/Solid Phase) IR->IR_Data Raman_Data Acquire Raman Spectra (Liquid Phase) Raman->Raman_Data NMR_Data Acquire NMR Spectra (Solution) NMR->NMR_Data Compare_Spectra Compare Spectroscopic Data - Vibrational Frequencies - Chemical Shifts - Coupling Constants IR_Data->Compare_Spectra Raman_Data->Compare_Spectra NMR_Data->Compare_Spectra Conclusion Isomer Differentiation & Structural Characterization Compare_Spectra->Conclusion

References

Unveiling the Solvency Power of 1,1,2,2-Tetrafluoroethane in the Landscape of Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes, from reaction kinetics to purification efficiency. In the realm of fluorinated solvents, 1,1,2,2-Tetrafluoroethane (HFC-134a) has emerged as a noteworthy option due to its unique physicochemical properties. This guide provides an objective comparison of the solvency power of this compound against other common fluorinated solvents, supported by quantitative data and detailed experimental methodologies.

The solvency power of a liquid is its ability to dissolve a given solute. A quantitative measure of this property can be found in the Hansen Solubility Parameters (HSP), which are based on the principle of "like dissolves like." These parameters deconstruct the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with similar HSP values to a solute are more likely to dissolve it.

Comparative Analysis of Hansen Solubility Parameters

The following table summarizes the Hansen Solubility Parameters for this compound and a selection of other fluorinated solvents, providing a clear basis for comparison of their solvency characteristics.

Solvent NameCAS NumberδD (MPa½)δP (MPa½)δH (MPa½)
1,1,1,2-Tetrafluoroethane (HFC-134a)811-97-214.610.00
1,1,1,3,3-Pentafluoropropane (HFC-245fa)460-73-115.430
1,1,1,3,3-Pentafluorobutane (HFC-365mfc)406-58-616.400
Hexafluoroisopropanol (HFIP)920-66-115.58.816.6
Perfluorohexane355-42-014.700
Allyl Fluoride818-92-814.96.41
HFE-7000 (Methoxyheptafluoropropane)375-03-1134.21
HFE-7100 (Methoxy-nonafluorobutane)163702-07-613.72.21

Note: The Hansen Solubility Parameters for 1,1,1,2-Tetrafluoroethane were listed under "1,1,1-Trifluoroethane" in the source database, but the provided CAS number (811-97-2) corresponds to 1,1,1,2-Tetrafluoroethane.[1]

From the data, it is evident that 1,1,1,2-Tetrafluoroethane possesses a significant polar component (δP = 10.0 MPa½) compared to many other hydrofluorocarbons like HFC-245fa and HFC-365mfc, which have much lower or zero polarity.[1] This indicates its potential as a solvent for more polar molecules. However, its hydrogen bonding component (δH) is zero, distinguishing it from a highly hydrogen-bonding solvent like Hexafluoroisopropanol (HFIP). The dispersion forces (δD) of these solvents are relatively similar.

Experimental Protocol for Determining Hansen Solubility Parameters

The determination of Hansen Solubility Parameters is a crucial experimental procedure for characterizing the solvency of a liquid. The following protocol outlines a common method used to determine the HSP of a liquid solvent.

Objective: To experimentally determine the Hansen Solubility Parameters (δD, δP, and δH) of an unknown liquid solvent.

Materials:

  • The liquid solvent with unknown HSP.

  • A range of solutes with known Hansen Solubility Parameters. These should cover a broad spectrum of δD, δP, and δH values.

  • Test tubes or vials.

  • Vortex mixer or shaker.

  • A light source for observing solubility.

Procedure:

  • Solute Selection: Choose a set of at least 20-30 solutes with well-documented Hansen Solubility Parameters. The selection should encompass a wide range of polarities and hydrogen bonding capabilities.

  • Solubility Testing:

    • For each selected solute, prepare a small, measured amount in a test tube.

    • Add a measured volume of the unknown solvent to each test tube to create a specific concentration (e.g., 1% w/v).

    • Vigorously mix the contents of each test tube using a vortex mixer or shaker for a standardized amount of time to ensure thorough interaction.

    • Allow the mixtures to settle and visually inspect for solubility. A solution is considered "good" (soluble) if it is clear and "poor" (insoluble) if it is cloudy, has precipitates, or shows phase separation.

  • Data Analysis and Sphere Calculation:

    • Record the results in a binary format (1 for soluble, 0 for insoluble) for each solute.

    • Input the known HSP values of the solutes and their corresponding solubility classification into a specialized software program (e.g., HSPiP).

    • The software will then calculate the center of a "solubility sphere" in the three-dimensional Hansen space. The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δD, δP, and δH) of the unknown solvent. The radius of the sphere indicates the range of HSP values within which solutes are likely to be soluble.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the Hansen Solubility Parameters of a solvent.

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Select Diverse Solutes with Known HSPs B Prepare Solute Samples A->B C Add Unknown Solvent B->C D Mix Thoroughly C->D E Observe Solubility (Good/Poor) D->E F Record Solubility Data E->F G Input Data into HSP Software F->G H Calculate HSP Sphere (δD, δP, δH) G->H

Caption: Workflow for Hansen Solubility Parameter Determination.

This systematic approach allows for a robust and reproducible determination of a solvent's solvency power, enabling researchers to make informed decisions in their experimental design and processes. The distinct polar nature of this compound, as highlighted by its Hansen Solubility Parameters, positions it as a valuable tool in a chemist's solvent selection toolkit, particularly for applications requiring a non-hydrogen bonding, polar fluorinated solvent.

References

A Comparative Life Cycle Assessment of 1,1,2,2-Tetrafluoroethane (HFC-134a) and Its Alternatives in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Impacts

The selection of chemical reagents and consumables in research and drug development extends beyond immediate experimental needs to encompass broader environmental responsibilities. 1,1,2,2-Tetrafluoroethane, commonly known as HFC-134a, has been a widely used refrigerant and propellant in various laboratory applications. However, its significant global warming potential has prompted the search for more environmentally benign alternatives. This guide provides a comparative life cycle assessment (LCA) of HFC-134a and three key alternatives: the hydrofluoroolefin (HFO) HFO-1234yf, the hydrofluorocarbon (HFC) HFC-152a, and carbon dioxide (CO₂ or R-744). By examining their environmental performance from cradle to grave, this document aims to equip researchers with the data necessary to make more sustainable choices.

Quantitative Life Cycle Assessment Data

The following table summarizes the key life cycle assessment metrics for HFC-134a and its alternatives. The data has been compiled from various life cycle inventory databases and scientific literature.

MetricThis compound (HFC-134a)HFO-1234yfHFC-152aCarbon Dioxide (CO₂)
Global Warming Potential (GWP, 100-year) [1]1,430<11241
Ozone Depletion Potential (ODP) 0000
Atmospheric Lifetime 14 years11 days1.4 yearsVariable
Manufacturing GHG Emissions (kg CO₂-eq/kg) ~15.9[2][3]~10.9Data not availableVaries by source
End-of-Life Emissions High potential for leakageHigh potential for leakageHigh potential for leakageMinimal impact

Experimental Protocols: Life Cycle Assessment (LCA) Methodology

The life cycle assessments referenced in this guide are conducted in accordance with the principles and framework of the ISO 14040 and ISO 14044 standards [4][5][6][7]. These standards provide a systematic and internationally recognized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle.

A cradle-to-grave LCA for a refrigerant in a research application typically involves the following key stages:

  • Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., the cooling of a specific laboratory instrument over its operational lifetime), and the system boundaries. The system boundaries determine which life cycle stages and processes are included in the study, from raw material extraction to end-of-life disposal.

  • Life Cycle Inventory (LCI) Analysis: This stage involves the collection of data on all inputs (e.g., raw materials, energy, water) and outputs (e.g., product, co-products, waste, emissions to air, water, and soil) for each process within the system boundaries. For refrigerants, this includes data from the chemical manufacturing process, transportation, use phase (including leakage), and end-of-life recovery and disposal.

  • Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts. This is achieved by assigning the inventory data to specific impact categories, such as global warming potential, ozone depletion potential, acidification potential, and eutrophication potential. Characterization factors are used to quantify the contribution of each substance to each impact category.

Visualizing the Life Cycle Assessment Process

To better understand the comprehensive nature of a life cycle assessment, the following diagram illustrates the key stages from raw material acquisition to end-of-life management.

Life Cycle Assessment Stages cluster_0 Cradle-to-Grave Life Cycle cluster_1 Key Inputs & Outputs raw_materials Raw Material Acquisition manufacturing Manufacturing & Processing raw_materials->manufacturing Materials distribution Distribution & Transportation manufacturing->distribution Product emissions_out Emissions manufacturing->emissions_out waste_out Waste manufacturing->waste_out use_phase Use Phase (Research Application) distribution->use_phase Delivery end_of_life End-of-Life Management use_phase->end_of_life Disposal use_phase->emissions_out Leakage end_of_life->emissions_out end_of_life->waste_out energy_in Energy energy_in->manufacturing water_in Water water_in->manufacturing

Key stages of a cradle-to-grave life cycle assessment for a chemical product.

Decision-Making for Sustainable Refrigerant Selection

The selection of a refrigerant should be a systematic process that considers various environmental and performance factors. The following flowchart provides a logical approach for researchers to choose a more sustainable alternative to HFC-134a based on life cycle assessment principles.

Refrigerant Selection Flowchart decision decision process process alternative alternative start_node Start: Evaluate Need for Refrigerant/Propellant decision_gwp Is GWP > 150? start_node->decision_gwp Assess Environmental Impact consider_alternatives Consider Low-GWP Alternatives (HFO-1234yf, HFC-152a, CO2) decision_gwp->consider_alternatives Yes review_performance Review Performance & Safety Requirements for Application decision_gwp->review_performance No decision_lca Evaluate Full Life Cycle Impact (Manufacturing, Use, End-of-Life) consider_alternatives->decision_lca Compare LCA Data final_selection Final Refrigerant Selection review_performance->final_selection Compatible decision_lca->review_performance Limited Data select_best_option Select Alternative with Lowest Overall Environmental Footprint decision_lca->select_best_option Data Available select_best_option->review_performance

A decision-making flowchart for selecting a sustainable refrigerant.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrafluoroethane (R-134a): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,1,2,2-Tetrafluoroethane, a common refrigerant also known as R-134a. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals must handle this substance with care, following all institutional and regulatory guidelines.

This compound is a non-flammable, liquefied gas under pressure. While it has insignificant ozone depletion potential, it is a potent greenhouse gas with a high Global Warming Potential (GWP), over 1,400 times that of carbon dioxide.[1][2] Consequently, releasing this gas into the atmosphere is environmentally harmful and strictly regulated.[1][3]

Key Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are familiar with the following safety protocols and are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes of liquid refrigerant, which can cause frostbite.[4]
Skin Protection Insulated gloves and impervious clothing.Prevents skin contact with the liquid form, which can cause cold burns and frostbite.[4][5]
Respiratory Protection Not typically required in well-ventilated areas. In case of a leak or in a confined space, a self-contained breathing apparatus (SCBA) is necessary.High concentrations can displace oxygen and cause asphyxiation.[6][7][8]

Handling and Storage:

  • Always work in a well-ventilated area.[4][7][9]

  • Keep containers away from heat, sparks, and open flames.[9] Containers may explode if heated.[6][7][9][10]

  • Store cylinders in a cool, dry, and well-ventilated place, protected from direct sunlight.[7][9][10]

  • Protect cylinders from physical damage.[8][11]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through recovery and subsequent reclamation or destruction. Venting the gas directly into the atmosphere is prohibited.[3]

Experimental Protocol: Refrigerant Recovery

  • Preparation:

    • Ensure the recovery equipment is certified for use with R-134a.[3][12]

    • Designate a well-ventilated work area.

    • Don all required PPE.

  • Procedure:

    • Connect the certified refrigerant recovery/recycling equipment to the cylinder or system containing this compound.

    • Follow the manufacturer's instructions for the recovery unit to transfer the refrigerant into a designated recovery cylinder. These cylinders are specifically designed for this purpose and are often identifiable by a yellow band.[12]

    • Do not mix different types of refrigerants in the same recovery cylinder.[12] If the refrigerant type is unknown or suspected to be contaminated, use a separate "junk" or mixed refrigerant container.[12]

  • Completion:

    • For disposable cylinders, continue the recovery process until the pressure inside the cylinder is reduced to 0 psig.[13]

    • Once the recovery is complete, label the recovery cylinder clearly with the type of refrigerant it contains.

Post-Recovery Procedures

For Recovered Refrigerant:

  • Uncontaminated Refrigerant: If the recovered R-134a is not contaminated, it can often be returned to the supplier or sent to a certified reclaimer for recycling.[14]

  • Contaminated Refrigerant: Contaminated refrigerant must be sent to a certified reclamation facility.[14] The facility will either purify the refrigerant to virgin specifications or dispose of it through high-temperature incineration in accordance with EPA guidelines.[14]

For Empty Disposable Cylinders:

  • Ensure Emptiness: Verify that the cylinder's pressure is at 0 psig.[13]

  • Puncture the Cylinder: With the one-way valve open, puncture the cylinder to ensure it cannot be refilled or re-pressurized.[13] This is a critical safety step to prevent explosions from deteriorated abandoned cylinders.[13]

  • Recycle: The punctured cylinder can now be safely recycled as scrap metal.[13]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound (R-134a) for Disposal ppe Step 1: Don Appropriate PPE (Safety Goggles, Insulated Gloves) start->ppe ventilate Step 2: Ensure Well-Ventilated Area ppe->ventilate recover Step 3: Recover Refrigerant using Certified Equipment ventilate->recover check_contamination Step 4: Assess Refrigerant Contamination recover->check_contamination uncontaminated Uncontaminated check_contamination->uncontaminated No contaminated Contaminated check_contamination->contaminated Yes recycle Step 5a: Send to Supplier/Reclaimer for Recycling uncontaminated->recycle reclaim_destroy Step 5b: Send to Certified Facility for Reclamation or Destruction contaminated->reclaim_destroy check_cylinder Step 6: Check Original Cylinder Type recycle->check_cylinder reclaim_destroy->check_cylinder disposable Disposable Cylinder check_cylinder->disposable Disposable reusable Reusable Cylinder check_cylinder->reusable Reusable evacuate Step 7a: Evacuate to 0 psig disposable->evacuate return_supplier Step 7d: Return to Supplier reusable->return_supplier puncture Step 7b: Puncture Cylinder evacuate->puncture scrap Step 7c: Recycle as Scrap Metal puncture->scrap end End: Proper Disposal Complete scrap->end return_supplier->end

Caption: Disposal workflow for this compound.

In case of a leak or spill, evacuate the area immediately and increase ventilation.[6][11] Stop the leak only if it is safe to do so.[6][11] For further emergency procedures, consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

Personal protective equipment for handling 1,1,2,2-Tetrafluoroethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,2,2-Tetrafluoroethane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (HFC-134) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Key Safety and Physical Properties

This compound is a colorless gas with a slight ethereal odor.[1] It is shipped as a liquefied gas under its own vapor pressure.[1] While it is non-flammable, it poses risks of asphyxiation at high concentrations and can cause frostbite upon contact with the liquid form.[2][3] Containers may explode if heated.[2][3]

Quantitative Data Summary

PropertyValueSource
CAS Number359-35-3[4]
Molecular FormulaC2H2F4[4]
Boiling Point-23°C[5]
Melting Point-89°C[5]
Occupational Exposure LimitNo data available[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes of liquefied gas which can cause serious eye damage and frostbite.
Skin Protection Chemical impermeable and fire/flame resistant clothing. Insulated gloves when handling containers.Prevents skin contact with the liquefied gas, which can cause frostbite. Fire-resistant clothing is a precaution in case of other lab hazards.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.Protects against inhalation of high concentrations of vapor, which can displace oxygen and cause rapid suffocation.

Operational Plan: Handling and Storage

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the valve protection cap is securely in place.

  • Move the cylinder using a suitable hand truck; do not drag, roll, or drop.[6]

2. Storage:

  • Store cylinders in a well-ventilated, dry, and cool area, away from direct sunlight and heat sources.[3][7]

  • Cylinder temperatures should not exceed 52°C (125°F).[6]

  • Securely fasten cylinders in an upright position to prevent them from falling.[6]

  • Store full and empty cylinders separately to avoid confusion.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Ensure that all equipment is compatible with this compound and rated for the cylinder pressure.

  • Before connecting the cylinder, ensure the valve is closed and the connection point is clean.

  • Open the valve slowly and carefully.[6]

  • After each use, close the cylinder valve, even if the cylinder is not empty.[6]

Emergency Procedures

1. Inhalation:

  • Move the affected person to fresh air immediately.[7][8]

  • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8]

  • Seek immediate medical attention.[8]

2. Skin Contact:

  • For contact with liquefied gas, immediately warm the frostbitten area with warm water, not exceeding 41°C (105°F).[6]

  • Remove contaminated clothing while showering with warm water.[6]

  • Seek medical attention.

3. Eye Contact:

  • Immediately flush eyes with plenty of warm water for at least 15 minutes, holding the eyelids open.[6]

  • Seek immediate medical attention.

4. Spills and Leaks:

  • Evacuate the area immediately and ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • If it is safe to do so, attempt to stop the leak.

  • Use personal protective equipment, including respiratory protection.[7]

Disposal Plan

1. Unused Product and Empty Containers:

  • Do not attempt to dispose of residual gas.

  • Return the cylinder and any unused product to the supplier.[9]

  • Empty containers may still contain hazardous residues and should be handled with care.

2. Contaminated Materials:

  • Dispose of any contaminated materials, such as absorbents used for spills, in accordance with federal, state, and local regulations.

  • Contact a licensed professional waste disposal service for guidance on the disposal of chemical waste.[10]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Receive & Inspect Cylinder B->C Proceed to Handling D Store Cylinder Securely C->D E Use in Ventilated Area D->E F Close Valve After Use E->F I Leak or Spill E->I J Personal Exposure E->J G Return Unused Product/Cylinder to Supplier F->G End of Use H Dispose of Contaminated Waste via Licensed Service G->H K Evacuate & Ventilate I->K L Administer First Aid J->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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